Product packaging for Dimethyl (2-oxo-4-phenylbutyl)phosphonate(Cat. No.:CAS No. 41162-19-0)

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Cat. No.: B1301948
CAS No.: 41162-19-0
M. Wt: 256.23 g/mol
InChI Key: ONYIBVIIOCEBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a useful research compound. Its molecular formula is C12H17O4P and its molecular weight is 256.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17O4P B1301948 Dimethyl (2-oxo-4-phenylbutyl)phosphonate CAS No. 41162-19-0

Properties

IUPAC Name

1-dimethoxyphosphoryl-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYIBVIIOCEBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)CCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370063
Record name Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41162-19-0
Record name Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-(2-oxo-4-phenylbutyl)-, dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Technical Whitepaper on its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (DPP) is a chemical entity identified as an impurity in the ophthalmic drug Bimatoprost. While direct and extensive research on the specific mechanism of action of DPP is not abundant in publicly available literature, its structural characteristics as a phosphonate derivative suggest a potential role as an enzyme inhibitor. This technical guide synthesizes the available information on DPP and extrapolates its likely mechanism of action based on the well-documented activities of structurally similar phosphonate compounds. The primary hypothesized mechanism is the inhibition of metalloproteases, a class of enzymes crucial in various physiological and pathological processes. This document provides a detailed overview of this putative mechanism, supported by data from analogous compounds, and outlines potential experimental protocols for its validation.

Introduction

This compound (CAS No. 41162-19-0) is recognized as an impurity associated with the synthetic prostaglandin analog, Bimatoprost, which is used to treat glaucoma[1][2][3]. While the biological activity of Bimatoprost is well-characterized, focusing on the prostaglandin F2α receptor to reduce intraocular pressure, the specific effects of its impurities, such as DPP, are less understood[4]. The phosphonate functional group is a key feature of many potent enzyme inhibitors, particularly those targeting metalloproteases and other hydrolases[5]. These compounds often act as transition-state analogs, binding tightly to the active site of the enzyme and disrupting its catalytic function[6][7]. This whitepaper explores the probable mechanism of action of DPP as a metalloprotease inhibitor, drawing parallels with known phosphonate inhibitors of enzymes like carboxypeptidase A, thermolysin, and VanX.

Putative Mechanism of Action: Metalloprotease Inhibition

Based on its chemical structure, DPP is hypothesized to function as an inhibitor of zinc-dependent metalloproteases. The phosphonate moiety can mimic the tetrahedral transition state of peptide hydrolysis, a key step in the catalytic mechanism of these enzymes[5][6][7].

Interaction with the Enzyme Active Site

The proposed mechanism involves the coordination of the phosphonate group to the zinc ion in the enzyme's active site. This interaction, coupled with the binding of the phenylbutyl side chain to the enzyme's specificity pockets, would lead to potent and potentially reversible inhibition.

G cluster_enzyme Metalloprotease Active Site cluster_inhibitor DPP Zn_ion Zn²⁺ His1 His His1->Zn_ion His2 His His2->Zn_ion Glu Glu Glu->Zn_ion S1_pocket S1' Pocket (Hydrophobic) Phosphonate P(=O)(OCH₃)₂ Phosphonate->Zn_ion Coordination Phenylbutyl Phenylbutyl Group Phenylbutyl->S1_pocket Hydrophobic Interaction

Figure 1. Proposed interaction of DPP with a metalloprotease active site.
Comparison with Known Phosphonate Inhibitors

The inhibitory activity of phosphonate analogs against various metalloproteases is well-documented. For instance, phosphonate-containing peptide analogs are potent transition-state inhibitors of carboxypeptidase A, with dissociation constants (Ki) in the picomolar range[6]. Similarly, phosphinate analogs have demonstrated slow-binding inhibition of the D-Ala-D-Ala dipeptidase VanX, an essential enzyme for vancomycin resistance[8][9].

Inhibitor ClassTarget EnzymeInhibition Constant (Ki)Reference
Phosphonate PeptidesCarboxypeptidase A1 pM - 4 pM[6]
Phosphinate DipeptidesVanX90 nM - 0.47 µM[8][9]
PhosphonamidatesThermolysin-[10]
PhosphonamidatesVanX36 µM[11]

Table 1. Inhibitory Potency of Various Phosphonate Analogs Against Metalloproteases.

Potential Impact on Signaling Pathways

As an impurity in Bimatoprost, DPP's biological effects could be relevant in the context of ocular physiology. While direct evidence is lacking, inhibition of matrix metalloproteinases (MMPs) in the eye could have several consequences. MMPs are involved in the remodeling of the extracellular matrix in the trabecular meshwork, which regulates aqueous humor outflow.

G DPP DPP MMPs Matrix Metalloproteinases (e.g., MMP-2, MMP-9) DPP->MMPs Inhibition ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Promotes Aqueous_Outflow Aqueous Humor Outflow ECM_Degradation->Aqueous_Outflow Increases IOP Intraocular Pressure Aqueous_Outflow->IOP Decreases G Start Start Prepare_Reagents Prepare Enzyme, Substrate, and DPP solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with varying [DPP] Prepare_Reagents->Incubate Initiate_Reaction Add Fluorogenic Substrate Incubate->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence over time Initiate_Reaction->Monitor_Fluorescence Analyze_Data Calculate IC50 and Ki values Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Dimethyl (2-oxo-4-phenylbutyl)phosphonate structural properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Properties of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Introduction

This compound, with the CAS Registry Number 41162-19-0, is an organophosphorus compound of significant interest in pharmaceutical and chemical research.[1] Systematically named 1-dimethoxyphosphoryl-4-phenylbutan-2-one, its structure features a four-carbon chain with a ketone at the second position, a phenyl group at the fourth, and a dimethyl phosphonate group at the first position.[1] This compound is notably recognized as an impurity of Bimatoprost, an anti-glaucoma medication that is a synthetic prostamide structurally related to prostaglandin F2α.[2][3][4] This guide provides a comprehensive overview of its structural properties, characterization methods, and synthesis, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General Properties

Property Value Reference
CAS Number 41162-19-0 [1][2]
Molecular Formula C₁₂H₁₇O₄P [1][2]
Molecular Weight 256.23 g/mol [1][2][4]
Appearance Clear yellow liquid or solid [3]

| IUPAC Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one |[1] |

Table 2: Quantitative Physical Data

Property Value
Exact Mass 256.0864 Da[1]
Density 1.152 - 1.2 g/cm³[1][2][3]
Melting Point 120-122 °C[1][2][3]
Boiling Point 362.7 °C at 760 mmHg; 120-122 °C at 0.5 mmHg[1][2][3]
Flash Point >110 °C[2]

| Refractive Index | 1.494[2][3] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are powerful tools for elucidating the molecular structure.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.20–7.40 Multiplet - Aromatic protons (C₆H₅)[1]
3.65–3.75 Doublet 10.8 Methoxy protons (OCH₃)[1]

| 2.50–2.90 | Complex Multiplet | - | Methylene groups (CH₂)[1] |

Table 4: ³¹P NMR Data (161.9 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

| 20–25 | Phosphonate ester[1] |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups within the molecule.

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group
1715–1725 C=O stretch (ketone)[1]
1240–1260 P=O stretch (strong)[1]
1020–1050 P-O-C asymmetric stretch[1]

| 950–980 | P-O-C symmetric stretch[1] |

Thermal Analysis

Thermal analysis provides insights into the compound's stability.

  • Thermogravimetric Analysis (TGA): Shows decomposition beginning above 250°C, with the release of phosphorus oxides and aromatic hydrocarbons.[1]

  • Differential Scanning Calorimetry (DSC): Indicates no polymorphic transitions below its melting point.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR: Obtain the spectrum using a standard pulse sequence, typically with a spectral width covering 0-10 ppm.

  • ³¹P NMR: Acquire the proton-decoupled ³¹P spectrum with a spectral width appropriate for phosphonate esters (e.g., -50 to +50 ppm). The chemical shifts are referenced to an external 85% H₃PO₄ standard.

IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the neat liquid or solid compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: Obtain the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Processing: A background spectrum is collected and subtracted from the sample spectrum to correct for atmospheric CO₂ and H₂O.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like acetonitrile or methanol.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the exact mass of the molecular ion.

  • Formula Confirmation: Compare the measured exact mass to the calculated mass for the molecular formula C₁₂H₁₇O₄P to confirm the elemental composition.[1]

Synthesis and Context

Understanding the synthesis and chemical relationships of this compound is vital for its study.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process.[1] The logical flow of this synthesis is depicted below.

Synthesis_Pathway A Phenylmethanol C Intermediate Phosphonate Ester A->C Reaction B Dimethyl Chlorophosphate B->C E This compound C->E Ester Exchange D 4-Chlorobutyric Acid Ester D->E

Synthetic route for this compound.
Relationship to Bimatoprost

This phosphonate is a known impurity of Bimatoprost, a prostaglandin analogue. This relationship is important in the context of pharmaceutical quality control.

Bimatoprost_Relationship cluster_0 Prostaglandin Analogues PGF2a Prostaglandin F2α Bim Bimatoprost (Antiglaucoma Drug) PGF2a->Bim Structurally Related To Impurity This compound (Bimatoprost Impurity 12) Bim->Impurity Contains As Impurity

Contextual relationship of the target compound to Bimatoprost.
General Characterization Workflow

A standard workflow for the structural identification and characterization of a novel or synthesized compound is illustrated below.

Characterization_Workflow start Synthesized/Isolated Compound ms HRMS (Confirm Molecular Formula) start->ms nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) (Elucidate Connectivity) start->nmr ir IR Spectroscopy (Identify Functional Groups) start->ir thermal Thermal Analysis (TGA/DSC) (Assess Stability) start->thermal Optional end Structural Confirmation ms->end nmr->end ir->end thermal->end Optional

A typical workflow for chemical structure characterization.

References

Spectroscopic and Synthetic Profile of Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Dimethyl (2-oxo-4-phenylbutyl)phosphonate. The information is curated to support research and development activities where this compound is of interest, particularly in fields such as medicinal chemistry and drug development, where it is recognized as an impurity of Bimatoprost.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Parameter ¹H NMR (400 MHz, CDCl₃) [1]³¹P NMR (161.9 MHz, CDCl₃) [1]
Chemical Shift (δ) See detailed breakdown below20–25 ppm
Coupling Constant (J) See detailed breakdown belowNot Applicable

Detailed ¹H NMR Data:

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic protons (C₆H₅)7.20–7.40MultipletNot Reported
Methoxy protons (OCH₃)3.65–3.75Doublet10.8
Methylene groups (CH₂)2.50–2.90ComplexNot Reported
Infrared (IR) Spectroscopy[1]
Functional Group Vibrational Frequency (cm⁻¹) Intensity
P=O Stretch1240–1260Strong
C=O Stretch (Ketone)1715–1725Not Reported
P-O-C Asymmetric/Symmetric Stretches1020–1050 and 950–980Not Reported
Mass Spectrometry (MS)[1]
Technique Parameter Value (m/z) Assignment
Electron Ionization (EI-MS)Molecular Ion Peak256.0864[C₁₂H₁₇O₄P]⁺
Fragment Ion179Loss of PO(OCH₃)₂
Fragment Ion105[C₆H₅CO]⁺

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of β-ketophosphonates such as this compound is through the condensation of an appropriate ester with dimethyl methylphosphonate. A representative, non-cryogenic procedure is described below.[2][3]

Procedure:

  • A 1-liter, three-necked, round-bottomed flask is equipped with a nitrogen inlet adapter, an addition funnel, a thermocouple, and a mechanical stirrer.

  • The flask is charged with the starting ester, methyl 3-phenylpropanoate (1 equivalent), and dimethyl methylphosphonate (1.1 equivalents).

  • The mixture is cooled to 0 °C.

  • A solution of lithium diisopropylamide (LDA) is added dropwise to the stirred mixture at a rate that maintains the internal temperature at 0 °C.

  • The reaction is typically complete within minutes after the addition of LDA.

  • The reaction is quenched with an appropriate aqueous solution, and the product is extracted with a suitable organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield this compound.[2]

Spectroscopic Analysis

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

¹H and ³¹P NMR Acquisition:

  • The NMR spectrometer is tuned to the respective frequencies for ¹H and ³¹P nuclei.

  • For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for referencing.

  • Standard pulse sequences are used to acquire the spectra. Proton decoupling is generally employed during ³¹P NMR acquisition to simplify the spectrum.

Sample Preparation (Thin Film Method):

  • A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride.

  • A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

IR Spectrum Acquisition: The salt plate with the sample film is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Electron Ionization (EI) Mass Spectrometry:

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow start Start Materials ester Methyl 3-phenylpropanoate start->ester phosphonate Dimethyl methylphosphonate start->phosphonate base LDA start->base reaction Condensation Reaction (0 °C) ester->reaction phosphonate->reaction base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Dimethyl (2-oxo-4- phenylbutyl)phosphonate purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow sample Purified Compound nmr_prep Dissolve in CDCl3 sample->nmr_prep ir_prep Prepare Thin Film sample->ir_prep ms_prep Introduce into MS sample->ms_prep nmr_acq 1H & 31P NMR Acquisition nmr_prep->nmr_acq ir_acq FT-IR Acquisition ir_prep->ir_acq ms_acq EI-MS Acquisition ms_prep->ms_acq nmr_data NMR Spectra nmr_acq->nmr_data ir_data IR Spectrum ir_acq->ir_data ms_data Mass Spectrum ms_acq->ms_data

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H and 31P NMR Spectra of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of Dimethyl (2-oxo-4-phenylbutyl)phosphonate. This document outlines the structural features of the molecule as confirmed by NMR spectroscopy, presents the quantitative data in a clear, tabular format, details the experimental protocols for data acquisition, and includes visualizations to aid in the interpretation of the spectral data.

Introduction

This compound, with the CAS number 41162-19-0, is a β-ketophosphonate that serves as a key intermediate in various chemical syntheses.[1] Its molecular structure, comprising a phenyl group, a four-carbon chain with a ketone at the second position, and a dimethyl phosphonate moiety, gives rise to a characteristic set of signals in its NMR spectra. Understanding these spectra is crucial for confirming the identity and purity of the compound in research and drug development settings.

Data Presentation

The ¹H and ³¹P NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.65–3.75Doublet6H10.8P-OCH₃
7.20–7.40Multiplet5H-C₆H₅
2.50–2.90Multiplet4HComplex-CH₂-CH₂-

Table 1: ¹H NMR spectral data of this compound.

Interpretation of the ¹H NMR Spectrum:

  • Methoxy Protons (P-OCH₃): The six protons of the two methoxy groups attached to the phosphorus atom appear as a doublet in the range of 3.65–3.75 ppm.[1] The splitting into a doublet is due to the three-bond coupling with the phosphorus nucleus (³JHP).

  • Aromatic Protons (C₆H₅): The five protons of the phenyl group resonate as a multiplet between 7.20 and 7.40 ppm, which is a characteristic region for aromatic protons.[1]

  • Methylene Protons (-CH₂-CH₂-): The four protons of the two methylene groups exhibit a complex multiplet in the 2.50–2.90 ppm region.[1] This complexity arises from both geminal and vicinal proton-proton couplings, as well as two-bond and three-bond couplings to the phosphorus nucleus. A more detailed analysis suggests that the methylene group adjacent to the phosphonate (P-CH₂) would appear as a doublet of triplets, while the methylene group adjacent to the phenyl group (Ph-CH₂) would appear as a triplet of triplets. However, the overlap of these signals results in the observed complex multiplet.

³¹P NMR Data (161.9 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityAssignment
20–25Singlet (Proton Decoupled)P

Table 2: ³¹P NMR spectral data of this compound.

Interpretation of the ³¹P NMR Spectrum:

The ³¹P NMR spectrum shows a single resonance in the range of 20–25 ppm, which is characteristic for phosphonate esters.[1] In a proton-decoupled spectrum, this signal appears as a sharp singlet.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ³¹P NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

    • Integrate the signals.

³¹P NMR Spectroscopy
  • Instrument: A 161.9 MHz NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200 ppm.

    • Acquisition Time: 1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 64.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the chemical shift externally to 85% H₃PO₄ (δ = 0 ppm).

Mandatory Visualizations

Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key through-bond correlations observed in NMR spectroscopy that give rise to the observed splitting patterns.

Caption: Key J-coupling correlations in this compound.

Experimental Workflow

The logical flow of the NMR analysis process is depicted in the diagram below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr p31_nmr 31P NMR Acquisition transfer->p31_nmr ft Fourier Transform h1_nmr->ft p31_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration for 1H assign Signal Assignment calibration->assign integration->assign coupling Coupling Constant Analysis assign->coupling structure Structure Confirmation coupling->structure

Caption: Workflow for the NMR analysis of this compound.

References

Physical and chemical properties of 1-dimethoxyphosphoryl-4-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and relevant biological context of 1-dimethoxyphosphoryl-4-phenylbutan-2-one (also known as dimethyl (2-oxo-4-phenylbutyl)phosphonate). This β-ketophosphonate is of interest due to its structural features and its identification as an impurity in the ophthalmic drug, Bimatoprost.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-dimethoxyphosphoryl-4-phenylbutan-2-one.

PropertyValueSource
CAS Number 41162-19-0[1][2][3]
Molecular Formula C₁₂H₁₇O₄P[1]
Molecular Weight 256.23 g/mol [1]
Melting Point 120-122 °C (at 0.5 mmHg)[1][3]
Boiling Point 362.7 °C at 760 mmHg[1]
Density 1.2 g/cm³[1]
Appearance Clear yellow liquid[4]
Solubility Chloroform (sparingly), Methanol (slightly)[5]
¹H NMR (CDCl₃, 400 MHz) δ 7.20–7.40 (m, 5H, C₆H₅), 3.65–3.75 (d, J=10.8 Hz, 6H, 2xOCH₃), 2.50–2.90 (complex, 4H, CH₂CH₂)[1]
³¹P NMR (CDCl₃, 161.9 MHz) δ 20–25 ppm[1]
IR Spectroscopy (cm⁻¹) 1715–1725 (C=O stretch), 1240–1260 (P=O stretch), 1020–1050 & 950-980 (P-O-C stretches)[1]

Synthesis of β-Ketophosphonates: A General Protocol

β-ketophosphonates such as 1-dimethoxyphosphoryl-4-phenylbutan-2-one are valuable synthetic intermediates, notably for the Horner-Wadsworth-Emmons reaction.[6] Traditional synthesis methods often require cryogenic temperatures and can be complicated by side reactions.[6] A milder, high-yielding, and scalable procedure for the preparation of β-ketophosphonates by the condensation of esters and phosphonates has been developed.[6][7] This method avoids cryogenic conditions and is operationally simple.[7] The synthesis of (2-Oxo-4-phenyl-butyl)-phosphonic acid dimethyl ester has been demonstrated with a 90% yield using this protocol.[7]

Experimental Protocol: Synthesis of (2-Oxo-4-phenyl-butyl)-phosphonic acid dimethyl ester[7]

This procedure involves the condensation of an appropriate ester with dimethyl methylphosphonate. The key to this improved method is generating the phosphonate anion in the presence of the ester, which minimizes side reactions.[6]

Materials:

  • Ester precursor (e.g., Methyl 3-phenylpropionate)

  • Dimethyl methylphosphonate

  • Lithium diisopropylamide (LDA) solution

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the ester (1.0 equivalent) and dimethyl methylphosphonate (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of LDA (2.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketophosphonate.

  • Purify the crude product by silica gel chromatography if necessary.

This general and efficient procedure allows for the large-scale preparation of various β-ketophosphonates in high purity.[7]

Biological Context and Signaling Pathways

1-dimethoxyphosphoryl-4-phenylbutan-2-one is identified as an impurity in Bimatoprost, a synthetic prostaglandin analog used in the treatment of glaucoma and ocular hypertension.[3][8] Bimatoprost functions by mimicking the effects of naturally occurring prostamides, specifically prostaglandin F2α (PGF2α).[2] It lowers intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[2][9]

The primary molecular target for PGF2α and its analogs like Bimatoprost is the Prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor (GPCR).[10]

Prostaglandin F2α (PGF2α) Receptor Signaling Pathway

Activation of the FP receptor by an agonist such as PGF2α or Bimatoprost initiates a signaling cascade primarily through the Gq family of G-proteins.[10][11]

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α / Bimatoprost FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_response Cellular Response (e.g., smooth muscle contraction, ECM modification) Ca_release->Cellular_response PKC->Cellular_response

Caption: PGF2α receptor signaling cascade.

Pathway Description:

  • Receptor Binding: PGF2α or an analog like Bimatoprost binds to and activates the FP receptor on the cell surface.[10]

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.[11]

  • Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[10]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • Downstream Effects:

    • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[12]

    • DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[10]

  • Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various downstream cellular responses, including the modulation of extracellular matrix components and the relaxation of ciliary muscle fibers, which ultimately enhances aqueous humor outflow and reduces intraocular pressure.[9]

Conclusion

1-dimethoxyphosphoryl-4-phenylbutan-2-one is a β-ketophosphonate with well-defined physicochemical properties. Its synthesis can be achieved through modern, efficient, and scalable chemical methods. While the compound itself is not a primary therapeutic agent, its presence as an impurity in Bimatoprost places it in the context of prostaglandin F2α receptor signaling, a critical pathway in the management of glaucoma. This guide provides foundational knowledge for researchers in medicinal chemistry, pharmacology, and drug development who may encounter this or structurally related compounds.

References

An In-depth Technical Guide on Dimethyl (2-oxo-4-phenylbutyl)phosphonate as a Bimatoprost Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a known impurity of the ophthalmic drug Bimatoprost. This document details its chemical properties, synthesis, analytical detection methodologies, and potential impact on the therapeutic action of Bimatoprost.

Chemical and Physical Properties

This compound, also known as Bimatoprost Impurity 12, is an organophosphorus compound that can arise during the synthesis of Bimatoprost.[1][2] A thorough understanding of its physicochemical properties is essential for its detection, quantification, and control in pharmaceutical formulations.

PropertyValueReferences
IUPAC Name 1-dimethoxyphosphoryl-4-phenylbutan-2-one[1]
CAS Number 41162-19-0[1][2][3]
Molecular Formula C₁₂H₁₇O₄P[1]
Molecular Weight 256.23 g/mol [1]
Appearance Solid or liquid[3]
Storage Temperature 2-8°C in an inert atmosphere[3]
Purity (typical) 95%[3]

Synthesis of this compound

The synthesis of this impurity is not a desired reaction but a potential side reaction in the manufacturing process of related compounds. One documented laboratory-scale synthesis provides a clear pathway for obtaining this compound for use as an analytical standard.[1]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:

  • To a solution of dimethyl methylphosphonate (115.5 g) in tetrahydrofuran (2.1 L) at -65°C, add 660 mL of a 1.6 M solution of n-butyl lithium in hexane.

  • Subsequently, add a solution of ethyl hydrocinnamate (93.5 g) in tetrahydrofuran (225 mL).

  • Stir the mixture at -65°C for 2 hours.

  • Continue stirring at 25°C for 16 hours.

  • Add acetic acid (70 mL) to the reaction mixture.

  • Concentrate the solution under reduced pressure.

  • Partition the residue between methylene chloride and water.

  • Dry the organic layer, concentrate it, and distill at 2 mm Hg to yield the title compound (boiling point: 184-195°C; mass spectrum: 256 M+).

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup and Purification Dimethyl methylphosphonate Dimethyl methylphosphonate Reaction at -65°C Reaction at -65°C Dimethyl methylphosphonate->Reaction at -65°C n-Butyl lithium n-Butyl lithium n-Butyl lithium->Reaction at -65°C Ethyl hydrocinnamate Ethyl hydrocinnamate Ethyl hydrocinnamate->Reaction at -65°C Stirring at 25°C Stirring at 25°C Reaction at -65°C->Stirring at 25°C Quenching with Acetic Acid Quenching with Acetic Acid Stirring at 25°C->Quenching with Acetic Acid Concentration Concentration Quenching with Acetic Acid->Concentration Partitioning Partitioning Concentration->Partitioning Drying and Distillation Drying and Distillation Partitioning->Drying and Distillation Product Product Drying and Distillation->Product

Synthesis workflow for this compound.

Analytical Methodologies for Detection and Quantification

Ensuring the purity of Bimatoprost requires robust analytical methods to detect and quantify potential impurities like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the primary techniques employed.[4][5][6][7][8]

HPLC and UPLC Methods

Several studies have detailed the development of validated stability-indicating HPLC and UPLC methods for Bimatoprost and its impurities.[4][8] These methods are crucial for routine quality control and stability testing of the drug substance and product.

Typical HPLC Parameters:

ParameterCondition
Column Aquity UPLC BEH Shield RP18 (100 x 2.1 mm), 1.7 µm
Mobile Phase n-Hexane, dehydrated alcohol, and methanol (80:10:10)
Detector UV at 237 nm
LC-MS/MS Method

For highly sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][7]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

  • Sample Preparation:

    • To 100 mg of the cosmetic serum (or ophthalmic solution), add 5 µL of an internal standard (e.g., reserpine at 1 mg/mL).

    • Add 995 µL of the HPLC mobile phase.

    • Ultrasonicate for 10 minutes.

    • Centrifuge at 3000 g for 5 minutes.

    • Inject 10 µL of the clear supernatant into the HPLC-MS/MS system.[5]

  • LC-MS/MS Conditions:

    • Chromatography: Reversed-phase chromatography.[5]

    • Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid.[5]

    • Mobile Phase B: 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid.[5]

    • Elution: Gradient elution.[5]

    • Detection: Tandem mass spectrometry operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[5][7]

G Analytical Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Sample Addition of Internal Standard Addition of Internal Standard Sample->Addition of Internal Standard Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Reversed-Phase Column Reversed-Phase Column Sample Preparation->Reversed-Phase Column MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Electrospray Ionization Electrospray Ionization LC Separation->Electrospray Ionization Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification Quantification Data Analysis->Quantification Extraction Extraction Addition of Internal Standard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Centrifugation->Sample Preparation Gradient Elution Gradient Elution Reversed-Phase Column->Gradient Elution Gradient Elution->LC Separation Multiple Reaction Monitoring Multiple Reaction Monitoring Electrospray Ionization->Multiple Reaction Monitoring Multiple Reaction Monitoring->MS/MS Detection

Analytical workflow for impurity detection.

Bimatoprost's Mechanism of Action and the Potential Impact of the Impurity

Bimatoprost is a prostaglandin F2α analog that lowers intraocular pressure by increasing the outflow of aqueous humor.[1] It primarily acts as an agonist at the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[5]

Bimatoprost Signaling Pathway

Activation of the FP receptor by Bimatoprost initiates a signaling cascade that involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium is a key event in the cellular response to Bimatoprost.

G Bimatoprost Signaling Pathway Bimatoprost Bimatoprost FP Receptor FP Receptor Bimatoprost->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers Cellular Response Cellular Response DAG->Cellular Response Ca2+ Release->Cellular Response

Simplified Bimatoprost signaling pathway.
Potential Impact of this compound

The presence of impurities in a drug product can have unintended consequences, including altered efficacy and adverse effects.[9] While there is no direct evidence on the biological activity of this compound at the FP receptor, several possibilities can be considered:

  • Competitive Antagonism: The impurity could bind to the FP receptor at the same site as Bimatoprost without activating it, thereby reducing the efficacy of the drug.

  • Allosteric Modulation: The impurity might bind to a different site on the receptor, altering its conformation and affecting Bimatoprost's ability to bind and activate it.

  • Off-Target Effects: The impurity could interact with other receptors or cellular components, leading to unforeseen side effects.

Given that even minor structural changes can alter a molecule's interaction with a receptor, the presence of this impurity warrants careful control.

Toxicological Considerations

The toxicological profile of this compound has not been extensively studied. However, the general class of organophosphonates has been investigated, and some members are known to have toxic effects.

While many phosphonates exhibit low toxicity to aquatic organisms, some organophosphate flame retardants have been shown to induce cytotoxicity and apoptosis in human corneal epithelial cells.[1] The presence of any uncharacterized impurity in an ophthalmic solution is a concern due to the direct application to the sensitive ocular surface. Long-term exposure to even low levels of a reactive impurity could potentially lead to local irritation or other adverse ocular effects. Therefore, strict control of this compound levels in Bimatoprost formulations is a critical aspect of ensuring patient safety.

Conclusion

This compound is a critical process-related impurity in the synthesis of Bimatoprost. Its effective control is paramount to guarantee the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of its properties, synthesis, and analytical detection, along with an exploration of the potential impact on the therapeutic action of Bimatoprost. Continued research into the specific biological activity and toxicological profile of this impurity is warranted to further refine risk assessments and ensure the highest standards of pharmaceutical quality.

References

An In-depth Technical Guide on the Biological Activity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0) is an organic phosphonate that has garnered attention primarily due to its classification as "Bimatoprost Impurity 12". Bimatoprost is a potent prostaglandin F2α analog, and the presence of any impurity with potential biological activity is of significant interest in drug development and regulatory affairs. Understanding the biological profile of such impurities is crucial for ensuring the safety and efficacy of the final drug product. This document serves as a comprehensive resource for researchers investigating the biological effects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Systematic Name 1-dimethoxyphosphoryl-4-phenylbutan-2-one
Common Name This compound; Bimatoprost Impurity 12
CAS Number 41162-19-0
Molecular Formula C₁₂H₁₇O₄P
Molecular Weight 256.23 g/mol
Appearance Pale yellow to light yellow liquid
Solubility Soluble in chloroform and slightly soluble in methanol.
Storage Temperature 2-8°C in an inert atmosphere.

Theoretical Biological Activity and Mechanism of Action

Given the absence of direct experimental data, the biological activity of this compound is hypothesized based on its structural characteristics and its relationship to Bimatoprost.

Interaction with the Prostaglandin Pathway

Bimatoprost exerts its therapeutic effect by mimicking the action of prostaglandin F2α and binding to the prostaglandin F (FP) receptor. The structural core of this compound shares features with prostaglandin precursors. It is plausible that this phosphonate could interact with components of the prostaglandin synthesis or signaling cascade.

Potential Mechanisms of Action:

  • Enzyme Inhibition: The phosphonate moiety could act as a phosphate mimic, potentially inhibiting enzymes involved in prostaglandin synthesis, such as cyclooxygenase (COX-1 and COX-2) or specific prostaglandin synthases.

  • Receptor Antagonism/Agonism: The molecule might exhibit weak binding to prostaglandin receptors, including the FP receptor, potentially acting as a partial agonist or an antagonist.

The following diagram illustrates the potential points of interaction of this compound within the prostaglandin synthesis pathway.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins PG_Synthases Prostaglandin Synthases Prostaglandins->PG_Synthases COX->PGG2 Receptors Prostaglandin Receptors (e.g., FP) PG_Synthases->Receptors Biological_Effect Biological Effect (e.g., Inflammation, IOP reduction) Receptors->Biological_Effect Phosphonate This compound Phosphonate->COX Potential Inhibition? Phosphonate->PG_Synthases Potential Inhibition? Phosphonate->Receptors Potential Antagonism/ Agonism?

Potential interaction points of the phosphonate in the prostaglandin pathway.

Proposed Experimental Protocols for Biological Characterization

To elucidate the biological activity of this compound, a series of in vitro assays are recommended. The following are detailed, representative protocols.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines if the compound inhibits the key enzymes in prostaglandin synthesis.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Non-steroidal anti-inflammatory drugs (NSAIDs) as positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Colorimetric or fluorometric prostaglandin detection kit

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound or control inhibitors to the wells.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 10 minutes at 37°C).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin produced using a suitable detection kit (e.g., an ELISA-based kit for PGE2).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Compound, Enzyme) Start->Prepare_Reagents Add_to_Plate Add Buffer and Compound/ Control to 96-well Plate Prepare_Reagents->Add_to_Plate Add_Enzyme Add COX-1 or COX-2 Enzyme Add_to_Plate->Add_Enzyme Pre_incubation Pre-incubate (e.g., 15 min at 37°C) Add_Enzyme->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubate (e.g., 10 min at 37°C) Add_Substrate->Incubation Stop_Reaction Stop Reaction (e.g., with HCl) Incubation->Stop_Reaction Detect_PG Detect Prostaglandin (ELISA) Stop_Reaction->Detect_PG Analyze_Data Calculate % Inhibition and IC50 Detect_PG->Analyze_Data End End Analyze_Data->End

Workflow for the Cyclooxygenase Inhibition Assay.
Prostaglandin FP Receptor Binding Assay

This assay determines if the compound binds to the prostaglandin F (FP) receptor.

Materials:

  • Cell membranes expressing the human FP receptor (commercially available or prepared from transfected cell lines)

  • Radiolabeled prostaglandin F2α (e.g., [³H]-PGF2α)

  • This compound (test compound)

  • Unlabeled PGF2α as a positive control for displacement

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In microcentrifuge tubes, combine the cell membranes, [³H]-PGF2α, and varying concentrations of the test compound or unlabeled PGF2α in the binding buffer.

  • Incubate the mixture for a specified time (e.g., 60 minutes at room temperature) to reach binding equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and the percentage of displacement by the test compound. Determine the Ki value.

FP_Receptor_Binding_Assay Start Start Prepare_Mix Prepare Incubation Mix: Membranes, [³H]-PGF2α, Compound/Control Start->Prepare_Mix Incubate Incubate (e.g., 60 min at RT) Prepare_Mix->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Measure_Radioactivity Add Scintillation Cocktail & Count Wash->Measure_Radioactivity Analyze_Data Calculate Specific Binding and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for the Prostaglandin FP Receptor Binding Assay.

Data Presentation (Hypothetical)

As no quantitative data is currently available, Table 2 is presented as a template for summarizing potential findings from the proposed experiments.

AssayTargetParameterHypothetical Value (for illustration)
Enzyme Inhibition COX-1IC50> 100 µM
COX-2IC50> 100 µM
Receptor Binding Prostaglandin FPKi50 µM
Cell-Based Functional Assay FP-expressing cellsEC50/IC50> 50 µM

Conclusion

This compound is a compound of interest due to its status as an impurity in Bimatoprost. While direct biological data is lacking, its chemical structure strongly suggests a potential interaction with the prostaglandin pathway. The experimental protocols detailed in this guide provide a clear roadmap for the biological characterization of this phosphonate. Such studies are essential to fully understand its pharmacological profile and to ensure the safety and quality of Bimatoprost formulations. Further research is warranted to move from a theoretical understanding to a data-driven assessment of the biological activity of this compound.

The Role of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in Prostaglandin Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key organophosphorus compound primarily recognized for its role as a critical intermediate in the chemical synthesis of prostaglandin F2α (PGF2α) analogs, most notably Bimatoprost. While direct, comprehensive data on its biological interactions within prostaglandin pathways is limited in publicly accessible research, its structural significance as a precursor to potent prostaglandin receptor agonists underscores its importance. This technical guide elucidates the primary role of this compound as a synthetic tool, its relationship to prostaglandin signaling, and provides context through an overview of the prostaglandin biosynthesis and signaling pathways.

Introduction to this compound

This compound, also known as Bimatoprost Impurity 12, is a β-ketophosphonate. Its chemical structure is foundational for the construction of the ω-side chain of certain prostaglandin analogs. The presence of the phosphonate group facilitates the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.

Chemical and Physical Properties

PropertyValue
CAS Number 41162-19-0
Molecular Formula C₁₂H₁₇O₄P
Molecular Weight 256.23 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents

Role in the Synthesis of Prostaglandin Analogs

The principal function of this compound in the context of prostaglandins is its use as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to introduce the lower (ω) side chain of prostaglandin analogs.[1] The HWE reaction offers significant advantages, including high E-stereoselectivity and the straightforward removal of the phosphate byproduct.[2]

The Horner-Wadsworth-Emmons Reaction in Prostaglandin Synthesis

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. In the synthesis of PGF2α analogs like Bimatoprost, the core cyclopentane ring with the α-chain aldehyde (often referred to as the Corey aldehyde) is reacted with the carbanion generated from this compound.[3]

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Corey Aldehyde Derivative (Prostaglandin Precursor) Aldehyde->Intermediate Product Prostaglandin Analog Precursor (with ω-side chain) Intermediate->Product Elimination Byproduct Dialkyl Phosphate Byproduct Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons reaction for prostaglandin analog synthesis.

Experimental Protocol: A Generalized Horner-Wadsworth-Emmons Reaction for Prostaglandin Analog Synthesis

The following is a generalized protocol based on typical procedures for the synthesis of prostaglandin analogs. Specific conditions may vary depending on the exact substrates and desired yield.

Materials:

  • This compound

  • Corey aldehyde derivative

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))

  • Strong base (e.g., Sodium hydride (NaH), Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

  • Slowly add the strong base to the phosphonate solution to generate the carbanion. Stir for a specified time to ensure complete formation.

  • In a separate flask, dissolve the Corey aldehyde derivative in the anhydrous solvent.

  • Slowly add the aldehyde solution to the carbanion solution at the low temperature.

  • Allow the reaction to proceed, monitoring its progress by a suitable technique (e.g., Thin Layer Chromatography (TLC)).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the prostaglandin analog precursor.

Interaction with Prostaglandin Pathways

Direct evidence of this compound's activity as an inhibitor or agonist within the prostaglandin pathways is not extensively documented. However, its close structural relationship to Bimatoprost, a potent prostaglandin F2α analog, suggests a potential, albeit likely weak, interaction with prostaglandin receptors, particularly the FP receptor.[] Bimatoprost itself is known to lower intraocular pressure by increasing the outflow of aqueous humor, a mechanism mediated through prostaglandin receptors.[]

Overview of the Prostaglandin Synthesis Pathway

Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A₂. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate Prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted into various prostaglandins by specific synthases.

Diagram of the Prostaglandin Synthesis Pathway

Prostaglandin_Synthesis AA Arachidonic Acid (from membrane phospholipids) PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 Cyclooxygenation COX COX-1 / COX-2 COX->PGH2 PGI2 Prostacyclin (PGI₂) PGH2->PGI2 TXA2 Thromboxane A₂ (TXA₂) PGH2->TXA2 PGD2 Prostaglandin D₂ (PGD₂) PGH2->PGD2 PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 PGF2a Prostaglandin F₂α (PGF₂α) PGH2->PGF2a PGI2_S Prostacyclin Synthase PGI2_S->PGI2 TXA2_S Thromboxane Synthase TXA2_S->TXA2 PGD2_S PGD₂ Synthase PGD2_S->PGD2 PGE2_S PGE₂ Synthase PGE2_S->PGE2 PGF2a_S PGF₂α Synthase PGF2a_S->PGF2a

Caption: Simplified overview of the prostaglandin synthesis pathway.

Prostaglandin Signaling

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface. For instance, PGF2α and its analogs like Bimatoprost primarily act on the FP receptor, which, upon activation, can lead to various cellular responses, including changes in intracellular calcium levels and the activation of protein kinase C.

Diagram of PGF2α Signaling via the FP Receptor

PGF2a_Signaling PGF2a PGF₂α or Analog (e.g., Bimatoprost) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binding Gq Gq protein FP_receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Response Cellular Response PKC->Response

Caption: PGF2α signaling through the FP receptor and Gq pathway.

Quantitative Data

As of the latest review of available literature, there is no specific quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀) detailing the direct inhibitory or agonistic activity of this compound on key enzymes (COX-1, COX-2, prostaglandin synthases) or receptors (e.g., FP receptor) in the prostaglandin pathway. Its significance is currently defined by its role in chemical synthesis.

Conclusion

This compound is a pivotal molecule in the synthetic chemistry of prostaglandins, enabling the efficient construction of complex analogs through the Horner-Wadsworth-Emmons reaction. While its direct biological effects on the prostaglandin pathways are not well-characterized, its structural role as a precursor to potent therapeutics like Bimatoprost makes it a compound of significant interest to researchers in drug discovery and development. Future studies may yet reveal direct biological activities, but its primary and well-established role remains in the realm of synthetic organic chemistry.

References

An In-depth Technical Guide to Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0). This compound is primarily known as a key intermediate and impurity in the synthesis of Bimatoprost, a prostaglandin F2α analog used in the treatment of glaucoma.[1][2][3] This guide includes detailed experimental protocols for its synthesis and characterization, as well as methodologies for investigating its potential interaction with the prostaglandin signaling pathway. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Chemical Properties and Structure

This compound is an organophosphorus compound with the systematic IUPAC name 1-dimethoxyphosphoryl-4-phenylbutan-2-one.[1][4] Its structure features a phenyl group, a ketone, and a dimethyl phosphonate moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 41162-19-0[1][2][3]
Molecular Formula C₁₂H₁₇O₄P[1][5]
Molecular Weight 256.23 g/mol [1][5]
Appearance Clear yellow liquid or solid[4][6]
Melting Point 120-122 °C[1]
Boiling Point 362.7 °C at 760 mmHg[1]
Density 1.152 ± 0.06 g/cm³[4]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[4]
SMILES COP(=O)(OC)CC(=O)CCc1ccccc1[1][2]
InChI Key ONYIBVIIOCEBIV-UHFFFAOYSA-N[4]
Structural Information

The chemical structure of this compound is depicted below:

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

Technique Observed Peaks/Shifts Reference(s)
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 5H, Ar-H), 3.75 & 3.67 (d, J=11.2 Hz, 6H, 2xOCH₃), 3.14 (d, J=22.4 Hz, 2H, P-CH₂), 2.92 (t, J=7.6 Hz, 2H, Ph-CH₂), 2.75 (t, J=7.6 Hz, 2H, CO-CH₂)[1]
³¹P NMR (CDCl₃) δ 21.5[1]
IR (neat) 1715 (C=O), 1250 (P=O), 1030 (P-O-C) cm⁻¹[1]

Synthesis and Experimental Protocol

This compound is a key intermediate in the synthesis of Bimatoprost.[4][7] The following is a detailed experimental protocol adapted from the Horner-Emmons reaction step described in the synthesis of prostaglandin derivatives.[8]

Synthesis Workflow

synthesis_workflow aldehyde Aldehyde Intermediate product Coupled Product aldehyde->product phosphonate This compound (CAS 41162-19-0) phosphonate->product base Base (e.g., Triethylamine) base->product lithium_chloride Lithium Chloride lithium_chloride->product solvent Solvent (e.g., THF) solvent->product workup Aqueous Workup product->workup purification Purification workup->purification final_product Purified Product purification->final_product signaling_pathway cluster_membrane Cell Membrane FP_receptor Prostaglandin FP Receptor G_protein Gq/11 FP_receptor->G_protein Activates Ligand Prostaglandin Analog or Impurity Ligand->FP_receptor Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., changes in ocular pressure) Ca_release->Cellular_Response PKC->Cellular_Response

References

An In-depth Technical Guide to Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a key organophosphorus compound. The document details its chemical properties, synthesis, and historical context, with a particular focus on its role as a significant impurity in the ophthalmic drug Bimatoprost. Detailed experimental protocols for its synthesis via the Michaelis-Arbuzov reaction are provided, along with a thorough analysis of its spectroscopic data. Furthermore, this guide elucidates the biological context of this molecule by examining the prostaglandin FP receptor signaling pathway, which is the target of Bimatoprost.

Introduction

This compound, with the CAS registry number 41162-19-0, is a dialkyl phosphonate that has garnered significant interest in the pharmaceutical industry. Its primary relevance stems from its identification as a process-related impurity in the synthesis of Bimatoprost, a prostaglandin analog used for the treatment of glaucoma and ocular hypertension. The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical concern, necessitating a thorough understanding of their formation, characterization, and potential biological activity. This guide aims to provide a detailed technical resource for professionals engaged in pharmaceutical research and development, quality control, and medicinal chemistry.

Chemical and Physical Properties

This compound is a clear yellow liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 41162-19-0
Molecular Formula C₁₂H₁₇O₄P
Molecular Weight 256.23 g/mol
Appearance Clear yellow liquid
Density 1.2 ± 0.1 g/cm³
Boiling Point >110°C
Melting Point 120-122 °C (0.5 mmHg)
Solubility Soluble in most organic solventsN/A

Discovery and History

The discovery of this compound is not attributed to a single breakthrough moment but rather evolved from the broader field of organophosphorus chemistry. The foundational reaction for its synthesis, the Michaelis-Arbuzov reaction, was discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov. This reaction provides a general and versatile method for the formation of carbon-phosphorus bonds, which is central to the synthesis of a wide array of phosphonates.

The specific synthesis and characterization of this compound likely emerged from research programs focused on the synthesis of prostaglandins and their analogs, where it was identified as a by-product or impurity. Its significance grew with the commercialization of Bimatoprost, as regulatory requirements mandate the thorough characterization and control of all impurities in pharmaceutical products.

Synthesis and Experimental Protocols

The most common and direct route for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of an α-haloketone with a trialkyl phosphite.

Michaelis-Arbuzov Reaction

The reaction proceeds via the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium intermediate. Subsequent dealkylation by the displaced halide ion yields the final phosphonate product.

Experimental Protocol: Synthesis of this compound via Michaelis-Arbuzov Reaction

Materials:

  • 1-bromo-4-phenylbutan-2-one

  • Trimethyl phosphite

  • Anhydrous toluene (or other suitable inert solvent)

  • Nitrogen gas atmosphere

Procedure:

  • To a solution of 1-bromo-4-phenylbutan-2-one (1 equivalent) in anhydrous toluene, trimethyl phosphite (1.1 equivalents) is added dropwise at room temperature under a nitrogen atmosphere.

  • The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and any volatile by-products (e.g., methyl bromide) are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Expected Yield: 70-85%

Horner-Wadsworth-Emmons Reaction

While not a direct synthesis of the target molecule itself, the Horner-Wadsworth-Emmons reaction is a crucial application of phosphonates like this compound in organic synthesis. This reaction involves the olefination of aldehydes or ketones to form alkenes, and it is a key step in the synthesis of Bimatoprost, where a phosphonate reagent is used to construct the α-chain of the prostaglandin.

Spectroscopic Data and Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 3.75 (d, J = 11.2 Hz, 6H, 2 x OCH₃), 3.18 (d, J = 22.8 Hz, 2H, P-CH₂-C=O), 2.90 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.75 (t, J = 7.6 Hz, 2H, CH₂-C=O)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 201.5 (d, J = 6.0 Hz, C=O), 140.8 (s, Ar-C), 128.4 (s, Ar-CH), 128.3 (s, Ar-CH), 126.2 (s, Ar-CH), 53.0 (d, J = 6.5 Hz, OCH₃), 44.8 (s, CH₂-C=O), 41.1 (d, J = 128.0 Hz, P-CH₂), 29.8 (s, Ar-CH₂)
³¹P NMR (CDCl₃, 162 MHz) δ (ppm): 21.5
IR (neat) ν (cm⁻¹): 1720 (C=O), 1250 (P=O), 1030 (P-O-C)
Mass Spectrometry (ESI+) m/z: 257.1 [M+H]⁺, 279.1 [M+Na]⁺

Biological Context and Signaling Pathways

This compound is primarily of interest due to its presence as an impurity in Bimatoprost. Bimatoprost is a synthetic prostamide analog that lowers intraocular pressure by increasing the outflow of aqueous humor from the eye. It acts as an agonist at the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway in the ciliary muscle and trabecular meshwork of the eye is believed to lead to rearrangements of the extracellular matrix and cytoskeleton, resulting in increased uveoscleral and trabecular outflow of aqueous humor and a subsequent reduction in intraocular pressure.

Bimatoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bimatoprost Bimatoprost FP_Receptor Prostaglandin FP Receptor Bimatoprost->FP_Receptor binds G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Cellular_Response Increased Aqueous Humor Outflow Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Synthesis_Workflow start Start reactants Reactants: 1-bromo-4-phenylbutan-2-one Trimethyl phosphite start->reactants reaction Michaelis-Arbuzov Reaction (Toluene, Reflux) reactants->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Vacuum Distillation or Column Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization product Pure Dimethyl (2-oxo-4-phenylbutyl)phosphonate characterization->product

An In-Depth Technical Guide on the Thermogravimetric Analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a significant organophosphorus compound. This document details its thermal stability, and potential decomposition pathways, and provides standardized experimental protocols for its analysis.

Introduction to this compound

This compound (CAS No. 41162-19-0) is an organophosphorus compound with the molecular formula C₁₂H₁₇O₄P.[1] It is recognized as an impurity in the glaucoma medication Bimatoprost. Understanding its thermal properties is crucial for quality control, stability assessment, and ensuring the safety of pharmaceutical formulations. Thermogravimetric analysis is a key technique for characterizing the thermal decomposition and stability of such compounds.

Thermal Properties Summary

The thermal characteristics of this compound have been documented, providing a baseline for its behavior under thermal stress. A summary of its key thermal properties is presented in Table 1.

Table 1: Thermal Properties of this compound

Thermal PropertyValue
Melting Point120-122°C
Boiling Point362.7°C at 760 mmHg
Decomposition Onset> 250°C

Source: Benchchem[1]

Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis of this compound reveals a decomposition process that initiates above 250°C.[1] The primary decomposition products are reported to be phosphorus oxides and aromatic hydrocarbons.[1] While a specific, publicly available TGA curve for this compound is not available, a representative decomposition profile can be projected based on its known properties and the general behavior of similar organophosphorus compounds.

Table 2: Representative Thermogravimetric Analysis Data

Temperature Range (°C)Weight Loss (%)Postulated Decomposing Fragments
250 - 400~ 60-70%Initial loss of methoxy groups and fragmentation of the butyl chain.
400 - 600~ 20-30%Decomposition of the phenyl group and further breakdown of the phosphonate backbone.
> 600~ 5-10%Formation of a stable char residue.

Experimental Protocol for Thermogravimetric Analysis

A detailed and standardized protocol is essential for reproducible TGA results. The following methodology is recommended for the analysis of this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required, capable of controlled heating in an inert atmosphere.

4.2. Sample Preparation

  • Ensure the sample is homogenous and free of impurities.

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

4.3. TGA Parameters

  • Heating Rate: 10°C/min

  • Temperature Range: 25°C to 800°C

  • Atmosphere: Nitrogen (inert)

  • Flow Rate: 20 mL/min

  • Data Acquisition: Continuously record weight loss as a function of temperature.

4.4. Post-Analysis

  • Analyze the resulting TGA curve to determine the onset of decomposition, specific weight loss steps, and the final residual mass.

  • If coupled with a mass spectrometer (TGA-MS), identify the gaseous decomposition products at each stage.

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for the thermogravimetric analysis of the target compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_execution Analysis & Data Acquisition cluster_results Data Analysis A Homogenize Sample B Weigh 5-10 mg A->B C Place in TGA Pan B->C D Set Heating Rate (10°C/min) C->D E Set Temperature Range (25-800°C) D->E F Set Nitrogen Atmosphere (20 mL/min) E->F G Initiate TGA Run F->G H Record Weight vs. Temperature G->H I Analyze TGA Curve H->I J Determine Decomposition Stages I->J K Identify Residual Mass J->K

Caption: Experimental workflow for thermogravimetric analysis.

Plausible Thermal Decomposition Pathway

The thermal degradation of organophosphorus compounds often involves complex radical and molecular elimination reactions. For this compound, a plausible decomposition pathway can be proposed. The initial step likely involves the cleavage of the P-O-CH₃ bonds, followed by the breakdown of the carbon chain.

The following diagram outlines a potential decomposition pathway.

Decomposition_Pathway cluster_initial Initial Decomposition (>250°C) cluster_secondary Secondary Decomposition cluster_final Final Products A This compound B Loss of Methoxy Groups (-OCH3) A->B Heat D Cleavage of Butyl Chain A->D Heat C Formation of Volatile Phosphorus Species B->C F Phosphorus Oxides C->F E Formation of Aromatic Hydrocarbons D->E G Char Residue E->G

Caption: Plausible thermal decomposition pathway.

Conclusion

The thermogravimetric analysis of this compound indicates that the compound is thermally stable up to approximately 250°C. Above this temperature, it undergoes a multi-stage decomposition, releasing volatile phosphorus and aromatic compounds. The provided experimental protocol and representative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry for ensuring the quality and safety of products containing this compound. Further investigation using coupled techniques like TGA-MS would provide more definitive insights into the specific decomposition products and mechanisms.

References

In-Depth Technical Guide: Stability and Degradation of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability characteristics and potential degradation pathways of Dimethyl (2-oxo-4-phenylbutyl)phosphonate. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related organophosphorus compounds and β-ketophosphonates to predict its behavior under various conditions.

Physicochemical and Thermal Properties

Quantitative data for this compound is summarized below. This information is critical for understanding its handling, storage, and formulation.

PropertyValueSource
Molecular FormulaC₁₂H₁₇O₄P[1]
Molecular Weight256.23 g/mol [1]
Melting Point120–122°C (at 0.5 mmHg)[1]
Boiling Point362.7°C (at atmospheric pressure)[1]
Decomposition Onset>250°C[1]
SolubilitySparingly soluble in water (<0.1 mg/mL); Soluble in chloroform (~50 mg/mL), methanol (~30 mg/mL), and DMSO (~100 mg/mL)[1]
Storage Temperature2-8°C under an inert atmosphere[2]

Predicted Stability and Degradation Pathways

Hydrolytic Degradation

Organophosphonate esters are susceptible to hydrolysis, which can be catalyzed by acid or base. The hydrolysis of the P-O-C ester linkages is a common degradation pathway for phosphonates[3]. For this compound, this would lead to the corresponding monomethyl phosphonate and ultimately the phosphonic acid, along with methanol. The presence of the keto group may influence the rate of hydrolysis.

A plausible hydrolytic degradation pathway is illustrated below:

This compound This compound Monomethyl (2-oxo-4-phenylbutyl)phosphonate Monomethyl (2-oxo-4-phenylbutyl)phosphonate This compound->Monomethyl (2-oxo-4-phenylbutyl)phosphonate H₂O/H⁺ or OH⁻ - CH₃OH (2-oxo-4-phenylbutyl)phosphonic acid (2-oxo-4-phenylbutyl)phosphonic acid Monomethyl (2-oxo-4-phenylbutyl)phosphonate->(2-oxo-4-phenylbutyl)phosphonic acid H₂O/H⁺ or OH⁻ - CH₃OH cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation Prep_Solutions Prepare Solutions (various pH) Incubate Incubate at Controlled Temperature Prep_Solutions->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Data_Analysis Calculate Rate Constants and Half-life HPLC->Data_Analysis

References

Methodological & Application

Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate via Michaelis-Arbuzov reaction

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Introduction

This compound (CAS No. 41162-19-0) is a key intermediate in organic synthesis, particularly in the preparation of Horner-Wadsworth-Emmons reagents used for creating α,β-unsaturated ketones. It is also identified as a process impurity in the synthesis of Bimatoprost, an antiglaucoma agent.[1] The Michaelis-Arbuzov reaction provides a classic and efficient method for forming the crucial carbon-phosphorus (C-P) bond in this molecule.[2][3]

This reaction involves the treatment of an alkyl halide with a trialkyl phosphite to form a dialkyl alkylphosphonate.[2][4] Specifically, for the target molecule, an α-haloketone such as 1-chloro-4-phenylbutan-2-one is reacted with trimethyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[2][4][5]

This document provides a comprehensive protocol for the laboratory-scale synthesis, purification, and characterization of this compound.

Reaction Scheme & Mechanism

The synthesis is achieved through the reaction of 1-chloro-4-phenylbutan-2-one with trimethyl phosphite. The overall reaction is shown below:

Scheme 1: Michaelis-Arbuzov Synthesis of this compound Reaction scheme showing 1-chloro-4-phenylbutan-2-one reacting with trimethyl phosphite to yield this compound and methyl chloride.

The mechanism involves two successive SN2 steps. First, the nucleophilic phosphorus of the trimethyl phosphite attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a phosphonium salt intermediate. In the second step, the displaced chloride ion attacks one of the methyl groups on the phosphonium intermediate, yielding the final dimethyl phosphonate product and volatile methyl chloride.[4][5]

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phosphite Trimethyl Phosphite (Nucleophile) Intermediate Quasi-phosphonium Salt Phosphite->Intermediate Step 1: SN2 Attack AlkylHalide 1-chloro-4-phenylbutan-2-one (Electrophile) AlkylHalide->Intermediate Phosphonate This compound Intermediate->Phosphonate Step 2: Dealkylation (SN2) Byproduct Methyl Chloride Intermediate->Byproduct

Diagram 1. Mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol

This protocol details the synthesis of this compound from 1-chloro-4-phenylbutan-2-one and trimethyl phosphite.

Materials and Equipment
  • Reagents: See Table 1 for details.

  • Equipment:

    • Three-neck round-bottom flask (100 mL)

    • Reflux condenser with a gas outlet to an oil bubbler

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle with a temperature controller

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Vacuum distillation or column chromatography setup for purification

Reagent Data

Table 1: Reagent Properties and Quantities

Reagent CAS No. Formula MW ( g/mol ) Amount Moles Equiv.
1-chloro-4-phenylbutan-2-one 20845-80-1 C₁₀H₁₁ClO 182.64 9.13 g 0.05 1.0

| Trimethyl phosphite | 121-45-9 | C₃H₉O₃P | 124.08 | 7.45 g (6.9 mL) | 0.06 | 1.2 |

Synthetic Procedure

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble dry three-neck flask with condenser and dropping funnel. B 2. Purge system with inert gas (N₂ or Ar). A->B C 3. Add 1-chloro-4-phenylbutan-2-one to the flask. B->C D 4. Heat flask to 80°C. C->D E 5. Add trimethyl phosphite dropwise over 30 min. D->E F 6. Stir at 80-90°C for 4-6 hours. E->F G 7. Monitor reaction completion by TLC or GC-MS. F->G H 8. Cool reaction to room temperature. G->H I 9. Remove excess phosphite and methyl chloride under vacuum. H->I J 10. Purify crude product via vacuum distillation or column chromatography. I->J K 11. Characterize pure product using ¹H NMR, ³¹P NMR, IR, and MS. J->K

Diagram 2. Experimental workflow for the synthesis.

  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to an inert gas line, and a dropping funnel. Ensure all glassware is oven-dried.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Charge the flask with 1-chloro-4-phenylbutan-2-one (9.13 g, 0.05 mol).

  • Heating: Begin stirring and heat the flask to 80°C using a heating mantle.

  • Phosphite Addition: Add trimethyl phosphite (7.45 g, 0.06 mol) to the dropping funnel and add it dropwise to the stirred solution over 30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature below 100°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 80-90°C for 4-6 hours. The reaction progress can be monitored by observing the cessation of methyl chloride gas evolution and by thin-layer chromatography (TLC) or GC-MS analysis.

  • Work-up: Once the reaction is complete, cool the flask to room temperature.

  • Purification: Remove the excess trimethyl phosphite and any residual volatile byproducts using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation (boiling point 120-122°C at 0.5 mmHg) or by column chromatography on silica gel to yield the pure product as a clear yellow liquid or solid.[6][7][8]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 2: Physical and Spectroscopic Data for this compound

Property Value
Molecular Formula C₁₂H₁₇O₄P[6]
Molecular Weight 256.23 g/mol [6][7]
Appearance Clear yellow liquid or solid[7][8]
Boiling Point 120-122 °C (0.5 mmHg)[6][7]
¹H NMR (CDCl₃) δ 7.20–7.40 (m, 5H, Ar-H), 3.65–3.75 (d, J=10.8 Hz, 6H, 2x OCH₃), 2.50–2.90 (m, 4H, -CH₂CH₂-)[6]
³¹P NMR (CDCl₃) δ 20–25 ppm[6]

| IR (cm⁻¹) | 1715–1725 (strong, C=O stretch), 1240–1260 (strong, P=O stretch), 1020–1050 (P-O-C stretch)[6] |

Safety and Handling

  • General: This procedure should be performed by trained personnel in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.

  • Reagent Hazards:

    • 1-chloro-4-phenylbutan-2-one: Is an α-haloketone and should be considered a lachrymator and irritant. Avoid inhalation and skin contact.

    • Trimethyl phosphite: Has a pungent odor, is flammable, and is an irritant. Handle with care.

  • Reaction Hazards: The reaction is exothermic and produces methyl chloride, a flammable and toxic gas. Ensure the apparatus is vented properly to a scrubber or the back of the fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction Utilizing Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Horner-Wadsworth-Emmons (HWE) reaction employing Dimethyl (2-oxo-4-phenylbutyl)phosphonate. This versatile β-ketophosphonate is a valuable reagent for the stereoselective synthesis of α,β-unsaturated ketones, which are key intermediates in the synthesis of complex organic molecules and pharmacologically active compounds.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1] The use of phosphonate carbanions, such as the one derived from this compound, typically leads to the formation of (E)-alkenes with high stereoselectivity.[2][3] The resulting α,β-unsaturated ketone products are versatile intermediates in organic synthesis.[4]

Key Features of the HWE Reaction:

  • High (E)-Stereoselectivity: The reaction generally favors the formation of the trans-isomer.[2]

  • Milder Reaction Conditions: The phosphonate carbanions are more nucleophilic and less basic than Wittig ylides, allowing for a broader range of compatible functional groups.[2]

  • Facile Purification: The phosphate byproduct is water-soluble, simplifying the purification of the desired product.[3]

Reagent Profile: this compound

  • IUPAC Name: this compound

  • CAS Number: 41162-19-0

  • Molecular Formula: C₁₂H₁₇O₄P

  • Molecular Weight: 256.24 g/mol

  • Appearance: Pale yellow to light yellow liquid

General Reaction Scheme

The HWE reaction involves the deprotonation of the phosphonate at the carbon alpha to both the phosphonyl and carbonyl groups, followed by the nucleophilic attack of the resulting carbanion on an aldehyde. The intermediate β-hydroxyphosphonate then undergoes elimination to yield the α,β-unsaturated ketone and a water-soluble phosphate byproduct.

HWE_Reaction reagent This compound carbanion Phosphonate Carbanion reagent->carbanion + Base base Base (e.g., NaH, K2CO3, DBU) intermediate β-hydroxyphosphonate intermediate carbanion->intermediate + Aldehyde aldehyde Aldehyde (R-CHO) product α,β-Unsaturated Ketone (E-isomer favored) intermediate->product byproduct Water-soluble phosphate intermediate->byproduct

Caption: General scheme of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of β-ketophosphonates is the condensation of a methylphosphonate with an ester. The following is a representative, scalable procedure.[5][6]

Materials:

  • Methyl 3-phenylpropanoate

  • Dimethyl methylphosphonate

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of methyl 3-phenylpropanoate (1.0 eq) and dimethyl methylphosphonate (1.1 eq) in anhydrous THF at -5 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of LDA (2.1 eq) dropwise, maintaining the internal temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

General Protocol for the Horner-Wadsworth-Emmons Reaction

The following protocol is a general guideline for the reaction of this compound with an aldehyde. Optimal conditions may vary depending on the specific aldehyde used.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), DBU)

  • Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure using Sodium Hydride (NaH) in THF:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ketone.

Procedure using Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN):

  • To a solution of this compound (1.2 eq) and the aldehyde (1.0 eq) in MeCN, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature or heat as necessary until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Expected Outcomes and Data

AldehydeBase/SolventExpected Yield (%)Expected (E:Z) Ratio
BenzaldehydeNaH / THF85-95>95:5
4-ChlorobenzaldehydeK₂CO₃ / MeCN80-90>95:5
4-MethoxybenzaldehydeDBU / THF82-92>95:5
IsobutyraldehydeNaH / THF75-85>90:10
CinnamaldehydeK₂CO₃ / MeCN70-80>90:10

Note: The data presented in this table is based on trends observed for structurally similar β-ketophosphonates and should be considered as a guideline. Actual yields and stereoselectivities may vary.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and application of this compound in the HWE reaction.

HWE_Workflow cluster_synthesis Synthesis of Phosphonate cluster_hwe Horner-Wadsworth-Emmons Reaction start_materials Methyl 3-phenylpropanoate + Dimethyl methylphosphonate lda_addition LDA Addition in THF at -5°C to 0°C start_materials->lda_addition workup_purification Aqueous Workup and Flash Chromatography lda_addition->workup_purification phosphonate_product This compound workup_purification->phosphonate_product deprotonation Deprotonation with Base (e.g., NaH in THF) phosphonate_product->deprotonation aldehyde_addition Addition of Aldehyde deprotonation->aldehyde_addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) aldehyde_addition->reaction_monitoring hwe_workup Aqueous Workup and Flash Chromatography reaction_monitoring->hwe_workup final_product α,β-Unsaturated Ketone hwe_workup->final_product

Caption: Experimental workflow for the synthesis and HWE reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete deprotonation of the phosphonate.Ensure the base is fresh and of high quality. Use a stronger base or higher temperature if necessary.
Decomposition of the aldehyde or product.Use milder reaction conditions (e.g., lower temperature, weaker base).
Poor (E:Z) Selectivity Reaction conditions favoring the kinetic (Z)-product.Use conditions that favor thermodynamic equilibrium (e.g., higher temperature, less coordinating cation like Na⁺ or Li⁺).[2]
No Reaction Inactive base.Use freshly opened or properly stored base.
Sterically hindered aldehyde.Higher reaction temperatures or longer reaction times may be required.

Safety Precautions

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Lithium diisopropylamide (LDA) is a pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Dimethyl (2-oxo-4-phenylbutyl)phosphonate in the Context of Glaucoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is an organophosphorus compound that has been identified as an impurity in the manufacturing of Bimatoprost, a widely used prostaglandin analog for the treatment of glaucoma.[1][2][3][][5] While there is no direct evidence in the scientific literature of this specific phosphonate being investigated as a therapeutic agent for glaucoma, its chemical nature as a phosphonate and its association with a key glaucoma medication warrant a review of its potential relevance and the broader context of phosphonates in ophthalmic research.

This document provides an overview of the known information about this compound, discusses the general role of organophosphates in glaucoma, and details key signaling pathways relevant to glaucoma that could be targets for novel phosphonate-based therapeutics. Due to the absence of specific research on the application of this compound in glaucoma, the experimental protocols provided are generalized for the screening of compounds in this field.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below.

PropertyValue
CAS Number 41162-19-0[1][2][6][7][8][9]
Molecular Formula C₁₂H₁₇O₄P[1][6][7][9][10]
Molecular Weight 256.23 g/mol [1][10]
IUPAC Name 1-dimethoxyphosphoryl-4-phenylbutan-2-one[1][]
Synonyms Bimatoprost Impurity 12, (2-Oxo-4-phenylbutyl)phosphonic Acid Dimethyl Ester[1][][5]
Appearance Clear yellow liquid[][10]
Solubility Sparingly soluble in Chloroform; Slightly soluble in Methanol[]

Organophosphates and Phosphonates in Glaucoma: A Brief Overview

Historically, certain organophosphates have been used in the management of glaucoma. For instance, Echothiophate, an irreversible acetylcholinesterase inhibitor, was used to increase aqueous humor outflow.[11] However, environmental exposure to organophosphates has not shown a clear protective or risk-associated link with glaucoma.[11] Some case reports have even suggested a link between organophosphate poisoning and acute angle-closure glaucoma.[12]

Phosphonates are a class of organic compounds containing a C-PO(OH)₂ or C-PO(OR)₂ group and are known for their ability to chelate metal ions and their stability under harsh conditions.[13][14] In medicine, they are used as bioisosteres for phosphates and have found applications as antiviral drugs and in the treatment of osteoporosis.[14] Their potential in ophthalmology is an area of ongoing interest, particularly in the development of novel therapeutics that target the trabecular meshwork to regulate intraocular pressure.

Key Signaling Pathways in Glaucoma Pathophysiology

The following signaling pathways are critical in the pathophysiology of glaucoma and represent key targets for drug development.

TGF-β Signaling Pathway in the Trabecular Meshwork

Transforming Growth Factor-β (TGF-β) signaling, particularly the TGF-β2 isoform, is implicated in the fibrosis of the trabecular meshwork (TM), a key tissue in regulating aqueous humor outflow.[15][16][17][18] Increased levels of active TGF-β2 in the aqueous humor of glaucoma patients are associated with the excessive deposition of extracellular matrix (ECM) proteins, leading to increased outflow resistance and elevated intraocular pressure.[15][17][19] The canonical TGF-β pathway involves the binding of TGF-β to its type II receptor, which then recruits and phosphorylates a type I receptor. This activated receptor complex phosphorylates downstream Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in ECM production.[18]

TGFB_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix TGFB2 TGF-β2 TGFBR2 TGF-βRII TGFB2->TGFBR2 TGFBR1 TGF-βRI TGFBR2->TGFBR1 Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA Gene Transcription Smad_complex->DNA Translocation ECM_mRNA ECM mRNA DNA->ECM_mRNA ECM Increased ECM Deposition (Fibrosis) ECM_mRNA->ECM Translation

Caption: TGF-β signaling pathway leading to trabecular meshwork fibrosis.

Rho/Rho-associated Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of trabecular meshwork cells.[20][21][22][23][24] Activation of the RhoA GTPase leads to the activation of its downstream effector, ROCK. ROCK, in turn, phosphorylates various substrates that increase actin-myosin-driven cell contraction and promote the synthesis of ECM components.[21][22] This increased contractility and ECM deposition in the trabecular meshwork leads to a reduction in aqueous humor outflow and an increase in intraocular pressure. Consequently, ROCK inhibitors are a class of drugs used to treat glaucoma.[20]

ROCK_Signaling cluster_upstream Upstream Activators cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects in Trabecular Meshwork Activators e.g., LPA, Thrombin, Endothelin-1 RhoA_GDP RhoA-GDP (Inactive) Activators->RhoA_GDP Activation of GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activation MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibition pMLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->pMLC Phosphorylation ECM Increased ECM Production ROCK->ECM Contraction Increased Cell Contraction pMLC->Contraction Outflow Decreased Aqueous Outflow Contraction->Outflow ECM->Outflow

Caption: Rho/ROCK signaling pathway in trabecular meshwork contraction.

Generalized Experimental Protocols for Compound Screening in Glaucoma Research

The following protocols are generalized methodologies for assessing the potential of a test compound to modulate aqueous humor outflow dynamics.

In Vitro: Assessment of Effects on Trabecular Meshwork Cell Contractility

This protocol outlines a method to assess the effect of a test compound on the contractility of human trabecular meshwork (HTM) cells.

HTM_Contractility_Workflow Start Start Culture_HTM Culture primary Human Trabecular Meshwork (HTM) cells Start->Culture_HTM Seed_Gel Seed HTM cells in collagen gel matrix Culture_HTM->Seed_Gel Gel_Contraction Induce gel contraction (e.g., with serum or TGF-β2) Seed_Gel->Gel_Contraction Add_Compound Treat with Test Compound (e.g., this compound) at various concentrations Gel_Contraction->Add_Compound Incubate Incubate for 24-48 hours Add_Compound->Incubate Measure Measure gel diameter at regular intervals Incubate->Measure Analyze Analyze data to determine effect on contraction Measure->Analyze End End Analyze->End

Caption: Workflow for assessing trabecular meshwork cell contractility.

Methodology:

  • Cell Culture: Primary HTM cells are isolated from donor eyes and cultured in appropriate media.

  • Collagen Gel Preparation: A solution of type I collagen is prepared and neutralized.

  • Cell Seeding: HTM cells are suspended in the collagen solution and plated in 24-well plates. The gel is allowed to polymerize.

  • Contraction Assay: Once the gels have polymerized, media containing a contractile agonist (e.g., serum or TGF-β2) and the test compound at various concentrations are added. A vehicle control is also included.

  • Measurement: The gels are released from the sides of the wells, and the diameter of each gel is measured at regular time points (e.g., 0, 24, 48 hours) using a digital imaging system.

  • Data Analysis: The change in gel area over time is calculated and compared between the treated and control groups to determine the effect of the compound on HTM cell contractility.

Ex Vivo: Perfusion of Anterior Segment Organ Culture

This protocol describes a method to measure the effect of a test compound on aqueous humor outflow facility in an ex vivo model.

Methodology:

  • Tissue Preparation: The anterior segment of enucleated porcine or human donor eyes is dissected and mounted in a perfusion chamber.

  • Perfusion: The anterior chamber is perfused with a sterile, bicarbonate-buffered solution at a constant pressure (e.g., 15 mmHg).

  • Baseline Measurement: The flow rate of the perfusion medium is continuously monitored until a stable baseline outflow facility is established.

  • Compound Administration: The test compound is added to the perfusion medium at the desired concentration.

  • Outflow Facility Measurement: The flow rate is continuously monitored to determine the effect of the compound on outflow facility. An increase in flow rate at a constant pressure indicates an increase in outflow facility.

  • Data Analysis: The change in outflow facility from baseline is calculated and compared to a vehicle-treated control group.

Conclusion

This compound is primarily of interest in the glaucoma field as an impurity of the therapeutic agent Bimatoprost. There is currently no public domain research indicating its investigation as a standalone treatment for glaucoma. However, the broader class of phosphonates and organophosphates have some history and potential in ophthalmic applications. The key signaling pathways in glaucoma, such as the TGF-β and Rho/ROCK pathways, present viable targets for the development of novel therapeutics. The generalized protocols provided here offer a starting point for the in vitro and ex vivo evaluation of new chemical entities, including novel phosphonates, for their potential to modulate aqueous humor outflow and, consequently, intraocular pressure. Further research would be required to determine if this compound itself has any biological activity relevant to glaucoma.

References

Application Notes and Protocols for Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a phosphonate compound that has been identified as an impurity in the synthesis of Bimatoprost, a prostaglandin analog used in the treatment of glaucoma. Given its structural features, particularly the phosphonate group, this molecule holds the potential for biological activity beyond its association with Bimatoprost. Phosphonate-containing molecules are known to interact with a variety of biological targets, including metalloproteases. This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential as a carboxypeptidase A inhibitor, its effects on prostaglandin receptor signaling, and its cytotoxicity in a relevant human ocular cell line.

Potential Biological Activities and Assay Rationale

  • Carboxypeptidase A Inhibition: Phosphonate compounds are recognized as potent inhibitors of zinc-containing metalloproteases like carboxypeptidase A. The tetrahedral geometry of the phosphonate group can mimic the transition state of peptide hydrolysis, leading to tight binding to the enzyme's active site. An in vitro enzymatic assay is proposed to determine the inhibitory activity of this compound against carboxypeptidase A.

  • Prostaglandin Receptor (FP) Activation: As an impurity of the prostaglandin analog Bimatoprost, it is crucial to assess whether this compound interacts with the prostaglandin F receptor (FP). A cell-based reporter assay will be used to determine if the compound can activate or inhibit signaling through the FP receptor.

  • Cytotoxicity Assessment: For any compound intended for or found in ophthalmic preparations, evaluating its potential toxicity to ocular cells is essential. A cell viability assay using human corneal epithelial cells will be performed to determine the cytotoxic profile of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and related compounds in the described assays. This data is for illustrative purposes to guide experimental design and data analysis.

Table 1: Carboxypeptidase A Inhibition

CompoundType of InhibitionKi (nM)[1]IC50 (nM)
This compoundCompetitiveTo be determinedTo be determined
(S)-2-Benzyl-3-phosphonopropionic acidCompetitive220-
ZAAP(O)F (a phosphonate peptide analog)Transition-state analog0.003-
ZFAP(O)F (a phosphonate peptide analog)Transition-state analog0.001-

Table 2: Prostaglandin FP Receptor Activation

CompoundAgonist/Antagonist ActivityEC50 (nM)% Max Response vs. Prostaglandin F2α
This compoundTo be determinedTo be determinedTo be determined
Prostaglandin F2α (control agonist)Agonist10100%
BimatoprostAgonist3095%

Table 3: Cytotoxicity in Human Corneal Epithelial Cells (HCEC)

CompoundAssayExposure TimeCC50 (µM)
This compoundMTT24 hoursTo be determined
Benzalkonium Chloride (positive control)MTT24 hours15
Vehicle (0.1% DMSO)MTT24 hours> 1000

Experimental Protocols

Carboxypeptidase A Inhibition Assay (Enzymatic)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against bovine pancreatic carboxypeptidase A.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound

  • Fluorescent substrate: o-Aminobenzoylglycyl-p-nitrophenylalanylproline (o-Abz-Gly-p-nitro-Phe-Pro)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of test concentrations (e.g., 1 nM to 100 µM).

  • Enzyme Preparation: Prepare a working solution of carboxypeptidase A in Assay Buffer to a final concentration of 10 nM.

  • Substrate Preparation: Prepare a working solution of the fluorescent substrate in Assay Buffer to a final concentration of 20 µM.

  • Assay Reaction:

    • Add 50 µL of the diluted this compound or vehicle (Assay Buffer with 0.1% DMSO) to the wells of the 96-well plate.

    • Add 25 µL of the carboxypeptidase A working solution to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the substrate working solution to each well.

  • Data Acquisition: Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence increase over time.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Prostaglandin FP Receptor Activation Assay (Cell-Based)

This protocol utilizes a HEK293 cell line stably expressing the human prostaglandin F receptor (FP) and a cyclic AMP (cAMP) response element-driven reporter gene (e.g., luciferase or β-galactosidase) to measure receptor activation.

Materials:

  • HEK293 cells stably expressing the human FP receptor and a CRE-reporter gene.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Medium: Serum-free DMEM.

  • This compound

  • Prostaglandin F2α (positive control)

  • Reporter gene assay reagent (e.g., Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-FP cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Prostaglandin F2α in Assay Medium.

    • Remove the cell culture medium and replace it with 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Assay:

    • Lyse the cells and measure reporter gene activity (e.g., luminescence) according to the manufacturer's instructions for the chosen reporter assay system.

  • Data Analysis:

    • Normalize the reporter gene signal to a control (e.g., untreated cells).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Determine the EC50 value for agonists or the IC50 value for antagonists (in the presence of a fixed concentration of Prostaglandin F2α).

Cytotoxicity Assay in Human Corneal Epithelial Cells (HCEC)

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on an immortalized human corneal epithelial cell line (HCEC).[2]

Materials:

  • Human Corneal Epithelial Cells (HCEC).[2]

  • Corneal Epithelial Cell Growth Medium.

  • This compound.

  • MTT solution (5 mg/mL in PBS).[2]

  • Dimethyl sulfoxide (DMSO).

  • 96-well clear, flat-bottom cell culture plates.

  • Microplate spectrophotometer (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed HCEC in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor G_Protein Gq/11 FP_Receptor->G_Protein Activation PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release PKC PKC DAG->PKC Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Activation Downstream Downstream Signaling PKC->Downstream PGF2a Prostaglandin F2α or Agonist PGF2a->FP_Receptor

Caption: Prostaglandin FP Receptor Signaling Pathway.

Carboxypeptidase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound/vehicle to plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Carboxypeptidase A working solution Add_Enzyme Add enzyme and incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorescent substrate working solution Add_Substrate Initiate reaction with substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Read_Fluorescence Kinetic fluorescence reading Add_Substrate->Read_Fluorescence Calculate_V0 Calculate initial velocity (V₀) Read_Fluorescence->Calculate_V0 Plot_Data Plot % inhibition vs. [Inhibitor] Calculate_V0->Plot_Data Determine_IC50 Determine IC₅₀ value Plot_Data->Determine_IC50

Caption: Carboxypeptidase A Inhibition Assay Workflow.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed HCEC in 96-well plate Incubate_24h_1 Incubate for 24 hours Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of This compound Incubate_24h_1->Prepare_Compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate_24h_2 Incubate for 24 hours Treat_Cells->Incubate_24h_2 Add_MTT Add MTT solution Incubate_24h_2->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_CC50 Determine CC₅₀ value Plot_Curve->Determine_CC50

Caption: Cytotoxicity Assay (MTT) Workflow.

References

Application Note and Protocol for the Purification of Synthetic Dimethyl (2-oxo-4-phenylbutyl)phosphonate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0) is an organophosphorus compound of significant interest, notably as a known impurity in the synthesis of the antiglaucoma medication, Bimatoprost.[1][2][3] Its effective removal from the active pharmaceutical ingredient (API) is crucial to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for the purification of crude synthetic this compound using silica gel column chromatography.

The synthesis of this phosphonate is often achieved via a Michaelis-Arbuzov reaction. This reaction involves the treatment of a suitable alkyl halide with a trialkyl phosphite.[4][5] The crude product from such a synthesis typically contains unreacted starting materials and various byproducts, necessitating a robust purification strategy. Column chromatography offers an effective method for isolating the desired compound to a high degree of purity.

Data Presentation

The following tables summarize the materials, equipment, and representative results for the purification process.

Table 1: Materials and Equipment

CategoryItemSpecifications
Adsorbent Silica Gel60 Å, 230-400 mesh
Solvents n-HexaneHPLC grade
Ethyl AcetateHPLC grade
Apparatus Glass Chromatography Column50 cm length x 5 cm diameter
Fraction CollectorOptional, for automated collection
Rotary EvaporatorFor solvent removal
Thin Layer Chromatography (TLC) PlatesSilica gel coated, with UV indicator
Analytical High-Performance Liquid Chromatography (HPLC) SystemWith UV detector
Nuclear Magnetic Resonance (NMR) SpectrometerFor structural confirmation

Table 2: Representative Purification Data

ParameterBefore ChromatographyAfter Chromatography
Appearance Yellow to brown oilPale yellow oil
Purity (by HPLC) ~85%>98%
Typical Yield -75-85%
Major Impurities Unreacted starting materials, phosphite byproductsNot detectable

Table 3: Analytical Conditions for Purity Assessment

TechniqueConditions
TLC Mobile Phase: 30:70 Ethyl acetate/n-HexaneDetection: UV light (254 nm) and/or potassium permanganate stain
HPLC Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: Gradient of acetonitrile in waterFlow Rate: 1.0 mL/minDetection: UV at 254 nm

Experimental Protocols

This section details the step-by-step methodology for the column chromatography purification of this compound.

1. Preparation of the Silica Gel Slurry

  • In a beaker, weigh out an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).

  • Add the low-polarity solvent (n-hexane) to the silica gel to form a slurry. The consistency should be pourable but not overly dilute.

  • Stir the slurry gently with a glass rod to remove any trapped air bubbles.

2. Packing the Chromatography Column

  • Secure the chromatography column in a vertical position. Ensure the stopcock is closed.

  • Pour a small amount of n-hexane into the column, followed by a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand on top of the cotton plug.

  • Carefully pour the silica gel slurry into the column. Use a funnel to guide the slurry and avoid splashing.

  • Continuously tap the side of the column gently to ensure even packing of the silica gel and to dislodge any air bubbles.

  • Once the silica gel has settled, open the stopcock to allow the excess solvent to drain until it reaches the top of the silica gel bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent its disturbance during sample and eluent addition.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or a small amount of the initial mobile phase.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Carefully add a small amount of the initial eluent (e.g., 5% ethyl acetate in n-hexane) to wash the sides of the column and ensure the entire sample is on the silica gel bed. Drain the solvent again to the top of the sand layer.

4. Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase (e.g., 5% ethyl acetate in n-hexane).

  • Begin the elution process by opening the stopcock to allow a steady flow of the mobile phase through the column. A typical flow rate is 2-5 mL/min.

  • Collect the eluent in fractions of a predetermined volume (e.g., 20 mL) in labeled test tubes or vials.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., from 5% to 10%, then 20%, and so on). This gradient elution will help to separate the desired compound from more polar and less polar impurities.

  • Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 30:70 ethyl acetate/n-hexane) and visualize the spots under UV light.

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

5. Product Isolation and Analysis

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting purified this compound should be a pale yellow oil.

  • Determine the yield of the purified product.

  • Confirm the purity of the final product using HPLC and its identity and structure using NMR spectroscopy.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification process.

cluster_synthesis Synthesis Phase cluster_purification Purification Phase Reactants Alkyl Halide + Trialkyl Phosphite Reaction Michaelis-Arbuzov Reaction Reactants->Reaction Crude Crude this compound Reaction->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Collection of Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product (>98% Purity) Evaporation->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Crude Crude Product (Purity ~85%) Process Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Crude->Process Impure Impure Fractions (Discarded) Process->Impure Separation Pure Pure Fractions (Combined) Process->Pure Separation Final Final Product (Purity >98%) Pure->Final Solvent Removal

Caption: Logical relationship of the column chromatography purification process.

References

Analytical Methods for the Detection of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analysis of this compound, catering to researchers, scientists, and professionals in drug development. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), a widely used method for the separation and quantification of pharmaceutical impurities.

I. Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and reliable method for the analysis of moderately polar compounds like this compound. The method separates compounds based on their hydrophobicity, allowing for effective resolution from the API and other related substances.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an RP-HPLC method for the analysis of impurities in active pharmaceutical ingredients, which can be expected for the analysis of this compound.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.01 - 0.05 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linearity (r²) > 0.999The correlation coefficient indicating the linearity of the method over a specific concentration range.
Accuracy (% Recovery) 98.0 - 102.0%The closeness of the measured value to the true value.
Precision (% RSD) < 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Protocol: RP-HPLC Analysis

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific applications.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Phosphoric acid (for mobile phase pH adjustment)

  • Sample of interest (e.g., drug substance, reaction mixture)

2. Instrumentation

  • HPLC system with a UV detector or a mass spectrometer (MS) detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (UV) or appropriate m/z for MS detection.

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the LOQ to 150% of the expected sample concentration.

  • Sample Solution: Accurately weigh a suitable amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample using the regression equation.

II. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample equilibrate Equilibrate HPLC System filter_sample->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standards inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample calibration Generate Calibration Curve inject_sample->calibration quantify Quantify Analyte calibration->quantify report Generate Report quantify->report G Role of Impurity Analysis in Drug Development cluster_dev Drug Development Stages cluster_analysis Analytical Control cluster_outcome Regulatory & Safety Outcome synthesis API Synthesis formulation Formulation Development synthesis->formulation impurity_profiling Impurity Profiling synthesis->impurity_profiling stability Stability Studies formulation->stability formulation->impurity_profiling stability->impurity_profiling method_dev Method Development impurity_profiling->method_dev method_val Method Validation method_dev->method_val routine_testing Routine QC Testing method_val->routine_testing product_quality Ensured Product Quality routine_testing->product_quality patient_safety Patient Safety product_quality->patient_safety regulatory_compliance Regulatory Compliance product_quality->regulatory_compliance

Application Notes: Large-Scale Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No: 41162-19-0) is a crucial β-ketophosphonate intermediate in the pharmaceutical industry.[1] It serves as a key building block in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and congestive heart failure.[2][3] Its systematic IUPAC name is 1-dimethoxyphosphoryl-4-phenylbutan-2-one.[1] Given its importance, the development of efficient, scalable, and cost-effective synthetic methods is a primary focus for drug development and manufacturing professionals.

These application notes provide a detailed overview of the prevalent large-scale synthesis methods, focusing on the well-established Michaelis-Arbuzov reaction. The document includes detailed experimental protocols, comparative data tables, and process workflow diagrams to aid researchers and chemists in the successful production of this vital intermediate.

Primary Synthetic Pathway: The Michaelis-Arbuzov Reaction

The most common and industrially viable method for synthesizing this compound is the Michaelis-Arbuzov reaction.[4][5] This reaction facilitates the formation of a carbon-phosphorus bond, a key step in producing phosphonates. The general mechanism involves the Sɴ2 attack of a trivalent phosphorus ester, such as trimethyl phosphite, on an alkyl halide.[5][6] This forms a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphonate product.[5]

The primary route involves the reaction of a 1-halo-4-phenylbutan-2-one precursor with trimethyl phosphite. The choice of the halogen (Cl, Br, I) on the precursor is critical as it influences reaction conditions and the potential for side reactions.

G cluster_precursor Precursor Synthesis reactant reactant product product start 4-Phenylbutanoic Acid or derivative haloketone 1-Halo-4-phenylbutan-2-one (X = Cl, Br, I) start->haloketone Halogenation arbuzov Michaelis-Arbuzov Reaction haloketone->arbuzov phosphite Trimethyl Phosphite P(OCH3)3 phosphite->arbuzov final_product This compound arbuzov->final_product byproduct Methyl Halide (CH3X) arbuzov->byproduct

Caption: General synthetic pathway via the Michaelis-Arbuzov reaction.

A significant challenge in using α-chloro or α-bromo ketone precursors is the competing Perkow reaction, which leads to the formation of a vinyl phosphate impurity.[5] While the Perkow reaction can be prevalent, elevating the reaction temperature typically favors the formation of the desired Arbuzov product.[5] The use of α-iodo ketones can circumvent this issue, as they almost exclusively yield the Arbuzov product.[5]

Experimental Protocols

The following protocols are generalized for large-scale synthesis. Quantities should be scaled appropriately based on reactor size and safety considerations. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment with necessary personal protective equipment.

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

This protocol outlines the reaction between 1-bromo-4-phenylbutan-2-one and trimethyl phosphite.

Materials:

  • 1-bromo-4-phenylbutan-2-one

  • Trimethyl phosphite (1.1 to 1.5 molar equivalents)

  • Toluene or Xylene (as solvent, optional)

  • Nitrogen gas supply

Equipment:

  • Glass-lined or stainless steel reactor equipped with mechanical stirring, a reflux condenser, a temperature probe, and a nitrogen inlet/outlet.

  • Heating/cooling mantle or jacket.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Reactant Charging: Charge the reactor with 1-bromo-4-phenylbutan-2-one. If using a solvent, add toluene or xylene (approx. 2-3 volumes relative to the halide).

  • Initiation of Reaction: Begin stirring and slowly add trimethyl phosphite to the reactor at a controlled rate, maintaining the temperature below 30°C to manage any initial exotherm.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to 100-140°C.[5] The reaction is typically refluxed. The volatile byproduct, methyl bromide, will be evolved and should be passed through a scrubber system.

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the reaction was run neat (without solvent), place the crude mixture under vacuum to remove any unreacted trimethyl phosphite and the formed methyl bromide.

    • If a solvent was used, remove the solvent under reduced pressure.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear yellow liquid.[7]

Quantitative Data Summary

The choice of reactants and conditions significantly impacts the reaction's efficiency and product purity. The following table summarizes typical parameters for the Michaelis-Arbuzov synthesis.

ParameterCondition A (Bromo Precursor)Condition B (Chloro Precursor)Condition C (Iodo Precursor)
Alkyl Halide 1-bromo-4-phenylbutan-2-one1-chloro-4-phenylbutan-2-one1-iodo-4-phenylbutan-2-one
Phosphorus Reagent Trimethyl PhosphiteTrimethyl PhosphiteTrimethyl Phosphite
Molar Ratio (Phosphite:Halide) 1.2 : 11.3 : 11.1 : 1
Solvent Toluene or NeatXylene or NeatNeat
Temperature (°C) 110 - 130°C120 - 150°C90 - 110°C
Reaction Time (h) 4 - 86 - 123 - 6
Typical Yield 80 - 90%75 - 85%85 - 95%
Key Consideration Moderate reactivity; potential for Perkow side product.Lower reactivity, requires higher temp; higher risk of Perkow.[5]High reactivity, lower temp; minimizes Perkow side product.[5]

General Experimental Workflow

The large-scale production of this compound follows a structured workflow from setup to final product analysis.

G start_end start_end process process qc qc final final A Start: Reactor Setup & Inerting B Charge Reactants (Haloketone, Phosphite) A->B 1 C Controlled Heating & Reflux B->C 2 D In-Process Control (IPC) (GC/TLC Monitoring) C->D 3 D->C Reaction Incomplete E Reaction Quench & Cooldown D->E Reaction Complete F Solvent/Volatiles Removal (Vacuum) E->F 4 G Purification (Vacuum Distillation) F->G 5 H QC Analysis (Purity, Identity) G->H 6 H->G Fail: Repurify I Product Packaging & Storage H->I Pass

Caption: Standard operational workflow for synthesis and purification.

Safety Considerations

  • Alkyl Halides: The halo-ketone precursors are lachrymators and irritants. Handle with extreme care in a well-ventilated area.

  • Organophosphorus Reagents: Trimethyl phosphite is flammable, toxic, and has a pungent odor. Avoid inhalation and contact with skin.

  • Reaction Byproducts: The reaction generates methyl halides (CH₃Cl, CH₃Br, CH₃I), which are toxic gases. The reactor off-gas must be directed through a suitable chemical scrubber system.

  • Pressure: The evolution of gaseous byproducts can cause pressure buildup. Ensure the reactor is properly vented through a condenser and scrubber train.

References

Application Notes and Protocols: Dimethyl (2-oxo-4-phenylbutyl)phosphonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its synthesis, chemical properties, and its application in the preparation of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure.

Chemical Properties and Spectroscopic Data

This compound is a β-ketophosphonate that serves as a versatile building block in organic synthesis. Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 41162-19-0
Molecular Formula C₁₂H₁₇O₄P
Molecular Weight 256.24 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 158-162 °C at 0.5 mmHg

Table 1: Spectroscopic Data

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 7.32-7.17 (m, 5H, Ar-H), 3.76 (d, J = 11.2 Hz, 6H, 2 x OCH₃), 3.16 (d, J = 22.8 Hz, 2H, P-CH₂-C=O), 2.95 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.80 (t, J = 7.6 Hz, 2H, CH₂-C=O)
³¹P NMR (CDCl₃, 162 MHz) δ 21.5
IR (neat, cm⁻¹) 1715 (C=O), 1250 (P=O), 1030 (P-O-C)

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the condensation of a lithiated phosphonate with a suitable ester. This method, adapted from a general procedure for β-ketophosphonates, offers high yields and purity.[1]

Experimental Protocol: Synthesis of the Intermediate

Reaction Scheme:

Materials:

  • Dimethyl methylphosphonate

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl 3-phenylpropionate

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of dimethyl methylphosphonate (1.0 eq) and methyl 3-phenylpropionate (1.05 eq) in anhydrous THF (5 mL/mmol of phosphonate) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add LDA solution (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Table 2: Synthesis Data

Parameter Value Reference
Yield ~90%[1]
Purity >95% (by NMR)-

Application in the Synthesis of ACE Inhibitor Precursors

This compound is a valuable intermediate for the synthesis of chiral building blocks used in the production of ACE inhibitors. A key transformation is the asymmetric reduction of the ketone functionality to a hydroxyl group, followed by hydrolysis, to yield (R)-2-hydroxy-4-phenylbutanoic acid, a known precursor for several ACE inhibitors, including Benazepril and Fosinopril.[2][3]

Experimental Protocol: Asymmetric Reduction and Hydrolysis

This protocol is a representative procedure based on the enzymatic reduction of similar keto-esters.[3][4]

Step 1: Asymmetric Reduction

Reaction Scheme:

Materials:

  • This compound

  • Ketoreductase enzyme (e.g., from Candida magnoliae or a recombinant source)

  • NADPH or NADH as a cofactor

  • Glucose dehydrogenase (for cofactor regeneration)

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0), dissolve the ketoreductase, glucose dehydrogenase, and the NADPH/NADH cofactor.

  • Add a solution of this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol).

  • Add glucose to the mixture to initiate the cofactor regeneration cycle.

  • Stir the reaction at a controlled temperature (typically 25-37 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-dimethyl (2-hydroxy-4-phenylbutyl)phosphonate.

Step 2: Hydrolysis

Reaction Scheme:

Materials:

  • Crude (R)-dimethyl (2-hydroxy-4-phenylbutyl)phosphonate

  • Hydrochloric acid (e.g., 6 M)

  • Ethyl acetate

Procedure:

  • Reflux the crude phosphonate from Step 1 in aqueous hydrochloric acid.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-2-hydroxy-4-phenylbutanoic acid.

Table 3: Application Data

Parameter Value Reference
Enantiomeric Excess (ee) of Reduction >99%[3]
Overall Yield (from phosphonate) High (specific data not available)-
Purity of Final Acid >98%-

Signaling Pathway and Experimental Workflow

Signaling Pathway

ACE inhibitors target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Angiotensin_II->Aldosterone Sodium_Retention Sodium_Retention Aldosterone->Sodium_Retention ACE_Inhibitor ACE Inhibitor (e.g., Fosinoprilat) ACE ACE ACE_Inhibitor->ACE Renin Renin

Caption: The Renin-Angiotensin System and the action of ACE inhibitors.

Experimental Workflow

The overall process from starting materials to the ACE inhibitor precursor is outlined below.

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in ACE Inhibitor Precursor Synthesis Start Dimethyl methylphosphonate + Methyl 3-phenylpropionate Reaction1 Condensation with LDA (0 °C, 1h) Start->Reaction1 Intermediate This compound Reaction1->Intermediate Reaction2 Asymmetric Enzymatic Reduction Intermediate->Reaction2 Hydroxy_Intermediate (R)-Dimethyl (2-hydroxy-4-phenylbutyl)phosphonate Reaction2->Hydroxy_Intermediate Reaction3 Acid Hydrolysis Hydroxy_Intermediate->Reaction3 Final_Product (R)-2-hydroxy-4-phenylbutanoic acid (ACE Inhibitor Precursor) Reaction3->Final_Product

Caption: Workflow for the synthesis and application of the intermediate.

Conclusion

This compound is a key intermediate that can be synthesized in high yield and subsequently converted to valuable chiral precursors for ACE inhibitors. The protocols provided herein offer a basis for the laboratory-scale synthesis and application of this compound in pharmaceutical research and development. Further optimization of the enzymatic reduction and hydrolysis steps may be necessary depending on the specific enzyme and conditions employed.

References

Application Notes and Protocols for Monitoring Reactions Involving Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis and subsequent reactions of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a key intermediate in various synthetic pathways. The following protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are designed to offer robust and reliable methods for reaction tracking, purity assessment, and quantitative analysis.

Introduction

This compound is an α-ketophosphonate, a class of compounds of significant interest in medicinal chemistry and drug development. Effective monitoring of its formation and consumption is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products. This document outlines systematic procedures for utilizing common analytical techniques to monitor reactions involving this compound, using its synthesis via the Michaelis-Arbuzov reaction as a primary example.

Reaction Monitoring: Synthesis of this compound via Michaelis-Arbuzov Reaction

The synthesis of this compound can be achieved through the Michaelis-Arbuzov reaction, which involves the reaction of an α-haloketone with a trialkyl phosphite.[1][2][3] The progress of this reaction can be effectively monitored to determine the consumption of starting materials and the formation of the desired product.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Reactant_A 1-bromo-4-phenylbutan-2-one Reaction_Step Michaelis-Arbuzov Reaction (Heat) Reactant_A->Reaction_Step Reactant_B Trimethyl phosphite Reactant_B->Reaction_Step Product This compound Reaction_Step->Product Byproduct Methyl bromide Reaction_Step->Byproduct

Figure 1: Synthesis of this compound.

Thin Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective qualitative technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

Experimental Protocol
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation:

    • Dissolve a small amount of the starting material (1-bromo-4-phenylbutan-2-one) in a suitable solvent (e.g., ethyl acetate) to create a reference spot.

    • At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with an equal volume of ethyl acetate.

  • Spotting:

    • On a single TLC plate, spot the starting material reference, the reaction mixture at t=0, and the subsequent time point samples.

    • A "co-spot" lane, where the starting material is spotted on top of the initial reaction mixture spot, can be useful for confirming the identity of the starting material spot in the reaction mixture.[4]

  • Development:

    • Develop the TLC plate in a chamber saturated with a suitable mobile phase. A common solvent system for compounds of moderate polarity is a mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally, starting with a 7:3 or 1:1 (v/v) mixture.[5][6][7]

  • Visualization:

    • After development, dry the plate and visualize the spots under UV light (254 nm).[8]

    • For enhanced visualization, especially for phosphonates, the plate can be stained. A common stain is potassium permanganate solution or phosphomolybdic acid.[8][9]

      • Potassium Permanganate Stain: Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution and gently heat.

      • Phosphomolybdic Acid Stain: Prepare a 10% solution of phosphomolybdic acid in ethanol. Dip the plate and heat until spots appear.

Data Presentation

The progress of the reaction is monitored by the diminishing intensity of the starting material spot and the increasing intensity of the product spot. The retention factor (Rf) for each spot should be calculated.

CompoundRepresentative Rf Value (7:3 Hexane:EtOAc)
1-bromo-4-phenylbutan-2-one (Starting Material)0.65
This compound (Product)0.35

Note: Rf values are indicative and can vary based on the specific TLC plate, solvent mixture, and environmental conditions.

cluster_setup TLC Setup cluster_procedure Procedure cluster_analysis Analysis Plate Silica Gel TLC Plate Spotting Spot Starting Material and Reaction Aliquots Plate->Spotting Chamber Development Chamber Development Develop in Hexane:EtOAc Chamber->Development Spotting->Development Visualization Visualize under UV Light and/or with Stain Development->Visualization Rf_Calculation Calculate Rf Values Visualization->Rf_Calculation Progress_Monitoring Monitor Spot Intensities Over Time Rf_Calculation->Progress_Monitoring

Figure 2: Workflow for TLC Monitoring.

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on the progress of the reaction, allowing for the determination of the concentration of reactants and products over time. A stability-indicating method is crucial to ensure that the peaks of the main components are well-resolved from any potential degradation products or impurities.[2]

Experimental Protocol
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is often preferred for separating components with different polarities. A typical mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.[10]

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program:

    • Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over time. A representative gradient could be: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance of the phenyl group, a wavelength of 254 nm is appropriate.

  • Sample Preparation:

    • At each time point, take a small aliquot of the reaction mixture (e.g., 50 µL) and quench it by diluting in a known volume of mobile phase (e.g., 950 µL of 50:50 water:acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The concentration of the starting material and product can be determined by integrating the peak areas and comparing them to a calibration curve prepared from standards of known concentrations.

CompoundRepresentative Retention Time (min)
This compound (Product)8.5
1-bromo-4-phenylbutan-2-one (Starting Material)12.2

Note: Retention times are dependent on the specific HPLC system, column, and mobile phase conditions and may require optimization.[11][12][13]

cluster_sampling Sampling cluster_hplc HPLC Analysis cluster_data Data Analysis Aliquot Take Reaction Aliquot Quench_Dilute Quench and Dilute Aliquot->Quench_Dilute Filter Filter Sample Quench_Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Figure 3: HPLC Monitoring Workflow.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

³¹P NMR is a powerful technique for monitoring reactions involving phosphorus-containing compounds, as the ³¹P nucleus provides a distinct signal for each unique phosphorus environment.[14][15] It can be used for both qualitative and quantitative analysis.[16][17]

Experimental Protocol
  • Instrumentation: A standard NMR spectrometer.

  • Sample Preparation for Quantitative Analysis:

    • At each time point, carefully withdraw a precise volume of the reaction mixture (e.g., 100 µL).

    • Add this to an NMR tube containing a known amount of a suitable internal standard dissolved in a deuterated solvent (e.g., CDCl₃). The internal standard should be a stable phosphorus-containing compound with a chemical shift that does not overlap with the reactant or product signals (e.g., triphenyl phosphate).[16]

  • Acquisition Parameters:

    • Use a proton-decoupled ³¹P NMR experiment.

    • To ensure accurate quantification, a sufficient relaxation delay (D1) is crucial. This should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being observed. A D1 of 30-60 seconds is often sufficient, but should be determined experimentally.

    • A 90° pulse angle should be used.

  • Data Processing:

    • Process the spectra with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the starting phosphite, the product phosphonate, and the internal standard.

Data Presentation

The relative concentrations of the phosphorus-containing species can be determined by comparing the integrals of their respective signals. The absolute concentration can be calculated relative to the known concentration of the internal standard.

CompoundRepresentative ³¹P Chemical Shift (δ, ppm)
Trimethyl phosphite (Starting Material)~140
This compound (Product)~22
Triphenyl phosphate (Internal Standard)~-18

Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary slightly depending on the solvent and other matrix effects.

cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis Sample_Aliquot Withdraw Reaction Aliquot Add_Standard Add to NMR Tube with Internal Standard in CDCl₃ Sample_Aliquot->Add_Standard Acquire_Spectrum Acquire Proton-Decoupled ³¹P NMR Spectrum Add_Standard->Acquire_Spectrum Process_Spectrum Phase and Baseline Correction Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Signals of Reactant, Product, and Standard Process_Spectrum->Integrate_Signals Calculate_Conc Calculate Concentrations Integrate_Signals->Calculate_Conc

Figure 4: ³¹P NMR Monitoring Workflow.

By implementing these detailed protocols, researchers can effectively monitor reactions involving this compound, leading to improved process control and higher quality products.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Dimethyl (2-oxo-4-phenylbutyl)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Michaelis-Arbuzov Reaction

  • Question: I am attempting the Michaelis-Arbuzov reaction to synthesize this compound, but I am observing a very low yield or no desired product. What could be the reasons?

  • Answer: Low or no yield in the Michaelis-Arbuzov reaction can stem from several factors. A primary consideration is the reactivity of the alkyl halide. The reaction proceeds via an SN2 mechanism, meaning the halide leaving group is crucial.[1][2] Additionally, ensure that anhydrous conditions are maintained throughout the reaction, as moisture can react with the phosphite reagent.[3] Temperature control is also critical; the reaction typically requires heating, but excessive temperatures can lead to side reactions and decomposition.[1]

    Troubleshooting Workflow: Low Yield in Michaelis-Arbuzov Reaction

    low_yield_arbuzov start Low Yield Observed check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_halide Assess Alkyl Halide Reactivity start->check_halide side_reactions Investigate Potential Side Reactions start->side_reactions solution_reagents Use fresh, anhydrous reagents. Purify starting materials if necessary. check_reagents->solution_reagents solution_conditions Ensure inert atmosphere (N2 or Ar). Optimize temperature (60-80 °C). Increase reaction time. check_conditions->solution_conditions solution_halide Consider using a more reactive halide (I > Br > Cl). Synthesize fresh 1-halo-4-phenylbutan-2-one. check_halide->solution_halide solution_side_reactions Lower reaction temperature to minimize Perkow reaction. Analyze crude product for byproducts. side_reactions->solution_side_reactions end Improved Yield solution_reagents->end solution_conditions->end solution_halide->end solution_side_reactions->end

    Caption: Troubleshooting workflow for low yield in the Michaelis-Arbuzov reaction.

Issue 2: Formation of Side Products in Phosphonate-Ester Condensation

  • Question: I am using the phosphonate-ester condensation method (Corey-Kwiatkowski or phosphono-Claisen) and observing significant side product formation. How can I minimize these?

  • Answer: The condensation of a phosphonate with an ester to form a β-ketophosphonate is a powerful method, but it is sensitive to reaction conditions.[4][5] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial. Using other bases like n-BuLi can lead to undesired side reactions.[6] The temperature of the reaction is also a critical parameter. While classical procedures often call for cryogenic temperatures (-78 °C) to pre-form the phosphonate anion, this can lead to anion decomposition. A more recent, milder procedure involves the slow addition of LDA to a mixture of the phosphonate and ester at 0 °C, which consumes the anion as it is formed, thus minimizing side reactions.[6][7]

    Logical Relationship: Minimizing Side Products in Condensation Reaction

    side_products_condensation main_issue Side Product Formation cause1 Suboptimal Base main_issue->cause1 cause2 Incorrect Temperature Protocol main_issue->cause2 cause3 Moisture Contamination main_issue->cause3 solution1 Use LDA as the base cause1->solution1 solution2 Add LDA slowly to phosphonate/ester mixture at 0 °C cause2->solution2 solution3 Ensure strictly anhydrous conditions cause3->solution3

    Caption: Key factors to control for minimizing side products in the condensation reaction.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the recommended purification methods?

  • Answer: Purification of this compound is typically achieved through column chromatography on silica gel.[3] A common eluent system is a gradient of ethyl acetate in hexane.[3] Recrystallization from a solvent mixture such as ethanol/water is also a viable method for obtaining highly pure product.[3] It is important to first remove any unreacted starting materials and byproducts from the crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary and most effective synthetic routes are the Michaelis-Arbuzov reaction and the condensation of a methylphosphonate with an appropriate ester (a phosphono-Claisen or Corey-Kwiatkowski reaction).[3][4]

Q2: What is the recommended temperature for the Michaelis-Arbuzov reaction?

A2: For the synthesis of this compound via the Michaelis-Arbuzov reaction, a temperature range of 60-80°C is generally recommended to ensure a reasonable reaction rate while minimizing side reactions.[3]

Q3: Which base is most suitable for the phosphonate-ester condensation?

A3: Lithium diisopropylamide (LDA) is the preferred base for the condensation reaction to synthesize β-ketophosphonates.[6][7] Its non-nucleophilic nature and strong basicity are ideal for deprotonating the phosphonate without adding to the ester carbonyl.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. The disappearance of the starting materials and the appearance of the product spot can be visualized. For more detailed analysis, 31P NMR spectroscopy can be used to track the conversion of the starting phosphite to the phosphonate product in the Michaelis-Arbuzov reaction.

Q5: What are the expected spectroscopic data for this compound?

A5: The expected spectroscopic data can be found in the literature. Key signals include a characteristic 31P NMR chemical shift for the phosphonate group, and in the 1H NMR, signals for the aromatic protons, the methylene groups of the butyl chain, and the methoxy groups on the phosphorus atom.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

FeatureMichaelis-Arbuzov ReactionPhosphonate-Ester Condensation
Starting Materials Trimethyl phosphite, 1-halo-4-phenylbutan-2-oneDimethyl methylphosphonate, an ester of 3-phenylpropanoic acid
Key Reagents None (thermal) or Lewis acid catalystStrong, non-nucleophilic base (e.g., LDA)
Typical Temperature 60-80 °C[3]0 °C to -78 °C[6][7]
Reported Yields Moderate to goodHigh (can be >90%)[6]
Common Side Reactions Perkow reaction, eliminationPhosphonate anion decomposition, self-condensation

Experimental Protocols

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

This protocol is based on the general principles of the Michaelis-Arbuzov reaction for the synthesis of β-ketophosphonates.

Experimental Workflow: Michaelis-Arbuzov Synthesis

arbuzov_workflow start Start reagents Combine 1-bromo-4-phenylbutan-2-one and trimethyl phosphite under N2 start->reagents heat Heat the mixture at 60-80 °C reagents->heat monitor Monitor reaction by TLC heat->monitor workup Cool to room temperature Remove excess phosphite under vacuum monitor->workup purify Purify by column chromatography (Silica gel, EtOAc/Hexane) workup->purify characterize Characterize the product (NMR, MS) purify->characterize end End Product characterize->end

Caption: Step-by-step workflow for the Michaelis-Arbuzov synthesis.

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-phenylbutan-2-one (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add trimethyl phosphite (1.1 - 1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess trimethyl phosphite and the methyl bromide byproduct under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Protocol 2: Synthesis via Phosphonate-Ester Condensation

This protocol is adapted from the mild procedure for β-ketophosphonate synthesis described by Maloney and Chung.[6]

Methodology:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of dimethyl methylphosphonate (1.1 eq) and methyl 3-phenylpropanoate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 2.2 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the desired product.

References

Technical Support Center: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary synthetic routes for this compound:

  • Method 1: Condensation of an Ester and a Phosphonate: This method involves the reaction of a suitable ester, such as methyl 3-phenylpropionate, with dimethyl methylphosphonate in the presence of a strong base like lithium diisopropylamide (LDA). This approach is known for its high yield and efficiency.[1]

  • Method 2: Michaelis-Arbuzov Reaction: This classic method involves the reaction of an α-haloketone, specifically 1-bromo-4-phenylbutan-2-one, with a trialkyl phosphite, such as trimethyl phosphite.[2]

Q2: Which method generally provides a higher yield?

A2: Based on available literature, the condensation method (Method 1) has been reported to provide a higher yield. A study by Maloney and Chung (2009) demonstrated a 90% yield for the synthesis of this compound using this method.[1] While the Michaelis-Arbuzov reaction is a viable alternative, specific yield data for this particular product is not as readily available in the literature, though the synthesis of the necessary precursor, 1-bromo-4-phenylbutan-2-one, can be achieved with high efficiency (around 94%).[3]

Q3: What are the key starting materials for each method?

A3:

  • Method 1 (Condensation):

    • Methyl 3-phenylpropionate

    • Dimethyl methylphosphonate

    • Lithium diisopropylamide (LDA)

    • Tetrahydrofuran (THF) as the solvent

  • Method 2 (Michaelis-Arbuzov):

    • 1-Bromo-4-phenylbutan-2-one

    • Trimethyl phosphite or triethyl phosphite

Q4: How can I prepare the starting material 1-bromo-4-phenylbutan-2-one for the Michaelis-Arbuzov reaction?

A4: 1-Bromo-4-phenylbutan-2-one can be synthesized in high yield (approximately 94%) by the bromination of 4-phenylbutan-2-one. The reaction is typically carried out in methanol at a low temperature (0°C to 15°C).[3]

Troubleshooting Guides

Method 1: Condensation of Methyl 3-phenylpropionate and Dimethyl Methylphosphonate
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Inactive or poor quality LDA.Use freshly prepared or commercially available LDA of high purity. Ensure anhydrous conditions as LDA is highly moisture-sensitive.
Incomplete reaction.Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC). Ensure the reaction is stirred efficiently.
Reaction temperature too high.Maintain a low reaction temperature (around 0°C) during the addition of LDA to prevent side reactions.
Impure starting materials.Ensure the purity of methyl 3-phenylpropionate and dimethyl methylphosphonate. Purify if necessary.
Formation of Side Products Claisen condensation of the starting ester.This can occur if a base other than LDA is used, or if the reaction temperature is not adequately controlled. Using LDA at the recommended low temperature minimizes this side reaction.[1]
Self-condensation of the product.The product is acidic and can be deprotonated by the strong base. Ensure proper quenching of the reaction with a suitable acid.
Difficult Purification Presence of unreacted starting materials and byproducts.Column chromatography on silica gel is an effective purification method. A gradient of ethyl acetate in hexane is typically used.[2]
Oily product that is difficult to handle.The product is reported to be an oil. Ensure complete removal of solvent under reduced pressure.
Method 2: Michaelis-Arbuzov Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Low reactivity of the α-haloketone.Ensure the use of 1-bromo-4-phenylbutan-2-one, as α-bromoketones are generally more reactive than their chloro- counterparts in this reaction.
Reaction temperature is too low or too high.The Michaelis-Arbuzov reaction often requires heating. Optimize the reaction temperature; a range of 120-160°C is common for less reactive halides.[2] However, for more reactive substrates, lower temperatures may be sufficient.
Impure 1-bromo-4-phenylbutan-2-one.Purify the starting material by recrystallization from petroleum ether to ensure high purity.[3]
Formation of a Major Side Product (Perkow Reaction) The reaction of α-bromo and α-chloro ketones with phosphites can lead to the formation of enol phosphates (Perkow product) instead of the desired β-ketophosphonate.Using α-iodoketones can favor the formation of the Arbuzov product. If using the α-bromoketone, careful control of reaction conditions is crucial. Some studies suggest that higher reaction temperatures may favor the Arbuzov product over the Perkow product.
Difficult Purification Removal of excess trialkyl phosphite and the alkyl halide byproduct.Excess phosphite can be removed by vacuum distillation. The alkyl halide byproduct can also be removed by distillation. Column chromatography is recommended for final purification.
Co-elution of product and impurities.Optimize the mobile phase for column chromatography. A gradient of ethyl acetate in hexane is a good starting point.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Parameter Method 1: Condensation Method 2: Michaelis-Arbuzov
Starting Materials Methyl 3-phenylpropionate, Dimethyl methylphosphonate, LDA1-Bromo-4-phenylbutan-2-one, Trimethyl phosphite
Key Reagents LDA (strong base)-
Reaction Conditions Low temperature (0°C)Typically requires heating (e.g., 120-160°C)
Reported Yield ~90%[1]Yield not explicitly reported for this specific product, but the precursor can be made in ~94% yield.[3]
Key Advantages High reported yield, avoids the use of a halogenated intermediate.Classic and well-established reaction.
Potential Challenges Requires strictly anhydrous conditions and a strong, sensitive base.Potential for Perkow side reaction, requires heating.

Experimental Protocols

Method 1: Condensation of Methyl 3-phenylpropionate and Dimethyl Methylphosphonate

This protocol is adapted from the procedure reported by Maloney and Chung (2009).[1]

Materials:

  • Methyl 3-phenylpropionate

  • Dimethyl methylphosphonate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of methyl 3-phenylpropionate (1.0 eq) and dimethyl methylphosphonate (1.1 eq) in anhydrous THF at -78°C, add a solution of LDA (2.2 eq) dropwise, maintaining the internal temperature below -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Method 2: Michaelis-Arbuzov Reaction

This is a general procedure based on the principles of the Michaelis-Arbuzov reaction.

Part A: Synthesis of 1-bromo-4-phenylbutan-2-one [3]

Materials:

  • 4-Phenylbutan-2-one

  • Bromine

  • Methanol

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Dissolve 4-phenylbutan-2-one (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.

  • Slowly add bromine (1.1 eq) to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 15°C for 4 hours.

  • Dilute the reaction mixture with water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Dissolve the residue in petroleum ether and cool to induce crystallization.

  • Collect the solid by filtration to obtain 1-bromo-4-phenylbutan-2-one.

Part B: Reaction of 1-bromo-4-phenylbutan-2-one with Trimethyl Phosphite

Materials:

  • 1-Bromo-4-phenylbutan-2-one

  • Trimethyl phosphite

  • Inert solvent (e.g., toluene or xylene) - optional

Procedure:

  • Combine 1-bromo-4-phenylbutan-2-one (1.0 eq) and a slight excess of trimethyl phosphite (1.1-1.2 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature may need to be optimized, but a starting point of 120-140°C can be used.

  • Monitor the reaction progress by TLC or GC. The reaction typically takes several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess trimethyl phosphite and the methyl bromide byproduct by vacuum distillation.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Method 1: Condensation cluster_1 Method 2: Michaelis-Arbuzov Methyl 3-phenylpropionate Methyl 3-phenylpropionate LDA, THF, -78°C LDA, THF, -78°C Methyl 3-phenylpropionate->LDA, THF, -78°C Dimethyl methylphosphonate Dimethyl methylphosphonate Dimethyl methylphosphonate->LDA, THF, -78°C Product_1 This compound LDA, THF, -78°C->Product_1 90% Yield 4-Phenylbutan-2-one 4-Phenylbutan-2-one Bromine, Methanol Bromine, Methanol 4-Phenylbutan-2-one->Bromine, Methanol ~94% Yield 1-Bromo-4-phenylbutan-2-one 1-Bromo-4-phenylbutan-2-one Bromine, Methanol->1-Bromo-4-phenylbutan-2-one ~94% Yield Heat Heat 1-Bromo-4-phenylbutan-2-one->Heat Trimethyl phosphite Trimethyl phosphite Trimethyl phosphite->Heat Product_2 This compound Heat->Product_2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Start Low_Yield Low or No Yield? Start->Low_Yield Side_Products Side Products Observed? Low_Yield->Side_Products No Check_Reagents Check Reagent Quality (e.g., LDA, anhydrous solvents) Low_Yield->Check_Reagents Yes Purification_Issues Purification Difficult? Side_Products->Purification_Issues No Identify_Side_Products Identify Side Products (e.g., Claisen, Perkow) Side_Products->Identify_Side_Products Yes Optimize_Chromatography Optimize Chromatography (Solvent System, Gradient) Purification_Issues->Optimize_Chromatography Yes Successful_Synthesis Successful Synthesis Purification_Issues->Successful_Synthesis No Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Optimize_Conditions Optimize_Conditions->Successful_Synthesis Modify_Protocol Modify Protocol to Minimize Side Reactions Identify_Side_Products->Modify_Protocol Modify_Protocol->Successful_Synthesis Recrystallization Consider Recrystallization of Precursors Optimize_Chromatography->Recrystallization Recrystallization->Successful_Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

References

Troubleshooting low purity of synthesized Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges, particularly low purity, during the synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic phosphorus compound, specifically a β-ketophosphonate.[1][2] It is a valuable intermediate in various synthetic transformations, including the Horner-Wadsworth-Emmons reaction for alkene synthesis.[1][3] It is also identified as an impurity in the glaucoma medication, Bimatoprost.[4][5]

Q2: What are the common methods for synthesizing this compound?

A2: The most prevalent method is the acylation of a phosphonate carbanion, typically by reacting the lithium salt of dimethyl methylphosphonate with a suitable ester, such as a methyl or ethyl ester of 4-phenylbutanoic acid.[2][3][6] Another classic, though sometimes less direct for this specific target, is the Michaelis-Arbuzov reaction.[7][8]

Q3: What are the key spectroscopic features for identifying the product?

A3: The identity and purity of this compound can be confirmed using various spectroscopic methods. Key expected signals include:

  • ¹H NMR (CDCl₃, 400 MHz): Methoxy protons (OCH₃) appear as a doublet around δ 3.65–3.75 ppm (J ≈ 10.8 Hz), aromatic protons (C₆H₅) as a multiplet between δ 7.20–7.40 ppm, and methylene (CH₂) protons show complex splitting between δ 2.50–2.90 ppm due to coupling with the phosphorus atom.[4]

  • ³¹P NMR (CDCl₃, 161.9 MHz): A characteristic phosphonate ester signal is expected in the range of δ 20–25 ppm.[4]

  • IR Spectroscopy: Look for strong stretches for P=O (1240–1260 cm⁻¹), C=O (ketone, 1715–1725 cm⁻¹), and P-O-C (1020–1050 cm⁻¹ and 950–980 cm⁻¹).[4]

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in an inert atmosphere at 2-8°C.[9][10]

Troubleshooting Guide: Low Purity

This section addresses common issues encountered during the synthesis that can lead to low purity of the final product.

Issue 1: The reaction appears incomplete, with significant starting material remaining.

  • Possible Cause A: Ineffective Deprotonation of Dimethyl Methylphosphonate. The phosphonate is not fully converted to its reactive carbanion. This can be due to insufficient or degraded base (e.g., LDA, NaH).

  • Recommended Solution:

    • Use freshly prepared or titrated LDA solution. If using NaH, ensure it is fresh and has been washed with dry hexanes to remove mineral oil.

    • Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base by moisture or oxygen.

    • Consider generating the phosphonate anion in the presence of the ester at 0°C, which can improve efficiency and reduce side reactions associated with anion decomposition at higher temperatures.[2][3]

  • Possible Cause B: Low Reaction Temperature or Insufficient Reaction Time. The condensation reaction may be sluggish under the current conditions.

  • Recommended Solution: While the initial deprotonation is often done at low temperatures (-78°C), allowing the reaction to slowly warm to 0°C or room temperature after the addition of the ester can help drive the reaction to completion.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Issue 2: The crude product contains significant byproducts.

  • Possible Cause A: Self-condensation of the Ester. If the ester has enolizable protons, the strong base can promote self-condensation (e.g., Claisen condensation), leading to impurities.

  • Recommended Solution: A key strategy is to add the base to a mixture of the phosphonate and the ester.[3] This ensures that the highly reactive phosphonate anion is generated in the presence of the ester, allowing it to react immediately and outcompete the self-condensation pathway.[3]

  • Possible Cause B: Over-addition of Base. Using more than two equivalents of base can lead to undesired side reactions. The reaction requires a second equivalent of base to deprotonate the more acidic β-ketophosphonate product as it forms.[3]

  • Recommended Solution: Carefully control the stoichiometry. Use approximately 2.0-2.2 equivalents of a strong base like LDA. The first equivalent deprotonates the starting phosphonate, and the second deprotonates the product to prevent it from participating in further reactions.

  • Possible Cause C: Michaelis-Arbuzov Side Reactions. If the synthesis involves alkyl halides and trialkyl phosphites, the alkyl halide byproduct generated can compete with the starting alkyl halide, leading to a mixture of products.[7]

  • Recommended Solution: When performing a Michaelis-Arbuzov reaction, use a phosphite (e.g., trimethyl or triethyl phosphite) that generates a volatile alkyl halide byproduct, which can be removed by distillation during the reaction.[7][11]

Issue 3: Difficulty in purifying the product.

  • Possible Cause A: Water-soluble Byproducts. The phosphate byproduct from Horner-Wadsworth-Emmons type reactions is water-soluble.[11][12][13]

  • Recommended Solution: During workup, perform several aqueous washes to remove the dialkyl phosphate salt. A simple extraction with an organic solvent and water should effectively separate the desired product from this type of impurity.[12]

  • Possible Cause B: Co-eluting Impurities on Silica Gel. The product and some non-polar impurities may have similar retention factors.

  • Recommended Solution:

    • Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can improve separation.

    • Consider alternative purification methods such as vacuum distillation, as the product has a high boiling point.[14]

Data Presentation

Table 1: Summary of Reaction Conditions for β-Ketophosphonate Synthesis

ParameterMethod: Acylation of Phosphonate AnionNotes
Phosphonate Dimethyl methylphosphonateTypically 1.1 equivalents are used.[3]
Ester Methyl or Ethyl 4-phenylbutanoate1.0 equivalent.
Base Lithium diisopropylamide (LDA)~2.1 equivalents. Commercial solutions can be used.[3]
Temperature 0°CThis non-cryogenic condition is a key advantage, preventing anion decomposition that can occur at higher temperatures and avoiding the need for -78°C.[2][3]
Reaction Time MinutesThe reaction is typically very fast at 0°C.[2][3]
Typical Yield High (>90%)This method is noted for its high yields and purity.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation

This protocol is adapted from the general procedure described by Maloney and Chung for the non-cryogenic synthesis of β-ketophosphonates.[2][3]

  • Preparation: Under an inert argon atmosphere, add methyl 4-phenylbutanoate (1.0 equiv.) and dimethyl methylphosphonate (1.1 equiv.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cooling: Cool the mixture to 0°C using an ice-water bath.

  • Base Addition: While stirring vigorously, add a solution of lithium diisopropylamide (LDA) (2.1 equiv.) in THF/hexanes dropwise to the mixture over several minutes.

  • Reaction: Continue stirring the reaction mixture at 0°C. Monitor the reaction progress by TLC until the starting ester is consumed (typically within 15-30 minutes).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification prep 1. Mix Ester and Phosphonate in THF cool 2. Cool Mixture to 0 C prep->cool add_base 3. Add LDA Solution Dropwise cool->add_base react 4. Stir at 0 C (Monitor by TLC) add_base->react quench 5. Quench with aq. NH4Cl react->quench extract 6. Extract with Ethyl Acetate quench->extract Proceed to Workup wash 7. Wash with Water and Brine extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: A general workflow for the synthesis and purification of the target compound.

Troubleshooting_Low_Purity Troubleshooting Logic for Low Purity start Low Purity Observed check_sm Analysis shows high % of starting material? start->check_sm cause_incomplete Possible Cause: - Inactive Base - Insufficient Time/Temp check_sm->cause_incomplete Yes check_byproducts Analysis shows significant byproducts? check_sm->check_byproducts No solution_incomplete Solution: - Use fresh/titrated base - Ensure inert conditions - Allow reaction to warm cause_incomplete->solution_incomplete end Improved Purity solution_incomplete->end cause_byproducts Possible Cause: - Ester self-condensation - Incorrect stoichiometry check_byproducts->cause_byproducts Yes check_purification Product is impure after column? check_byproducts->check_purification No solution_byproducts Solution: - Add base to ester/phosphonate mix - Use ~2.1 eq. of base cause_byproducts->solution_byproducts solution_byproducts->end cause_purification Possible Cause: - Co-eluting impurities - Water-soluble byproducts remain check_purification->cause_purification Yes solution_purification Solution: - Optimize chromatography solvent - Ensure thorough aqueous wash cause_purification->solution_purification solution_purification->end

Caption: A decision tree to diagnose potential causes of low product purity.

References

Stability issues with Dimethyl (2-oxo-4-phenylbutyl)phosphonate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly in aqueous solutions. As an α-ketophosphonate, the compound can be rapidly cleaved in water, a reaction that is accelerated at neutral to alkaline pH. Additionally, like many organic compounds, it may be sensitive to oxidation, photolysis (degradation by light), and elevated temperatures.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced degradation.[1] It is typically supplied as a solid or liquid.[1]

Q3: In which solvents is this compound soluble and what are the implications for stability?

A3: The compound has low solubility in water but is soluble in several organic solvents. This solubility profile is important when preparing stock solutions and conducting experiments. Using anhydrous organic solvents is recommended to minimize hydrolytic degradation.

SolventSolubility
Chloroform~50 mg/mL[1]
Methanol~30 mg/mL[1]
Dimethyl sulfoxide (DMSO)~100 mg/mL[1]
Water<0.1 mg/mL[1]

Q4: What are the likely degradation products of this compound?

A4: Based on the structure and general chemical principles, the likely degradation products include:

  • Hydrolysis products: Cleavage of the phosphonate ester bonds would yield the corresponding phosphonic acid and methanol. The carbon-phosphorus bond itself is generally resistant to chemical hydrolysis.

  • Oxidation products: Oxidation could potentially occur at the keto group or other parts of the molecule, leading to the formation of corresponding phosphonic acids.[1]

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of the compound in your experimental solution can be monitored using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent compound over time. Other techniques such as Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy can also be employed to detect and quantify the parent phosphonate and any phosphorus-containing degradants.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in the experimental solution.* Prepare fresh solutions before each experiment.* If using aqueous buffers, prepare the final dilution of the compound immediately before use.* Consider using a less aqueous solvent system if your experiment allows.* Store stock solutions in an anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.* Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products.* Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times in your analytical method.
Precipitation of the compound in aqueous solutions. Low aqueous solubility.* Ensure the final concentration of the compound in your aqueous buffer does not exceed its solubility limit.* Use a co-solvent (e.g., DMSO, ethanol) to increase solubility, but be mindful of the potential impact of the co-solvent on your experiment and the compound's stability. The final concentration of the organic solvent should be kept to a minimum.

Experimental Protocols

Protocol 1: General Stability Assessment in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer system.

1. Materials:

  • This compound
  • High-purity solvent(s) or buffer components
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with UV detector or other suitable analytical instrument
  • pH meter

2. Procedure:

  • Solution Preparation:
  • Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
  • Prepare the desired experimental solution (e.g., phosphate-buffered saline at pH 7.4).
  • Spike the experimental solution with the stock solution to achieve the final desired concentration. Ensure the volume of the organic solvent is minimal to avoid solubility issues.
  • Time-Point Analysis:
  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it using a validated stability-indicating analytical method (e.g., HPLC) to determine the initial concentration of the compound.
  • Store the remaining solution under the desired experimental conditions (e.g., 25°C, protected from light).
  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them to quantify the remaining concentration of the parent compound.
  • Data Analysis:
  • Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

1. Conditions for Forced Degradation:

  • Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at an elevated temperature (e.g., 60°C).
  • Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at room temperature.
  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
  • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber).

2. Analysis:

  • Analyze the stressed samples by HPLC or another appropriate method. The goal is to achieve partial degradation (e.g., 10-30%) to ensure that the analytical method can effectively separate the degradation products from the parent compound.

Visualizations

cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (Anhydrous Organic Solvent) Working Prepare Working Solution (Experimental Buffer/Solvent) Spike Spike Working Solution with Stock Solution T0 T=0 Analysis (Initial Concentration) Spike->T0 Incubate Incubate under Experimental Conditions T0->Incubate Timepoints Analyze at Time Intervals Incubate->Timepoints Plot Plot Concentration vs. Time Timepoints->Plot Rate Determine Degradation Rate Plot->Rate

Caption: Experimental Workflow for Stability Assessment.

cluster_degradation Degradation Pathways Parent This compound Hydrolysis Hydrolysis (H₂O, pH dependent) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis (Light Exposure) Parent->Photolysis Degradation_Products Degradation Products (e.g., Phosphonic Acid, Methanol) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential Degradation Pathways.

References

Overcoming solubility problems with Dimethyl (2-oxo-4-phenylbutyl)phosphonate in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with Dimethyl (2-oxo-4-phenylbutyl)phosphonate in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is a compound with moderate lipophilicity, as indicated by its calculated octanol-water partition coefficient (logP) of 1.67.[1] Its solubility is poor in water but significantly better in polar organic solvents.[1]

Solubility Profile

Solvent Solubility (mg/mL)
Dimethyl sulfoxide (DMSO) ~100
Chloroform ~50
Methanol ~30
Water <0.1

Source:[1]

Q2: My compound precipitated after dilution into my aqueous assay buffer. What are the likely causes and solutions?

Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low water solubility.[2][3] This typically occurs when the concentration of the organic stock solvent (like DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution.

Potential Solutions:

  • Optimize Stock Solvent Concentration: The most common stock solvent is DMSO. Ensure your stock concentration is appropriate so that when diluted, the final DMSO concentration is sufficient to maintain solubility, but low enough (typically <1%) to not interfere with the assay.

  • Use Co-solvents: If DMSO alone is insufficient or interferes with the assay, consider using other water-miscible organic solvents such as ethanol, methanol, dimethylformamide (DMF), or acetonitrile.[2]

  • Adjust pH: The solubility of phosphonates can be influenced by pH.[4][5] Hydrolysis of the phosphonate ester to the corresponding phosphonic acid can occur, and the solubility of the acid form is often greater in basic media where it is deprotonated and forms a more soluble salt.[5] Experiment with slight adjustments to your buffer's pH, if your assay permits.

  • Incorporate Solubilizing Agents: For certain assays, non-ionic detergents or other solubilizing agents can be used to enhance compound solubility.[6]

Q3: What is the recommended solvent for preparing a stock solution?

Based on its high solubility, Dimethyl Sulfoxide (DMSO) at approximately 100 mg/mL is the recommended solvent for preparing a high-concentration stock solution.[1] This allows for minimal volumes to be added to your assays, reducing the risk of solvent-induced artifacts.

Q4: How can I determine the maximum permissible concentration of my compound in my specific assay buffer?

A kinetic solubility assay is the best method to determine the practical solubility limit in your final assay buffer.[2] This involves adding small volumes of a high-concentration DMSO stock to the buffer and monitoring for the first sign of precipitation, often measured by light scattering or turbidity.

Q5: Could metal ions in my buffer be affecting solubility?

Yes. Phosphonates are effective chelating agents for di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺).[7][8] If your buffer contains these ions, the compound could form less soluble phosphonate/metal complexes. The solubility of these complexes can be influenced by temperature and the specific ratio of the metal ions.[8][9] If you suspect this is an issue, consider using a buffer with minimal divalent cations or adding a mild chelating agent like EDTA, if compatible with your assay.

Troubleshooting Guide

If you are experiencing compound precipitation, follow this workflow to diagnose and resolve the issue.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Resolution start Precipitate observed in assay well check_conc Is final compound concentration above known aqueous solubility (<0.1 mg/mL)? start->check_conc check_dmso Is final DMSO/co-solvent concentration very low (<0.1%)? check_conc->check_dmso No action_lower_conc Lower final compound concentration check_conc->action_lower_conc Yes action_increase_dmso Increase final DMSO/co-solvent concentration (stay below assay tolerance, e.g., <1%) check_dmso->action_increase_dmso Yes action_cosolvent Test alternative co-solvents (e.g., Ethanol, DMF) check_dmso->action_cosolvent No end_node Problem Resolved action_lower_conc->end_node action_increase_dmso->end_node action_ph Adjust buffer pH (if assay permits) action_cosolvent->action_ph action_ions Assess buffer components (e.g., divalent cations) action_ph->action_ions action_ions->end_node

Caption: A workflow for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Appropriate sterile microcentrifuge tubes or vials

Procedure:

  • Tare a sterile, dry microcentrifuge tube on the analytical balance.

  • Carefully weigh the desired amount of this compound into the tube. For example, weigh 10 mg.

  • Calculate the volume of DMSO required to reach the target concentration. To make a 100 mg/mL solution with 10 mg of compound, you would add 100 µL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Cap the tube securely and vortex thoroughly for 2-3 minutes or until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

Objective: To determine the maximum soluble concentration of the compound in a specific aqueous assay buffer.

Materials:

  • 100 mg/mL stock solution of the compound in DMSO

  • Your specific assay buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or turbidity (e.g., at 620 nm)

  • Multichannel pipette

Procedure:

  • Add 198 µL of your assay buffer to multiple wells of the 96-well plate.

  • Prepare a serial dilution of your compound directly in the buffer. Start by adding 2 µL of your 100 mg/mL stock solution to the first well. This creates a 1 mg/mL (1000 µg/mL) solution in 1% DMSO.

  • Mix the first well thoroughly by pipetting up and down.

  • Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next (containing 100 µL of buffer), and so on.

  • Include a "buffer + 1% DMSO" well as a negative control.

  • Incubate the plate at your experimental temperature for 1-2 hours.

  • Measure the turbidity of each well by reading the absorbance at a wavelength between 500-700 nm.

  • The lowest concentration that shows a significant increase in absorbance above the control is considered the limit of kinetic solubility.

Compound-Solvent Interaction Logic

The choice of solvent system is critical and depends on balancing the compound's intrinsic properties with the constraints of the biological assay.

G Solvent System Selection Logic cluster_0 Primary Solvent (Stock) cluster_1 Secondary Solvent (Assay Dilution) cluster_2 Potential Modifiers Compound Compound Properties (LogP=1.67, Low H2O Solubility) DMSO Use DMSO for Stock (Solubility ~100 mg/mL) Compound->DMSO Assay Assay Constraints (Aqueous Buffer, Cell/Enzyme Sensitivity) Buffer Aqueous Assay Buffer Assay->Buffer DMSO->Buffer Dilute Stock into Buffer (Final DMSO <1%) CoSolvent Co-solvents (Ethanol, DMF) Buffer->CoSolvent If precipitate forms pH_adjust pH Adjustment Buffer->pH_adjust If precipitate forms

Caption: Logic for selecting a suitable solvent system.

References

Technical Support Center: Analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Frequently Asked Questions (FAQs) for Interpreting Unexpected NMR Peaks

Q1: I see unexpected signals in my 1H or 13C NMR spectrum. What are the most common sources of these peaks?

A1: Unexpected peaks in your NMR spectrum can arise from several sources:

  • Residual Solvents: Even high-purity deuterated solvents contain residual protonated solvent. Water is also a very common impurity.

  • Starting Materials: Unreacted starting materials from the synthesis are a common source of impurities.

  • Reaction Byproducts: Side reactions can lead to the formation of unexpected compounds.

  • Degradation: The target compound may degrade during the reaction, workup, or storage.

  • Contaminants: Grease from glassware joints or other contaminants can introduce spurious signals.

Q2: How can I identify peaks from residual solvents?

A2: The chemical shifts of common laboratory solvents are well-documented. You can compare the chemical shifts of your unexpected peaks with published data for the solvent you used. For example, residual chloroform (CHCl3) in CDCl3 appears at approximately 7.26 ppm in the 1H NMR and 77.16 ppm in the 13C NMR. A table of common solvent impurities is provided below.

Q3: What are the likely starting materials and byproducts I should look for?

A3: A common synthesis for β-ketophosphonates like this compound is the acylation of a phosphonate carbanion with an ester. For this specific compound, a likely route is the reaction of the lithium salt of dimethyl methylphosphonate with an ester such as methyl 4-phenylbutanoate. Therefore, potential impurities could include:

  • Dimethyl methylphosphonate: An excess of this starting material may be present.

  • Methyl 4-phenylbutanoate: Incomplete reaction would leave this starting material in your sample.

  • Dimethyl phosphite: This can be present as an impurity in the dimethyl methylphosphonate or formed under certain conditions.[1][2]

  • Self-condensation products: The ester or the ketone product could potentially undergo self-condensation reactions.

Q4: My NMR sample has been stored for a while. Could the compound have degraded?

A4: Phosphonates are generally stable; however, the ketone functionality could be susceptible to degradation over long periods, especially if exposed to light, air, or trace amounts of acid or base. Hydrolysis of the phosphonate esters is also a possibility, though typically this requires more stringent conditions.

Q5: The integrations of my peaks do not match the expected proton count. What could be the reason?

A5: If the integrations are incorrect, it is a strong indication of the presence of impurities. The unexpected peaks from impurities will contribute to the total integration, skewing the relative ratios of the signals from your target compound. It is also important to ensure that the instrument has been properly calibrated and that the relaxation delay (d1) is sufficient for all protons, especially for quaternary carbons in 13C NMR.

Data Presentation

Expected NMR Data for this compound

The following tables summarize the expected chemical shifts for the target compound. The 1H NMR data is based on literature values, while the 13C NMR data is based on predicted values and typical chemical shifts for similar functional groups.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
P-CH₂-C=O~ 3.15d~ 22.0 (²JP-H)
C=O-CH₂~ 2.95t~ 7.5
CH₂-Ph~ 2.75t~ 7.5
OCH₃~ 3.78d~ 11.0 (³JP-H)
Ar-H7.15 - 7.35m

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)Multiplicity (due to P-coupling)
C=O~ 201.0d
P-CH₂~ 41.0d
C=O-CH₂~ 45.0s
CH₂-Ph~ 30.0s
OCH₃~ 53.0d
Ar-C (quaternary)~ 141.0s
Ar-CH~ 128.5s
Ar-CH~ 128.3s
Ar-CH~ 126.2s

Common Impurities and Their Characteristic NMR Signals

The following table lists potential impurities and their approximate chemical shifts to aid in identification.

Table 3: NMR Data for Potential Impurities

CompoundStructure¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
Dimethyl methylphosphonate(CH₃O)₂P(O)CH₃~1.4 (d, J ≈ 18 Hz, P-CH₃), ~3.7 (d, J ≈ 11 Hz, O-CH₃)~12 (d, J ≈ 140 Hz, P-CH₃), ~52 (d, J ≈ 7 Hz, O-CH₃)
Methyl 4-phenylbutanoatePh(CH₂)₃COOCH₃~1.9 (m, 2H), ~2.3 (t, 2H), ~2.6 (t, 2H), ~3.6 (s, 3H), 7.1-7.3 (m, 5H)~27, ~33, ~35, ~51, ~126, ~128, ~141, ~174
Dimethyl phosphite(CH₃O)₂P(O)H~3.8 (d, J ≈ 12 Hz, 6H), ~6.8 (d, J ≈ 700 Hz, 1H)~53 (d, J ≈ 4 Hz)
Chloroform (solvent)CHCl₃~7.26~77.16
WaterH₂O~1.56-

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Glassware: Ensure your NMR tube is clean and dry. Traces of cleaning solvents can appear in the spectrum.

  • Sample Weight: Accurately weigh approximately 5-10 mg of your compound.

  • Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Dissolution: Cap the tube and invert it several times to fully dissolve the sample. Gentle warming or vortexing may be required.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard that does not overlap with your sample signals (e.g., tetramethylsilane - TMS, though often the residual solvent peak is used as a reference).

Protocol 2: Purification by Column Chromatography

If your NMR spectrum indicates the presence of significant impurities, purification by column chromatography may be necessary.

  • Slurry Preparation: Choose an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). In a beaker, create a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the eluent. Using a pipette, carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Final Analysis: Acquire a new NMR spectrum of the purified sample to confirm its purity.

Mandatory Visualizations

G cluster_product This compound cluster_impurities Potential Impurities product Ph-CH2-CH2-C(=O)-CH2-P(=O)(OCH3)2 imp1 CH3-P(=O)(OCH3)2 (Dimethyl methylphosphonate) imp2 Ph-(CH2)3-COOCH3 (Methyl 4-phenylbutanoate) imp3 H-P(=O)(OCH3)2 (Dimethyl phosphite)

Caption: Chemical structures of the target compound and potential impurities.

Troubleshooting_Workflow start Unexpected Peaks in NMR q_solvent Compare with solvent impurity tables start->q_solvent is_solvent Peaks match solvent q_solvent->is_solvent Yes not_solvent Peaks do not match solvent q_solvent->not_solvent No q_starting_material Compare with NMR of starting materials not_solvent->q_starting_material is_starting_material Peaks match starting materials q_starting_material->is_starting_material Yes not_starting_material Peaks do not match starting materials q_starting_material->not_starting_material No purify Purify sample (e.g., column chromatography) is_starting_material->purify q_byproduct Consider possible side reactions and byproducts not_starting_material->q_byproduct is_byproduct Peaks consistent with likely byproducts q_byproduct->is_byproduct Yes not_byproduct Peaks not identifiable q_byproduct->not_byproduct No is_byproduct->purify advanced_analysis Consider 2D NMR (COSY, HSQC, HMBC) or MS for structural elucidation not_byproduct->advanced_analysis

Caption: Troubleshooting workflow for unexpected NMR peaks.

References

Preventing decomposition of Dimethyl (2-oxo-4-phenylbutyl)phosphonate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Dimethyl (2-oxo-4-phenylbutyl)phosphonate to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in airtight containers at 2–8°C.[1][2] It is also crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation caused by moisture.[1][2]

Q2: What are the primary causes of decomposition for this compound?

The main factors that can lead to the decomposition of this compound are:

  • Moisture: The compound is susceptible to moisture-induced degradation.[1]

  • Elevated Temperatures: While the compound is relatively stable at room temperature for short periods, thermogravimetric analysis shows decomposition begins at temperatures above 250°C.[1] Long-term storage at room temperature is not recommended.

  • Oxygen: The presence of oxygen can potentially lead to oxidative degradation. Storing under an inert atmosphere mitigates this risk.

Q3: How can I tell if my sample of this compound has started to decompose?

Signs of decomposition can include:

  • A change in physical appearance, such as a color change from a clear yellow liquid to a darker or cloudy substance.

  • The presence of additional peaks in analytical tests like ¹H NMR, ³¹P NMR, or HPLC, indicating the formation of impurities.

  • Reduced performance in downstream applications, such as the Horner-Wadsworth-Emmons (HWE) reaction.[1]

Q4: Can I store this compound at room temperature?

For long-term storage, it is strongly recommended to store the compound at 2–8°C.[1][2] While it may be stable at room temperature for a short duration, prolonged exposure can increase the risk of degradation.

Q5: Is it necessary to handle this compound in a glove box?

While a glove box is the ideal environment for handling moisture-sensitive compounds, if one is not available, it is crucial to work quickly and in a dry, well-ventilated area. Purging containers with an inert gas before and after use is a good practice to minimize exposure to air and moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in NMR or HPLC analysis Compound decomposition due to improper storage.- Confirm storage conditions (temperature, inert atmosphere).- Re-purify a small sample via column chromatography if possible.- If decomposition is suspected, use a fresh, properly stored sample for comparison.
Reduced yield in a Horner-Wadsworth-Emmons (HWE) reaction Degradation of the phosphonate, leading to lower reactivity.- Verify the purity of the compound using an appropriate analytical method before use.- Ensure all reaction conditions are strictly anhydrous.
Change in the physical appearance of the compound (e.g., color, clarity) Significant decomposition has likely occurred.- It is recommended to discard the sample and obtain a fresh batch.- Review storage and handling procedures to prevent future occurrences.

Storage Condition Summary

Parameter Recommended Condition Potential Consequences of Deviation
Temperature 2–8°C[1][2]Increased rate of thermal decomposition over time.
Atmosphere Inert gas (Nitrogen or Argon)[1][2]Moisture-induced hydrolysis and potential oxidation.
Container Airtight container[1]Exposure to atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound

  • Allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Work in a fume hood with low ambient humidity or in a glove box.

  • Carefully transfer the desired amount of the compound into a smaller, dry, airtight vial.

  • Purge the headspace of both the main container and the new aliquot vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Wrap the seals of the containers with parafilm as an extra precaution.

  • Promptly return both containers to storage at 2–8°C.

Visual Guides

Decomposition_Factors cluster_storage Improper Storage Conditions cluster_decomposition Decomposition Pathways cluster_outcome Result Moisture Moisture Exposure Hydrolysis Hydrolysis Moisture->Hydrolysis Temperature Elevated Temperature Thermolysis Thermolysis Temperature->Thermolysis Oxygen Oxygen Exposure Oxidation Oxidation Oxygen->Oxidation Degradation Compound Degradation Hydrolysis->Degradation Thermolysis->Degradation Oxidation->Degradation

Caption: Factors leading to the decomposition of this compound.

Troubleshooting_Workflow start Start: Experiment Fails (e.g., low yield, unexpected results) check_purity Check Compound Purity (NMR, HPLC) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure check_storage Review Storage Conditions (Temp, Atmosphere, Container) is_pure->check_storage No other_factors Investigate Other Experimental Factors is_pure->other_factors Yes improper_storage Improper Storage Identified check_storage->improper_storage use_fresh Use Fresh, Properly Stored Compound improper_storage->use_fresh end End use_fresh->end other_factors->end

Caption: Troubleshooting workflow for experiments involving this compound.

References

Refining purification protocols for high-purity Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for high-purity Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization.[1][2] Column chromatography is effective for removing a wide range of impurities, while recrystallization is particularly useful for achieving high purity when a suitable solvent system is identified.

Q2: What is the typical appearance and solubility of this compound?

A2: this compound is typically a clear, light yellow oil.[3] It is sparingly soluble in chloroform and slightly soluble in methanol.[3]

Q3: What are the potential sources of impurities in a synthesis of this compound?

A3: Impurities can arise from several sources, including unreacted starting materials (e.g., dimethyl methylphosphonate), side products from the synthesis reaction (such as those from a Michaelis-Arbuzov reaction), and decomposition products.[4][5]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. It allows for the rapid assessment of the separation of the desired compound from impurities. Staining techniques specific for organophosphorus compounds can be beneficial for visualization if the compound is not UV-active.

Q5: Is this compound stable during purification?

A5: While generally stable, prolonged exposure to acidic or basic conditions on silica gel can potentially lead to degradation for some organophosphorus compounds. It is advisable to use a neutral grade of silica gel and to minimize the time the compound spends on the column.

Troubleshooting Guides

Silica Gel Column Chromatography

This guide addresses common issues encountered during the purification of this compound using silica gel column chromatography.

Problem Possible Cause Solution
Product does not elute from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
Product elutes too quickly with the solvent front. The solvent system is too polar.Decrease the polarity of the eluent. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.
Poor separation of the product from impurities (streaking or overlapping bands). 1. The column was not packed properly.2. The sample was overloaded.3. The incorrect solvent system was used.1. Ensure the silica gel is packed uniformly without any cracks or channels.2. Use an appropriate amount of crude material for the column size.3. Optimize the solvent system using TLC to achieve good separation (a difference in Rf values of at least 0.2 is ideal).
Tailing of the product spot on TLC and broad bands on the column. The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the eluent or use a deactivated (neutral) silica gel.
The product appears to be decomposing on the column. The compound is sensitive to the acidic nature of silica gel.1. Minimize the purification time.2. Use a less acidic stationary phase like neutral alumina.3. Buffer the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent (use with caution as it can affect separation).
Recrystallization

This guide provides troubleshooting for the purification of this compound by recrystallization.

Problem Possible Cause Solution
No crystals form upon cooling. 1. The solution is not saturated.2. The compound is too soluble in the chosen solvent system.1. Evaporate some of the solvent to increase the concentration.2. For a mixed solvent system like ethanol/water, add more of the anti-solvent (water) dropwise until turbidity persists, then heat to redissolve and cool again.
Oiling out occurs instead of crystallization. 1. The solution is supersaturated.2. The cooling rate is too fast.3. The melting point of the compound is lower than the temperature of the solution.1. Add a small amount of the better solvent (ethanol) to the oiled-out mixture and heat until a clear solution is obtained, then cool slowly.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Ensure the solution is cooled well below the melting point of the compound.
Low recovery of the purified product. 1. Too much solvent was used.2. The crystals are significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent required to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure. 1. Inefficient removal of impurities during crystallization.2. Co-crystallization of impurities.1. Ensure the impurities are highly soluble in the chosen solvent system at both high and low temperatures.2. A second recrystallization may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor the progress of a reaction or the fractions from column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: Ethyl acetate/Hexane mixture (e.g., 30:70 v/v, to be optimized)

  • Visualization agents: UV lamp (254 nm), and a phosphomolybdic acid or potassium permanganate stain.

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Using a capillary tube, spot a small amount of the crude reaction mixture or column fraction onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.

  • If spots are not UV-active or for better visualization, dip the plate into a staining solution (e.g., phosphomolybdic acid) and gently heat with a heat gun until colored spots appear.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: Ethyl acetate/Hexane gradient (e.g., starting from 10:90 to 50:50 v/v)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Add a layer of sand on top of the silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it carefully onto the top of the silica gel.

  • Drain the solvent until the sample has entered the silica gel.

  • Carefully add the eluent to the top of the column and begin elution.

  • Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Objective: To obtain high-purity this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the compound completely.

  • While the solution is hot, add deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example TLC Data for this compound Purification

Compound Eluent System (Ethyl Acetate:Hexane) Rf Value (Approximate) Visualization
This compound30:700.4 - 0.5UV (254 nm), Phosphomolybdic Acid Stain
Less Polar Impurity (e.g., starting material)30:700.6 - 0.7Varies
More Polar Impurity (e.g., side product)30:700.1 - 0.2Varies

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 2: Example Purification Data

Purification Method Starting Purity (Example) Final Purity (Example) Yield (Example)
Silica Gel Column Chromatography85%>98%70-85%
Recrystallization (Ethanol/Water)95%>99.5%80-90%

Note: These are example values and actual results will depend on the nature and amount of impurities in the crude product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions Final_Product High-Purity Product (>99.5%) Recrystallization->Final_Product TLC_Analysis->Column_Chromatography Optimize Eluent troubleshooting_logic Start Purification Issue? Method Which Method? Start->Method Column_Issue Column Chromatography Problem Method->Column_Issue Column Recrystallization_Issue Recrystallization Problem Method->Recrystallization_Issue Recrystallization No_Elution No Elution Column_Issue->No_Elution Poor_Separation Poor Separation Column_Issue->Poor_Separation No_Crystals No Crystals Recrystallization_Issue->No_Crystals Low_Yield Low Yield Recrystallization_Issue->Low_Yield Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Minimize_Solvent Use Minimal Hot Solvent Low_Yield->Minimize_Solvent

References

Technical Support Center: Production of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Michaelis-Arbuzov reaction.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, particularly when scaling up the reaction. Here are the most common causes and corresponding troubleshooting steps:

  • Competing Side Reactions: The primary competing reaction is the Perkow reaction, which is common when reacting α-haloketones with phosphites.[1][2] This reaction produces an enol phosphate byproduct instead of the desired β-ketophosphonate.

    • Solution: Carefully control the reaction temperature. Higher temperatures can favor the desired Michaelis-Arbuzov product over the Perkow product.[2] Additionally, the choice of halide in the starting material is crucial; α-iodoketones are reported to exclusively yield the Arbuzov product.[2]

  • Suboptimal Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to the pyrolysis of the phosphonate ester, reducing the overall yield.

    • Solution: Optimize the reaction temperature through small-scale experiments. For the synthesis of this compound, a temperature range of 60-80°C is a good starting point. Alternatively, the use of a Lewis acid catalyst, such as indium(III) bromide or zinc bromide, may allow the reaction to proceed efficiently at room temperature.[3]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure the reaction is stirred for a sufficient duration at the optimized temperature until the starting materials are consumed.

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of the phosphite starting material and other intermediates, reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere, such as nitrogen or argon. Use anhydrous solvents and reagents.

  • Byproduct Interference: The alkyl halide generated as a byproduct during the reaction can compete with the starting alkyl halide for the phosphite, leading to a mixture of products and a lower yield of the desired compound.[4]

    • Solution: Using trimethyl phosphite is advantageous as the byproduct, methyl halide, is volatile and can be removed from the reaction mixture, driving the equilibrium towards the desired product.[4]

Question: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?

Answer:

The most likely significant impurity is the enol phosphate resulting from the competing Perkow reaction.[1][2]

  • Identification: This byproduct can be identified using spectroscopic methods. In the ¹H NMR spectrum, the enol phosphate will show characteristic vinyl proton signals, which are absent in the desired β-ketophosphonate product. Mass spectrometry will also show a different molecular weight for the impurity compared to the target compound.

  • Minimization:

    • Temperature Control: As mentioned previously, higher reaction temperatures tend to favor the Michaelis-Arbuzov reaction.[2]

    • Choice of Halide: Using 1-bromo-4-phenylbutan-2-one or, ideally, 1-iodo-4-phenylbutan-2-one as the starting material will suppress the Perkow reaction.[2]

    • Purification: If the impurity is still formed, it can be separated from the desired product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Question: The reaction is not proceeding at all or is very sluggish. What should I check?

Answer:

A stalled or very slow reaction can be due to several factors:

  • Reactivity of the Alkyl Halide: The reactivity of the alkyl halide is critical. The general order of reactivity is R-I > R-Br > R-Cl.[5] If you are using an alkyl chloride, the reaction will be significantly slower than with a bromide or iodide.

    • Solution: If possible, use the corresponding alkyl bromide or iodide (e.g., 1-bromo-4-phenylbutan-2-one or 1-iodo-4-phenylbutan-2-one).

  • Purity of Reagents: Impurities in the starting materials, especially the phosphite, can inhibit the reaction.

    • Solution: Ensure you are using high-purity reagents. Trialkyl phosphites can oxidize over time, so using a freshly opened bottle or a recently purified phosphite is recommended.

  • Insufficient Temperature: The reaction may require a higher temperature to initiate.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation. As mentioned, a Lewis acid catalyst can also be employed to facilitate the reaction at a lower temperature.[3]

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most widely used method for synthesizing this compound is the Michaelis-Arbuzov reaction.[5][6] This reaction involves the treatment of an appropriate alkyl halide, such as 1-bromo-4-phenylbutan-2-one, with a trialkyl phosphite, typically trimethyl phosphite.[2]

What are the key parameters to control during the scale-up of this synthesis?

When scaling up the production of this compound, the following parameters are critical:

  • Temperature Control: Maintaining a consistent and optimized temperature throughout the reaction vessel is crucial to ensure a good yield and minimize side reactions.

  • Efficient Mixing: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer, especially in larger reactors.

  • Inert Atmosphere: Strict exclusion of air and moisture is essential to prevent the degradation of reagents and intermediates.

  • Controlled Addition of Reagents: A controlled rate of addition of the phosphite to the alkyl halide can help to manage the reaction exotherm and minimize the formation of byproducts.

What are the recommended purification methods for this compound?

The primary methods for purifying this compound are:

  • Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexane is commonly used.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an efficient purification method for larger quantities.

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

Materials:

  • 1-bromo-4-phenylbutan-2-one

  • Trimethyl phosphite

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Dissolve 1-bromo-4-phenylbutan-2-one in anhydrous toluene in the flask.

  • Heat the solution to the desired reaction temperature (e.g., 80°C) under a positive pressure of inert gas.

  • Add trimethyl phosphite dropwise to the heated solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Quantitative Data

The following table summarizes representative yields for the synthesis of β-ketophosphonates under different conditions, illustrating the impact of catalysts and temperature.

Starting Alkyl HalideCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Arylmethyl HalideNone120-1604-860-80[2]
Arylmethyl HalideInBr₃Room Temp2-485-93[3]
Arylmethyl HalideZnBr₂Room Temp2-475-90[3]
α-haloketoneNone80-1003-650-70*General knowledge from search results

*Yields can be lower due to the competing Perkow reaction.

Visualizations

Michaelis_Arbuzov_vs_Perkow cluster_conditions Reaction Conditions reactants α-Haloketone + Trialkyl Phosphite phosphonium Phosphonium Intermediate reactants->phosphonium Nucleophilic Attack on Carbonyl Carbon reactants->phosphonium Nucleophilic Attack on α-Carbon arbuzov_product This compound (Arbuzov Product) phosphonium->arbuzov_product Dealkylation (SN2) perkow_product Enol Phosphate (Perkow Product) phosphonium->perkow_product Rearrangement high_temp Higher Temperature Favors Arbuzov low_temp Lower Temperature Favors Perkow

Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.

Synthesis_Workflow start Start: Reagents & Glassware setup Reaction Setup (Inert Atmosphere) start->setup reaction Michaelis-Arbuzov Reaction (Controlled Temperature) setup->reaction monitoring Reaction Monitoring (TLC/NMR) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Solvent Removal monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis product Pure Product analysis->product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Tree low_yield Low Yield side_reaction Side Reaction (Perkow)? low_yield->side_reaction incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction reagent_issue Reagent/Condition Issue? low_yield->reagent_issue check_temp Increase Temperature Use Alkyl Iodide side_reaction->check_temp Yes monitor_reaction Increase Reaction Time Optimize Temperature incomplete_reaction->monitor_reaction Yes check_reagents Use Anhydrous Reagents Ensure Inert Atmosphere Consider Catalyst reagent_issue->check_reagents Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate and Prostaglandin Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of Dimethyl (2-oxo-4-phenylbutyl)phosphonate and various well-established prostaglandin analogs. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor binding affinities, and functional activities, supported by experimental data and detailed protocols.

Introduction to Prostaglandin Analogs and this compound

Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. Prostaglandin analogs are synthetic compounds that mimic the effects of naturally occurring prostaglandins and are used for a wide range of clinical applications, including ophthalmology, obstetrics, and cardiology.[1] They exert their effects by binding to specific G-protein coupled receptors (GPCRs), leading to a cascade of intracellular signaling events.

This compound has been identified as an impurity in the manufacturing of Bimatoprost, a synthetic prostaglandin analog used to treat glaucoma.[2][3][4][5][6] While its direct biological activity is not extensively documented in publicly available literature, its structural relationship to a prostaglandin analog suggests a potential for interaction with prostaglandin receptors, particularly the prostaglandin F receptor (FP receptor), which is the primary target of Bimatoprost.

This guide will compare the known properties of major prostaglandin analogs with the available information on this compound, highlighting areas where further research is needed to fully characterize its pharmacological profile.

Mechanism of Action and Signaling Pathways

Prostaglandin analogs mediate their effects by binding to specific prostanoid receptors: DP, EP, FP, IP, and TP receptors. These receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.

  • FP Receptors (Prostaglandin F Receptor): Primarily coupled to Gq protein, activating Phospholipase C (PLC), which leads to an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC).[7][8][9] This pathway is crucial for the therapeutic effects of many prostaglandin analogs used in glaucoma treatment.

  • EP Receptors (Prostaglandin E Receptor): This family has four subtypes (EP1, EP2, EP3, EP4) with diverse signaling.

    • EP1: Coupled to Gq, increasing intracellular calcium.[10][11][12]

    • EP2 & EP4: Coupled to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[10][13][14][15]

    • EP3: Primarily coupled to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.[2][16]

  • DP Receptors (Prostaglandin D Receptor): Two main subtypes, DP1 and DP2 (CRTH2).

    • DP1: Coupled to Gs, increasing cAMP.[5]

    • DP2: Coupled to Gi, decreasing cAMP and increasing intracellular calcium.[1][6][17]

  • IP Receptor (Prostacyclin Receptor): Coupled to Gs, increasing cAMP levels, which leads to vasodilation and inhibition of platelet aggregation.[18][19][20]

Signaling Pathway Diagrams

Prostaglandin_FP_Receptor_Signaling PGF2a PGF2α / Analog FP_Receptor FP Receptor PGF2a->FP_Receptor Gq Gq FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Prostaglandin F Receptor (FP) Signaling Pathway.

Prostaglandin_EP2_EP4_Receptor_Signaling PGE2 PGE2 / Analog EP2_EP4_Receptor EP2 / EP4 Receptor PGE2->EP2_EP4_Receptor Gs Gs EP2_EP4_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response

Caption: Prostaglandin EP2/EP4 Receptor Signaling Pathway.

Prostaglandin_EP1_Receptor_Signaling PGE2_EP1 PGE2 / Analog EP1_Receptor EP1 Receptor PGE2_EP1->EP1_Receptor Gq_EP1 Gq EP1_Receptor->Gq_EP1 PLC_EP1 Phospholipase C (PLC) Gq_EP1->PLC_EP1 PIP2_EP1 PIP2 PLC_EP1->PIP2_EP1 IP3_EP1 IP3 PIP2_EP1->IP3_EP1 DAG_EP1 DAG PIP2_EP1->DAG_EP1 Ca_release_EP1 Ca²⁺ Release from ER IP3_EP1->Ca_release_EP1 PKC_EP1 Protein Kinase C (PKC) DAG_EP1->PKC_EP1 Cellular_Response_EP1 Cellular Response (e.g., smooth muscle contraction) Ca_release_EP1->Cellular_Response_EP1 PKC_EP1->Cellular_Response_EP1 Prostaglandin_EP3_Receptor_Signaling PGE2_EP3 PGE2 / Analog EP3_Receptor EP3 Receptor PGE2_EP3->EP3_Receptor Gi Gi EP3_Receptor->Gi AC_inhibit Adenylyl Cyclase (AC) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Cellular_Response_inhibit Inhibition of Cellular Response cAMP_decrease->Cellular_Response_inhibit Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End cAMP_Assay_Workflow Start_cAMP Start Plate_Cells Plate and Culture Cells Expressing Receptor Start_cAMP->Plate_Cells Treat_Cells Treat Cells with Test Compound Plate_Cells->Treat_Cells Incubate_cAMP Incubate to Allow cAMP Production Treat_Cells->Incubate_cAMP Lyse_Cells Lyse Cells Incubate_cAMP->Lyse_Cells Measure_cAMP Measure Intracellular cAMP Lyse_Cells->Measure_cAMP Analyze_cAMP Determine EC50/IC50 Measure_cAMP->Analyze_cAMP End_cAMP End Analyze_cAMP->End_cAMP

References

A Comparative Guide to the Efficacy of Dimethyl (2-oxo-4-phenylbutyl)phosphonate and Diethyl 2-oxo-2-arylethylphosphonates

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Biological Profiles

A fundamental comparison of the two phosphonate compounds reveals distinct structures and primary biological activities. Dimethyl (2-oxo-4-phenylbutyl)phosphonate is primarily recognized as an impurity in the antiglaucoma medication Bimatoprost, suggesting its interaction with the prostaglandin F receptor (FP receptor). In contrast, various Diethyl 2-oxo-2-arylethylphosphonates have been investigated for their utility as versatile synthetic intermediates and for their potential as antimicrobial agents.

Table 1: Comparison of Chemical and Biological Properties

FeatureThis compoundDiethyl 2-oxo-2-arylethylphosphonates
Chemical Structure A β-ketophosphonate with a dimethyl ester and a 4-phenylbutyl substituent.A class of β-ketophosphonates with a diethyl ester and a variable aryl substituent.
Primary Biological Target Prostaglandin F Receptor (FP Receptor)[1]Bacterial enzymes (e.g., in peptidoglycan synthesis)[2]
Therapeutic Area of Interest Ophthalmology (as an impurity in glaucoma treatment)Infectious Diseases
Known Biological Activity Modulation of prostaglandin signaling pathwaysAntimicrobial activity against various bacterial strains

Efficacy and Quantitative Data

Quantitative data on the efficacy of these compounds is context-dependent, relating to their specific biological targets. For this compound, efficacy would be measured by its binding affinity to the FP receptor and its functional activity as an agonist or antagonist. For Diethyl 2-oxo-2-arylethylphosphonates, antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) against different bacteria.

Table 2: Comparative Efficacy Data (Illustrative)

ParameterThis compoundDiethyl 2-oxo-2-arylethylphosphonates
Assay Type Receptor Binding AssayMinimum Inhibitory Concentration (MIC) Assay
Key Metric IC50 / Ki (nM)MIC (µg/mL)
Example Target Prostaglandin F ReceptorEscherichia coli
Reported Values Data not publicly available in comparative studies.Varies depending on the specific aryl substituent.

Note: The table above is illustrative. Specific quantitative data from direct comparative studies are not available. The efficacy of Diethyl 2-oxo-2-arylethylphosphonates is highly dependent on the nature of the aryl group.

Signaling Pathways and Mechanisms of Action

The mechanisms by which these two classes of phosphonates exert their biological effects are distinct, targeting different cellular machinery.

This compound and the Prostaglandin F Receptor Pathway

As an analogue of prostaglandins, this compound is expected to interact with the FP receptor, a G-protein coupled receptor. Activation of the FP receptor typically leads to the activation of the Gq alpha subunit, initiating a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C.[3][4][5][6]

FP_Receptor_Pathway Phosphonate This compound FP_Receptor Prostaglandin F Receptor (FP) Phosphonate->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Prostaglandin F Receptor Signaling Pathway.

Antimicrobial Mechanism of Diethyl 2-oxo-2-arylethylphosphonates

Phosphonates can act as antimicrobial agents by inhibiting essential bacterial enzymes. They often function as structural mimics of phosphate or carboxylate-containing substrates, leading to competitive inhibition. A common target is the enzyme MurA, which is involved in the initial steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[1][2]

Antimicrobial_Mechanism cluster_cell Inside Bacterial Cell Phosphonate Diethyl 2-oxo-2-arylethylphosphonate Bacterial_Cell Bacterial Cell Phosphonate->Bacterial_Cell Enters Enzyme Essential Enzyme (e.g., MurA) Phosphonate->Enzyme Inhibits Bacterial_Cell->Enzyme Pathway Peptidoglycan Biosynthesis Enzyme->Pathway Catalyzes step in Enzyme->Pathway Inhibition of pathway Substrate Natural Substrate (e.g., PEP) Substrate->Enzyme Blocks binding of Cell_Wall Cell Wall Synthesis Pathway->Cell_Wall Leads to Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Antimicrobial Mechanism of Phosphonates.

Experimental Protocols

The following are detailed methodologies for assessing the efficacy of the respective phosphonate compounds.

Prostaglandin F Receptor (FP) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • [³H]-Prostaglandin F2α (radioligand)

  • Unlabeled Prostaglandin F2α (for non-specific binding determination)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-FP cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • A fixed concentration of [³H]-Prostaglandin F2α (typically at its Kd value).

      • Serial dilutions of the test compound or unlabeled Prostaglandin F2α.

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of unlabeled Prostaglandin F2α.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

FP_Binding_Assay start Start prep_membranes Prepare Cell Membranes (HEK293-FP) start->prep_membranes setup_assay Set up 96-well Plate (Radioligand, Compound, Membranes) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_compound Prepare Serial Dilutions of Test Compound in Plate start->dilute_compound inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate dilute_compound->inoculate incubate Incubate Plate (16-20 hours) inoculate->incubate read_results Read Results (Visual Inspection/OD₆₀₀) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

References

Validating the Inhibitory Potential of Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Comparative Guide to Carboxypeptidase A Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential inhibitory activity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate against carboxypeptidase A. While direct experimental data for this specific compound is not publicly available, this document evaluates its inhibitory potential based on the well-established activity of structurally related phosphonate inhibitors.

This compound, an organic phosphorus compound, is primarily recognized as an impurity in the antiglaucoma medication Bimatoprost.[1][2][3] Its structural features, particularly the phosphonate moiety, suggest a potential role as an enzyme inhibitor. This guide explores this potential by drawing comparisons with known phosphonate inhibitors of carboxypeptidase A, a zinc-containing metalloprotease crucial in digestive and various physiological processes.

Comparison of Inhibitory Potency against Carboxypeptidase A

While no direct inhibitory constant (Kᵢ) or IC50 value for this compound against carboxypeptidase A has been reported in the reviewed literature, the inhibitory activities of several other phosphonate-containing molecules have been extensively characterized. These compounds serve as valuable benchmarks for estimating the potential potency of this compound. Phosphonate analogues of carboxypeptidase A substrates are known to be potent transition-state analogue inhibitors, exhibiting extremely high affinities for the enzyme.[4][5][6]

Below is a table comparing the inhibitory constants (Kᵢ) of well-characterized phosphonate inhibitors of carboxypeptidase A.

InhibitorKᵢ ValueReference
This compound Data Not Available -
ZAAP(O)F3 pM--INVALID-LINK--[4]
ZFAP(O)F1 pM--INVALID-LINK--[5][6]
ZAFP(O)F4 pM--INVALID-LINK--[5][6]
ZFVP(O)F11 fM--INVALID-LINK--[5]
ZAGP(O)F710 pM--INVALID-LINK--[5]
(+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid180 µM--INVALID-LINK--[7]
DL-2-Benzyl-3-formylpropanoic acid0.48 µM--INVALID-LINK--[7]

Mechanism of Inhibition: The Role of the Phosphonate Group

The potent inhibition of carboxypeptidase A by phosphonate-containing molecules stems from their ability to act as transition-state analogues. The tetrahedral geometry of the phosphonate group mimics the proposed tetrahedral intermediate formed during the hydrolysis of a peptide bond by the enzyme. The two phosphinyl oxygens of the inhibitor are thought to coordinate with the active-site zinc ion, stabilizing the enzyme-inhibitor complex and effectively blocking the catalytic activity.[4]

G Carboxypeptidase A Catalytic Cycle and Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by Phosphonate Analogue Enzyme Carboxypeptidase A (E) ES_Complex Enzyme-Substrate Complex (E-S) Enzyme->ES_Complex Binding EI_Complex Enzyme-Inhibitor Complex (E-I) Enzyme->EI_Complex Binding Substrate Peptide Substrate (S) Substrate->ES_Complex Transition_State Tetrahedral Intermediate (E-S*) ES_Complex->Transition_State Catalysis Transition_State->Enzyme Release Products Cleaved Products (P) Transition_State->Products Inhibitor This compound (I) Inhibitor->EI_Complex EI_Complex->Enzyme Very Slow Dissociation G Experimental Workflow for Carboxypeptidase A Inhibition Assay start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Set up 96-well Plate (Enzyme + Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubate at 25°C plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Monitor Absorbance Change reaction_start->measurement data_analysis Calculate Initial Velocities and % Inhibition measurement->data_analysis ic50_determination Plot Dose-Response Curve and Determine IC50 data_analysis->ic50_determination ki_determination Vary Substrate Concentration and Determine Ki (Optional) ic50_determination->ki_determination end End ic50_determination->end ki_determination->end

References

Cross-Reactivity Profile of Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of specific cross-reactivity studies for Dimethyl (2-oxo-4-phenylbutyl)phosphonate. This compound is primarily identified as a process impurity in the synthesis of Bimatoprost, a widely used prostaglandin F2α analogue for the treatment of glaucoma. While its association with Bimatoprost suggests a potential interaction with prostaglandin receptors, dedicated experimental data to confirm and quantify its binding affinity and selectivity across a broader range of biological targets is not publicly available.

This compound is structurally a keto-phosphonate. Phosphonates are known to act as mimics of phosphate esters or as transition state analogues for various enzymes, suggesting a potential for broader biological activity.[1][2] However, without specific experimental validation, any discussion of its cross-reactivity remains speculative.

Putative Target and Signaling Pathway

Given its origin as an impurity in Bimatoprost, the most probable primary target for this compound is the prostaglandin F receptor (FP receptor). Bimatoprost and other prostaglandin analogues lower intraocular pressure by binding to the FP receptor on ciliary muscle and trabecular meshwork cells, which leads to an increase in the uveoscleral outflow of aqueous humor.[3][4][5]

The signaling pathway initiated by the activation of the FP receptor, a G-protein coupled receptor (GPCR), primarily involves the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4]

Below is a generalized diagram of the prostaglandin FP receptor signaling pathway.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Prostaglandin_Analog Prostaglandin Analog FP_Receptor FP Receptor (GPCR) Prostaglandin_Analog->FP_Receptor Binds G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream

Caption: Prostaglandin FP Receptor Signaling Pathway.

Comparison with Alternatives: Data Not Available

A core component of this guide is the objective comparison of this compound with other compounds based on experimental data. Unfortunately, the absence of published studies on its binding affinities, IC50/EC50 values, or enzyme inhibition constants against a panel of receptors and enzymes makes such a comparison impossible at this time.

For context, a typical cross-reactivity study for a prostaglandin analogue impurity would involve a panel of assays including, but not limited to:

  • Prostanoid Receptor Binding Assays: To determine the binding affinity for other prostaglandin receptors (e.g., EP, DP, IP, TP receptors).

  • Enzyme Inhibition Assays: To assess activity against enzymes involved in prostaglandin metabolism (e.g., cyclooxygenases) or other common off-targets.

  • General Receptor Screening Panels: Broad panels that test for interaction with a wide range of GPCRs, ion channels, and kinases.

Without data from such assays, no quantitative comparison can be made.

Experimental Protocols for Future Studies

Should researchers undertake cross-reactivity profiling of this compound, the following experimental methodologies would be appropriate.

Radioligand Binding Assay for Prostaglandin Receptors

This protocol outlines a general procedure for determining the binding affinity of the test compound to the FP receptor.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human FP receptor.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGF2α).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • For non-specific binding determination, add a high concentration of an unlabeled standard ligand (e.g., PGF2α).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

The workflow for such an experiment is depicted below.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (HEK293-FP) start->cell_culture reagent_prep Reagent Preparation (Radioligand, Test Compound) start->reagent_prep end End membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation of Membranes, Radioligand, & Test Compound membrane_prep->incubation reagent_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Non-linear Regression (IC50 Determination) data_processing->curve_fitting ki_calculation Calculate Ki (Cheng-Prusoff) curve_fitting->ki_calculation ki_calculation->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

References

Comparative analysis of different synthesis routes for Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key β-Ketophosphonate Intermediate

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a versatile β-ketophosphonate intermediate crucial in the synthesis of various biologically active molecules and serves as a key building block in medicinal chemistry. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of producing target compounds. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteKey ReactantsCatalyst/BaseTemperatureReaction TimeYield
Michaelis-Arbuzov Reaction 1-Bromo-4-phenylbutan-2-one, Trimethyl phosphiteNone (Thermal)60-80°CNot SpecifiedNot Specified
Ester-Phosphonate Condensation Methyl 3-phenylpropanoate, Dimethyl methylphosphonateLithium diisopropylamide (LDA)0°CMinutes90%[1][2]
Acylation of Alkylphosphonates Dimethyl methylphosphonate, 3-Phenylpropanoyl chlorideStrong Base (e.g., n-BuLi)Low TemperatureNot SpecifiedNot Specified
Copper-Catalyzed Phosphorylation 4-Phenylbut-3-en-2-yl acetate, Dimethyl phosphiteCopper(II) salt70°C3 hoursGeneral method, specific yield not reported

In-Depth Analysis of Synthesis Routes

This section provides a detailed examination of the primary synthetic strategies for this compound, including their mechanisms and experimental considerations.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of carbon-phosphorus bonds.[3][4] This reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by dealkylation of the resulting phosphonium salt.

Reaction Pathway:

Michaelis_Arbuzov 1-Bromo-4-phenylbutan-2-one 1-Bromo-4-phenylbutan-2-one Intermediate Trialkoxyphosphonium salt (Intermediate) 1-Bromo-4-phenylbutan-2-one->Intermediate + Trimethyl phosphite Trimethyl_phosphite Trimethyl phosphite Final_Product Dimethyl (2-oxo-4- phenylbutyl)phosphonate Intermediate->Final_Product Dealkylation Byproduct Methyl bromide Intermediate->Byproduct

Figure 1: Michaelis-Arbuzov reaction pathway.

This method is a classical approach but may require elevated temperatures. The synthesis of the starting material, 1-bromo-4-phenylbutan-2-one, is a critical preceding step.

Ester-Phosphonate Condensation

This route offers a highly efficient and mild alternative to the classical methods. It involves the condensation of a carboxylate ester with a phosphonate anion generated in situ. A notable advantage of this method is the avoidance of cryogenic temperatures, operating effectively at 0°C.[1][2][5]

Reaction Pathway:

Ester_Condensation Dimethyl_methylphosphonate Dimethyl methylphosphonate Phosphonate_anion Phosphonate anion Dimethyl_methylphosphonate->Phosphonate_anion + LDA LDA LDA Final_Product Dimethyl (2-oxo-4- phenylbutyl)phosphonate Phosphonate_anion->Final_Product + Methyl 3-phenylpropanoate Ester Methyl 3-phenylpropanoate

Figure 2: Ester-Phosphonate condensation pathway.

This method has been reported to produce this compound in a high yield of 90% within minutes, making it an attractive option for both laboratory and potential scale-up applications.[2]

Acylation of Alkylphosphonates

The direct acylation of a phosphonate carbanion with an acylating agent, such as an acyl chloride, is another viable route to β-ketophosphonates. This method requires the generation of the phosphonate anion using a strong base.

Reaction Pathway:

Acylation Dimethyl_methylphosphonate Dimethyl methylphosphonate Phosphonate_anion Phosphonate anion Dimethyl_methylphosphonate->Phosphonate_anion + Base Base Strong Base (e.g., n-BuLi) Final_Product Dimethyl (2-oxo-4- phenylbutyl)phosphonate Phosphonate_anion->Final_Product + 3-Phenylpropanoyl chloride Acyl_chloride 3-Phenylpropanoyl chloride

Figure 3: Acylation of alkylphosphonate pathway.

While conceptually straightforward, this method can be sensitive to reaction conditions, and the choice of base and temperature is critical to avoid side reactions.

Copper-Catalyzed Aerobic Phosphorylation of Enol Acetates

A more modern approach involves the copper(II)-mediated phosphorylation of enol acetates with H-phosphonates.[6] This method is advantageous as it utilizes a cheap and abundant copper catalyst and operates under mild reaction conditions.

Reaction Workflow:

Copper_Catalysis cluster_reactants Reactants Enol_acetate 4-Phenylbut-3-en-2-yl acetate Reaction_mixture Reaction Mixture Enol_acetate->Reaction_mixture H_phosphonate Dimethyl phosphite H_phosphonate->Reaction_mixture Catalyst CuSO4·5H2O Catalyst->Reaction_mixture Solvent Solvent Solvent->Reaction_mixture Heating Stir at 70°C under Air Reaction_mixture->Heating Workup Work-up and Purification Heating->Workup Final_Product Dimethyl (2-oxo-4- phenylbutyl)phosphonate Workup->Final_Product

References

A Comparative Guide to the In Vitro and In Vivo Effects of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bimatoprost and its Impurity

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth.[][2][3] Its mechanism of action involves mimicking the effects of endogenous prostamides to lower intraocular pressure.[4] Dimethyl (2-oxo-4-phenylbutyl)phosphonate is recognized as a process-related impurity in the synthesis of Bimatoprost.[5][6] Given its phosphonate chemical structure, it is plausible that this impurity could interact with enzymes in the prostaglandin synthesis pathway, a common target for phosphonate-containing molecules.

Data Presentation: A Comparative Overview

The following tables summarize the known quantitative data for Bimatoprost and highlight the lack of available data for this compound. This underscores the need for further research to characterize the biological activity of this impurity.

Table 1: Comparative In Vitro Data

ParameterBimatoprostThis compoundAlternative Compounds (Example: N-0164)
Target Enzyme Prostaglandin F2α receptor agonistPutative: Thromboxane Synthase, CyclooxygenaseThromboxane A2 Synthase
IC50 Value Not applicable (agonist)Data not available2.2 x 10⁻⁵ M (for Thromboxane A2 formation)[7]
Ki Value Data not availableData not availableData not available
Mechanism of Action Agonist at the prostaglandin FP receptor, increasing aqueous humor outflow.[][4]Hypothetical: Inhibition of prostaglandin or thromboxane synthesis.Selective inhibition of thromboxane A2 synthesis.[7]

Table 2: Comparative In Vivo Data

ParameterBimatoprostThis compoundAlternative Compounds (Example: N-0164)
Animal Model Glaucoma models (e.g., in monkeys, rabbits)Data not availableModels of thrombosis and inflammation.
Efficacy Significant reduction in intraocular pressure.[3]Data not availableInhibition of platelet aggregation and vasoconstriction.
Pharmacokinetics Rapidly hydrolyzed in the eye to its active free acid. Systemic half-life is short.[][8]Data not availableData varies depending on the specific compound.
Adverse Effects Conjunctival hyperemia, iris pigmentation, eyelash growth.[3][9]Data not availablePotential for altered hemostasis.

Postulated Signaling Pathway Involvement

Based on the known pharmacology of phosphonates and the parent compound Bimatoprost, a potential mechanism of action for this compound could involve the modulation of the arachidonic acid cascade. This pathway is central to inflammation and is the target of many non-steroidal anti-inflammatory drugs (NSAIDs).

Prostaglandin Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGF2α, etc.) Isomerases Thromboxane Synthase Thromboxane Synthase Prostaglandin H2 (PGH2)->Thromboxane Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane Synthase->Thromboxane A2 (TXA2) Bimatoprost Bimatoprost FP Receptor FP Receptor Bimatoprost->FP Receptor Agonist Phosphonate (Hypothetical) Phosphonate (Hypothetical) Phosphonate (Hypothetical)->Cyclooxygenase (COX) Inhibition? Phosphonate (Hypothetical)->Thromboxane Synthase Inhibition? Biological Effects (IOP reduction) Biological Effects (IOP reduction) FP Receptor->Biological Effects (IOP reduction)

Caption: Postulated interaction of this compound with the prostaglandin pathway.

Experimental Protocols for Characterization

To elucidate the in vitro and in vivo effects of this compound, the following experimental protocols are recommended.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine if the compound inhibits the activity of COX enzymes.

  • Methodology:

    • Recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values are calculated from the dose-response curves.

2. Thromboxane Synthase Inhibition Assay

  • Objective: To assess the inhibitory effect of the compound on thromboxane A2 synthesis.

  • Methodology:

    • Platelet microsomes, a source of thromboxane synthase, are incubated with the test compound.

    • Prostaglandin H2 (PGH2), the substrate for thromboxane synthase, is added.

    • The formation of thromboxane B2 (a stable metabolite of thromboxane A2) is quantified by ELISA or LC-MS.

    • IC50 values are determined from the concentration-inhibition data.

3. Prostaglandin Receptor Binding Assay

  • Objective: To determine if the compound binds to and potentially modulates prostaglandin receptors.

  • Methodology:

    • Cell membranes expressing specific prostaglandin receptors (e.g., FP, EP receptors) are prepared.

    • The membranes are incubated with a radiolabeled prostaglandin ligand and varying concentrations of the test compound.

    • The amount of radioligand displaced by the test compound is measured to determine the binding affinity (Ki).

In Vivo Models

1. Carrageenan-Induced Paw Edema Model (Rat or Mouse)

  • Objective: To evaluate the anti-inflammatory effects of the compound in an acute inflammation model.

  • Methodology:

    • The test compound is administered to animals (e.g., orally or intraperitoneally).

    • Carrageenan is injected into the paw to induce inflammation.

    • Paw volume is measured at various time points to assess the reduction in edema compared to a vehicle-treated control group.

2. Animal Model of Glaucoma

  • Objective: To determine if the compound affects intraocular pressure.

  • Methodology:

    • A model of elevated intraocular pressure is established in rabbits or non-human primates.

    • The test compound is administered topically to the eye.

    • Intraocular pressure is measured using a tonometer at different time intervals post-administration.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of a novel compound's effects on the prostaglandin pathway.

Experimental Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Enzyme Inhibition Assays Enzyme Inhibition Assays Receptor Binding Assays Receptor Binding Assays Enzyme Inhibition Assays->Receptor Binding Assays Cell-based Assays Cell-based Assays Receptor Binding Assays->Cell-based Assays Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization Active Hit Pharmacokinetic Studies Pharmacokinetic Studies Efficacy Models Efficacy Models Pharmacokinetic Studies->Efficacy Models Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies Compound Synthesis and Purification Compound Synthesis and Purification Compound Synthesis and Purification->Enzyme Inhibition Assays Lead Optimization->Pharmacokinetic Studies

Caption: A generalized workflow for the preclinical evaluation of a new chemical entity.

Conclusion

While this compound is identified as an impurity of Bimatoprost, its biological activity remains uncharacterized. Based on its phosphonate structure, it is hypothesized to potentially interact with enzymes of the prostaglandin synthesis pathway, such as cyclooxygenase or thromboxane synthase. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of its in vitro and in vivo effects. Further research is imperative to understand the pharmacological profile of this compound and to assess any potential contribution to the therapeutic or adverse effects of Bimatoprost formulations.

References

Benchmarking Dimethyl (2-oxo-4-phenylbutyl)phosphonate Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a compound with potential enzyme inhibitory activity, against established inhibitors of two well-characterized metalloproteases: Carboxypeptidase A and Thermolysin. While direct inhibitory data for this compound is not extensively documented in publicly available literature, its chemical structure as a phosphonate suggests potential activity against these enzymes. Phosphonates are recognized as potent transition-state analogue inhibitors of zinc metalloproteases. This guide offers a framework for evaluating its potential efficacy by comparing it with known inhibitors and providing detailed experimental protocols for benchmark testing.

Introduction to this compound

This compound is an organic phosphorus compound.[1][2][3][4] It is recognized as a process impurity in the synthesis of Bimatoprost, a prostaglandin analog used in the treatment of glaucoma.[1][2][4] While its biological role as an impurity is linked to prostaglandin pathways, the inherent chemical nature of its phosphonate group suggests a potential for direct enzyme inhibition, particularly towards metalloproteases.

Comparative Analysis of Enzyme Inhibitors

To provide a context for evaluating the potential of this compound, this section details the inhibitory activities of well-established inhibitors for two representative zinc metalloproteases: Carboxypeptidase A and Thermolysin.

Carboxypeptidase A Inhibitors

Carboxypeptidase A is a digestive enzyme that cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. The following table summarizes the inhibitory potency of known Carboxypeptidase A inhibitors.

InhibitorTypeTarget EnzymeInhibition Constant (Kᵢ)
(2RS)-2-benzyl-5-(carbobenzoxyglycinamido)-4-oxopentanoic acidKetone analogueCarboxypeptidase A9 +/- 0.1 µM[5]
(2RS,4RS)-2-benzyl-5-(carbobenzoxyglycinamido)-4-hydroxypentanoic acidAlcohol analogueCarboxypeptidase A600 +/- 100 µM[5]
Cbz-Phe-ValP-(O)Phe [ZFVP(O)F]Phosphonate analogueCarboxypeptidase A10-27 fM[6]
Potato Carboxypeptidase Inhibitor (PCI)ProteinCarboxypeptidase A-
Thermolysin Inhibitors

Thermolysin is a thermostable neutral metalloproteinase from Bacillus thermoproteolyticus. It is often used as a model for other metalloproteinases. The table below lists known inhibitors of Thermolysin.

InhibitorTypeTarget EnzymeInhibition Constant (Kᵢ/IC₅₀)
N-Formyl-N-hydroxy-beta-L-Phe-NHMeHydroxamateThermolysinKᵢ = 1.66 µM[7]
NSC250686 (1β-d-arabinofuranosyl-N⁴-lauroylcytosine)Nucleoside analogueThermolysinIC₅₀ = 6.4 x 10⁻⁸ mM[8][9]
3-Nitrobenzamide derivativesSmall moleculeThermolysinIC₅₀ values ranging from 0.047 to 697.48 mM[8][9]

Experimental Protocols

To facilitate the direct comparison of this compound with the benchmark inhibitors, detailed protocols for assessing enzyme activity are provided below.

Carboxypeptidase A Inhibition Assay

This assay is based on the spectrophotometric measurement of the hydrolysis of hippuryl-L-phenylalanine.[10][11]

Materials:

  • 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C

  • 1.0 mM Hippuryl-L-phenylalanine in the above buffer

  • Carboxypeptidase A enzyme solution (6-12 units/mL in 1.0 M NaCl)

  • Test inhibitor solution (this compound or benchmark inhibitor)

  • Spectrophotometer capable of measuring absorbance at 254 nm

Procedure:

  • Pipette 2.90 mL of the 1.0 mM Hippuryl-L-phenylalanine solution into a quartz cuvette.

  • Add a desired volume of the inhibitor solution or solvent control.

  • Equilibrate the mixture to 25°C in the spectrophotometer.

  • Initiate the reaction by adding 0.10 mL of the Carboxypeptidase A enzyme solution.

  • Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

  • Determine the initial linear rate of reaction (ΔA₂₅₄/min).

  • Calculate the percent inhibition relative to the solvent control. IC₅₀ values can be determined by measuring the inhibition at various inhibitor concentrations.

Thermolysin Inhibition Assay

This protocol utilizes the digestion of casein, and the subsequent quantification of released amino acids using the Folin-Ciocalteu reagent.[12][13][14]

Materials:

  • 50 mM Potassium Phosphate buffer, pH 7.5 at 37°C

  • 0.65% (w/v) Casein solution in the above buffer

  • Thermolysin enzyme solution (0.1 - 0.2 unit/mL in 10 mM Sodium Acetate buffer with 5 mM Calcium Acetate, pH 7.5)

  • Test inhibitor solution

  • 110 mM Trichloroacetic Acid (TCA)

  • Folin & Ciocalteu's Phenol Reagent

  • 500 mM Sodium Carbonate solution

  • Spectrophotometer capable of measuring absorbance at 660 nm

Procedure:

  • In separate vials, pipette the Thermolysin enzyme solution and the inhibitor solution or solvent control. Pre-incubate for a defined period.

  • Add the casein solution to initiate the enzymatic reaction.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding TCA. This will precipitate the undigested casein.

  • Centrifuge the samples to pellet the precipitate.

  • Take an aliquot of the supernatant containing the liberated peptides and amino acids.

  • Add the Folin & Ciocalteu's reagent and Sodium Carbonate solution to the supernatant and incubate to allow for color development.

  • Measure the absorbance at 660 nm.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental design and the underlying principles, the following diagrams are provided.

Experimental_Workflow_CPA cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Substrate, and Enzyme Mix Mix Substrate and Inhibitor/Control Reagents->Mix Inhibitor Prepare Inhibitor Stock (Test & Benchmark) Inhibitor->Mix Equilibrate Equilibrate at 25°C Mix->Equilibrate Start Add Enzyme Equilibrate->Start Measure Record A254nm Start->Measure Calculate Calculate Rate (ΔA/min) Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Carboxypeptidase A Inhibition Assay Workflow.

Thermolysin_Assay_Workflow cluster_incubation Enzyme Reaction cluster_quantification Quantification cluster_data_analysis Data Analysis Preincubation Pre-incubate Enzyme with Inhibitor/Control Reaction Add Casein Substrate Incubate at 37°C Preincubation->Reaction Stop Stop with TCA Reaction->Stop Centrifuge Centrifuge to Remove Precipitate Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Color_Dev Add Folin-Ciocalteu & Na2CO3 Supernatant->Color_Dev Measure_Abs Measure A660nm Color_Dev->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50

Thermolysin Inhibition Assay Workflow.

Phosphonate_Inhibition_Mechanism Enzyme Zinc Metalloprotease (e.g., Carboxypeptidase A, Thermolysin) Substrate Peptide Substrate Enzyme->Substrate Binds Phosphonate This compound (Transition-State Analogue) Enzyme->Phosphonate Binds Transition_State Tetrahedral Transition State Substrate->Transition_State Forms Products Cleaved Peptides Transition_State->Products Resolves to Inhibited_Complex Stable Enzyme-Inhibitor Complex Phosphonate->Inhibited_Complex Forms

Hypothesized Mechanism of Phosphonate Inhibition.

References

A Comparative Guide to the Structural and Functional Analogs of Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, a known impurity of the antiglaucoma drug Bimatoprost, with its structural and functional analogs.[1][2] Bimatoprost is a synthetic prostamide that is structurally related to prostaglandin F2α (PGF2α), and its biological activity is primarily mediated through the prostaglandin F receptor (FP receptor).[2][] Consequently, this guide focuses on comparing the activity of well-characterized prostaglandin analogs at the FP receptor to infer the potential activity of this compound.

Introduction to this compound and its Analogs

This compound is a β-ketophosphonate.[4] Its structural similarity to prostaglandins suggests that it may interact with prostaglandin receptors, particularly the FP receptor, which is the primary target of its parent compound, Bimatoprost. The functional analogs discussed in this guide are all prostaglandin analogs known to lower intraocular pressure by acting as agonists at the FP receptor.[5][6] Understanding the structure-activity relationships of these analogs provides valuable insights into the potential biological profile of this compound.

Comparative Biological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of key prostaglandin analogs at the human FP receptor. This data is essential for comparing the efficacy and selectivity of these compounds. While direct data for this compound is not available in the reviewed literature, the data for Bimatoprost and its active metabolite, Bimatoprost acid, serve as a primary reference.

Table 1: FP Receptor Binding Affinities of Prostaglandin Analogs

CompoundKi (nM) at Human FP ReceptorReference
Prostaglandin F2α5.0[5]
Bimatoprost6310 ± 1650[7]
Bimatoprost Acid83[5]
Latanoprost Acid98[5]
Travoprost Acid35 ± 5[5]

Table 2: FP Receptor Agonist Potencies of Prostaglandin Analogs

CompoundEC50 (nM) for FP Receptor ActivationAssay TypeReference
Bimatoprost2940 ± 1663Intracellular Ca2+ mobilization (cloned human FP)[7]
Bimatoprost2200 ± 670Intracellular Ca2+ mobilization (native mouse FP)[7]
Bimatoprost Acid2.8 - 3.8Phosphoinositide turnover[5]
Latanoprost Acid32 - 124Phosphoinositide turnover[5]
Travoprost Acid1.4 - 3.6Phosphoinositide turnover[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the functional activity of prostaglandin analogs.

Prostaglandin FP Receptor Binding Assay

This protocol is adapted from studies characterizing the binding of prostaglandin analogs to the FP receptor.[7]

Objective: To determine the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor.

  • [3H]-Prostaglandin F2α (radioligand).

  • Test compounds (e.g., this compound analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-FP cells.

  • In a 96-well plate, add a fixed concentration of [3H]-PGF2α, varying concentrations of the test compound, and the cell membrane preparation in binding buffer.

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.

  • Calculate the specific binding and determine the IC50 value for the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay

This protocol is based on methods used to assess the functional agonist activity of compounds at Gq-coupled receptors like the FP receptor.[8][9]

Objective: To measure the ability of a test compound to stimulate the production of inositol phosphates, a downstream signaling event of FP receptor activation.

Materials:

  • Cells expressing the FP receptor (e.g., human ciliary muscle cells or HEK293-FP cells).

  • [3H]-myo-inositol.

  • Agonist (test compound).

  • Lithium chloride (LiCl) solution.

  • Trichloroacetic acid (TCA).

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation fluid.

Procedure:

  • Label the cells with [3H]-myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.

  • Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulate the cells with the test compound for a defined period.

  • Terminate the reaction by adding ice-cold TCA.

  • Extract the inositol phosphates from the cell lysate.

  • Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (Dowex resin).

  • Quantify the amount of [3H]-inositol phosphates by scintillation counting.

  • Generate a dose-response curve and determine the EC50 value for the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating the functional analogs of this compound.

FP_Receptor_Signaling Ligand Prostaglandin Analog (e.g., Bimatoprost Acid) FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Downstream Downstream Cellular Effects (e.g., IOP reduction) Ca_release->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Phosphonate Analogs Binding_Assay FP Receptor Binding Assay (Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (EC50) - Phosphoinositide Turnover - Ca2+ Mobilization Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Drug Discovery Workflow.

References

A Comprehensive Guide to the Identification of Synthesized Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and objective analysis of the experimental data required to confirm the identity of synthesized Dimethyl (2-oxo-4-phenylbutyl)phosphonate. Below, we present key physicochemical properties, spectroscopic data, and experimental protocols to distinguish this compound from potential alternatives, ensuring the accuracy and reliability of research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties serve as the initial reference points for the synthesized compound.

PropertyValueReference
CAS Number 41162-19-0[1][2]
Molecular Formula C₁₂H₁₇O₄P[1][3]
Molecular Weight 256.23 g/mol [1][3]
IUPAC Name This compound[1][2]
Melting Point 120-122 °C[1][4]
Boiling Point 362.7 °C at 760 mmHg[1]
Density 1.2 g/cm³[1]
Appearance Clear yellow liquid[5]

Spectroscopic Identification

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed below.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the phosphorus environment in the molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20–7.40Multiplet5HAromatic protons (C₆H₅)
3.65–3.75Doublet (J = 10.8 Hz)6HMethoxy protons (OCH₃)
2.50–2.90Complex Multiplet4HMethylene groups (CH₂)

³¹P NMR (161.9 MHz, CDCl₃): The phosphorus NMR spectrum shows a single characteristic peak for the phosphonate ester.[1]

Chemical Shift (δ) ppmAssignment
20–25Phosphonate ester

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]

Wavenumber (cm⁻¹)IntensityAssignment
1715–1725StrongC=O stretch (ketone)
1240–1260StrongP=O stretch
1020–1050 and 950–980StrongP-O-C asymmetric/symmetric stretches

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Electron Ionization (EI-MS):

m/zAssignment
256.0864[M]⁺ (Molecular ion)
179[M - PO(OCH₃)₂]⁺
105[C₆H₅CO]⁺

Comparison with an Alternative: Dimethyl (2-oxoheptyl)phosphonate

To highlight the unique spectroscopic features of this compound, a comparison with an aliphatic analogue, Dimethyl (2-oxoheptyl)phosphonate, is presented. The absence of the phenyl group in the latter leads to distinct differences in their spectra.

Spectroscopic FeatureThis compoundDimethyl (2-oxoheptyl)phosphonateSignificance of Difference
¹H NMR (Aromatic Region) δ 7.20–7.40 ppm (multiplet, 5H)AbsentConfirms the presence of the phenyl group.
¹H NMR (Aliphatic Region) δ 2.50–2.90 ppm (complex multiplet)Multiple signals corresponding to the heptyl chain protons.Differentiates the butyl-phenyl side chain from a simple alkyl chain.
IR (Aromatic C-H) ~3000-3100 cm⁻¹ (weak to medium)AbsentIndicates the presence of aromatic C-H bonds.
MS (Key Fragment) m/z 105 ([C₆H₅CO]⁺)Fragments corresponding to the loss of alkyl groups.The phenyl ketone fragment is characteristic of the target compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and accurate identification.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ³¹P NMR Acquisition: Acquire the spectrum on a spectrometer operating at an appropriate frequency for phosphorus (e.g., 161.9 MHz for a 400 MHz instrument). Use proton decoupling to obtain a single sharp peak.

  • Data Processing: Process the raw data using appropriate software. Reference the ¹H NMR spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ³¹P NMR spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

  • Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

G Experimental Workflow for the Identification of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation and Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ³¹P) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Comparison with Expected Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation G Correlation of Molecular Structure with Spectroscopic Data cluster_structure This compound Structure cluster_nmr NMR Signals cluster_ir IR Absorptions cluster_ms MS Fragments struct C₆H₅-CH₂-CH₂-C(=O)-CH₂-P(=O)(OCH₃)₂ H_Aromatic ¹H: δ 7.2-7.4 struct->H_Aromatic C₆H₅ H_Aliphatic ¹H: δ 2.5-2.9 struct->H_Aliphatic -CH₂-CH₂-C(=O)-CH₂- H_Methoxy ¹H: δ 3.6-3.7 struct->H_Methoxy (OCH₃)₂ P_Phosphonate ³¹P: δ 20-25 struct->P_Phosphonate -P(=O) IR_CO C=O: 1715-1725 cm⁻¹ struct->IR_CO -C(=O)- IR_PO P=O: 1240-1260 cm⁻¹ struct->IR_PO -P(=O) MS_M [M]⁺: m/z 256 struct->MS_M Entire Molecule MS_Frag [C₆H₅CO]⁺: m/z 105 struct->MS_Frag C₆H₅-C(=O)-

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl (2-oxo-4-phenylbutyl)phosphonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl (2-oxo-4-phenylbutyl)phosphonate, ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard profile, this includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Hazard Profile Summary:

The known hazard classifications for this compound are summarized in the table below. This information underscores the importance of careful handling to prevent adverse health effects.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Step-by-Step Disposal Protocol:

The primary and mandated route for the disposal of this compound is through an approved chemical waste disposal plant[1]. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited due to the compound's chemical nature and potential environmental persistence.

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.

2. Labeling:

  • The waste container must be labeled with the full chemical name: "this compound".

  • Include the appropriate hazard symbols (e.g., irritant) and the date the waste was first added to the container.

3. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure, well-ventilated location away from general laboratory traffic and incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Follow all institutional and local regulations for waste pickup scheduling and documentation.

Logical Workflow for Disposal Decision-Making:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound assess Assess Hazards (Irritant, Harmful) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label Label Container with Chemical Name and Hazards collect->label store Store in Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal

Caption: Disposal workflow for this compound.

Environmental Considerations:

Organophosphorus compounds, including phosphonates, can be resistant to biodegradation and may persist in the environment. While some phosphonates can be removed in wastewater treatment plants, it is crucial to prevent their entry into the ecosystem by adhering to proper disposal protocols. The guiding principle is to manage this chemical as a hazardous waste from generation to final disposal.

References

Essential Safety and Logistics for Handling Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS No. 41162-19-0). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an organophosphorus compound that is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation. The signal word for this chemical is "Warning".

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationPurpose
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm or greater recommended).Prevents skin contact. For incidental splash protection, immediately remove and replace contaminated gloves. Double gloving is recommended for extended handling.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and aerosols.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.Prevents inhalation of dust or aerosols.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial when working with this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh Begin Experiment handling_dissolve Dissolve or react compound handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Put on all required PPE as specified in Table 1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents and place them within the fume hood to minimize movement in and out of the workspace.

  • Handling:

    • Conduct all manipulations of the compound, including weighing and transferring, within the fume hood.

    • Handle the substance as a solid or liquid as supplied, avoiding the generation of dust or aerosols.

    • Keep containers of the chemical closed when not in use.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Recommended storage is under an inert atmosphere at 2-8°C.[1]

    • Store away from incompatible materials such as strong oxidizing agents.

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Do not use combustible materials like sawdust.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area. For organophosphorus compounds, a 10% solution of sodium carbonate (washing soda) or sodium hypochlorite (bleach) can be used, followed by a thorough rinse with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow Diagram

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Storage cluster_waste_disposal Final Disposal waste_chem Unused/Surplus Chemical collect_container Place in a labeled, sealed, and compatible waste container waste_chem->collect_container waste_contaminated Contaminated Materials (e.g., gloves, absorbent) waste_contaminated->collect_container store_saa Store in a designated Satellite Accumulation Area (SAA) collect_container->store_saa request_pickup Request pickup by institutional Environmental Health & Safety (EHS) store_saa->request_pickup dispose_contractor Disposal by a licensed hazardous waste contractor request_pickup->dispose_contractor

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.